molecular formula C7H6Cl2<br>C7H6Cl2<br>C6H5CHCl2 B165763 Dichloromethylbenzene CAS No. 98-87-3

Dichloromethylbenzene

Cat. No.: B165763
CAS No.: 98-87-3
M. Wt: 161.03 g/mol
InChI Key: CAHQGWAXKLQREW-UHFFFAOYSA-N
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Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes.
Dichlorotoluene appears as a colorless liquid. Not soluble in water. Sinks in water. May be irritating and narcotic in high concentrations. Used as a solvent and as an intermediate to make chemicals and dyes.
Benzal chloride is a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloromethylbenzene
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InChI

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
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InChI Key

CAHQGWAXKLQREW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)Cl
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Molecular Formula

C7H6Cl2, Array
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DSSTOX Substance ID

DTXSID6025014
Record name Benzal chloride
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Molecular Weight

161.03 g/mol
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Physical Description

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 205 °C
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Flash Point

198 °F (NTP, 1992), 93 °C, 93 °C c.c.
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none
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Density

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26
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Vapor Density

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13
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Impurities

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities.
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Color/Form

COLORLESS OILY LIQUID

CAS No.

98-87-3, 29797-40-8
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Melting Point

2.48 °F (EPA, 1998), -16.4 °C, -17 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dichloromethylbenzene via Toluene Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloromethylbenzene, commonly known as benzal chloride, is a pivotal organic intermediate in the synthesis of a wide array of fine chemicals, including benzaldehyde, which is essential for the pharmaceutical, agrochemical, and fragrance industries.[1] The predominant industrial method for its production is the free-radical side-chain chlorination of toluene (B28343). This process, while seemingly straightforward, requires precise control over reaction parameters to maximize the yield of the desired dichlorinated product and minimize the formation of mono- and tri-chlorinated byproducts.[2] This technical guide provides a comprehensive overview of the synthesis, detailing the underlying reaction mechanism, extensive experimental protocols, and quantitative data to support both laboratory-scale synthesis and industrial production considerations.

Core Synthesis Pathway: Free-Radical Chlorination

The synthesis of this compound from toluene proceeds via a free-radical chain reaction, typically initiated by ultraviolet (UV) light or heat.[3] The reaction occurs in a stepwise manner, where the hydrogen atoms of toluene's methyl group are sequentially replaced by chlorine atoms.[4]

Reaction Mechanism:

The process can be broken down into three fundamental stages:

  • Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) under the influence of UV radiation or high temperatures.[5]

  • Propagation: This stage involves a series of chain reactions. A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). This benzyl radical then reacts with another chlorine molecule to yield benzyl chloride (monochloromethylbenzene) and a new chlorine radical, which continues the chain.[4] This process is repeated, with benzyl chloride being converted to a dichloromethylbenzyl radical and subsequently to this compound.

  • Termination: The chain reaction concludes when two radicals combine to form a stable molecule.

The reaction does not inherently stop at the dichlorination stage. Over-chlorination is a common issue, leading to the formation of (trichloromethyl)benzene, also known as benzotrichloride.[6] Therefore, the key to optimizing the yield of this compound is the meticulous control of the chlorine-to-toluene molar ratio.

Quantitative Data & Product Distribution

The distribution of chlorinated products is critically dependent on the reaction conditions. The most significant factor is the molar ratio of chlorine supplied relative to the initial amount of toluene. While specific industrial yields are often proprietary, the general trend is well-established.

Table 1: Product Distribution as a Function of Chlorine Stoichiometry

Molar Ratio (Chlorine:Toluene) Approx. % Unreacted Toluene Approx. % Benzyl Chloride (Monochloro-) Approx. % Benzal Chloride (Dichloro-) Approx. % Benzotrichloride (Trichloro-)
~1:1 High Dominant Product Minor Product Negligible
~2:1 Low Significant Byproduct Dominant Product Minor Product

| >2.5:1 | Negligible | Minor Byproduct | Significant Byproduct | Dominant Product |

Note: These values are illustrative. Actual yields depend on temperature, light intensity, and reactor design. Precise control and real-time monitoring are essential for maximizing the benzal chloride fraction.

Table 2: Physical Properties of Toluene Chlorination Products

Compound Formula Boiling Point (°C) Density (g/mL at 20°C)
Toluene C₇H₈ 111 0.867
Benzyl Chloride C₇H₇Cl 179 1.100
Benzal Chloride C₇H₆Cl₂ 205 1.250

| Benzotrichloride | C₇H₅Cl₃ | 221 | 1.376 |

Source: Boiling points and densities are compiled from various chemical data sources. These properties are fundamental for the purification via fractional distillation.

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures for the free-radical chlorination of toluene.

CAUTION: This procedure involves highly hazardous materials. Chlorine gas is extremely toxic and corrosive.[6] Hydrogen chloride is a corrosive gas byproduct. Benzyl chloride and benzal chloride are potent lachrymators (tear gas agents) and skin irritants.[7] This entire procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Protocol 1: Laboratory Scale Synthesis of this compound

Objective: To synthesize this compound from toluene using photo-initiated chlorination.

Apparatus:

  • A three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Gas inlet tube extending below the liquid surface

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • UV lamp (mercury vapor lamp) or direct, bright sunlight

  • Gas absorption trap (containing sodium hydroxide (B78521) solution to neutralize HCl and excess chlorine)

Reagents:

  • Toluene (anhydrous and iron-free), 230 g (approx. 2.5 mol)

  • Chlorine gas (dry)

Procedure:

  • Setup: Assemble the apparatus in a fume hood. The flask is fitted with the reflux condenser, thermometer, and gas inlet tube. The outlet of the condenser is connected to the gas absorption trap.

  • Reaction Initiation: Charge the flask with 230 g of anhydrous, iron-free toluene. Begin stirring and heat the toluene to 100-130°C.[6][8] Position the UV lamp to irradiate the flask.

  • Chlorination: Once the temperature is stable, begin bubbling dry chlorine gas through the hot toluene at a controlled rate. The reaction is exothermic, and the temperature may rise. Maintain the reaction temperature between 130°C and 170°C.[8]

  • Monitoring: The progress of the reaction is monitored by periodically measuring the specific gravity of the reaction mixture or by its weight gain. For this compound as the target, chlorination is continued until the specific gravity of the mixture reaches approximately 1.250 g/mL at 20°C.[8]

  • Completion and Purge: Once the target specific gravity is reached, stop the flow of chlorine gas and turn off the UV lamp and heating mantle. Purge the apparatus with an inert gas (e.g., nitrogen) to remove residual HCl and unreacted chlorine from the mixture.

  • Purification: Allow the crude reaction mixture to cool to room temperature. The mixture, containing unreacted toluene, benzyl chloride, benzal chloride, and benzotrichloride, is then purified by fractional distillation under reduced pressure (vacuum distillation).[4]

    • Collect the fraction boiling around 101-130°C at 10 mm Hg, which corresponds to this compound (benzal chloride).[8]

Mandatory Visualizations

The logical flow of the synthesis and the experimental setup can be visualized to enhance understanding.

G Stepwise Free-Radical Chlorination of Toluene cluster_reactants Toluene Toluene (C₆H₅CH₃) Cl2_1 + Cl₂ (UV Light/Heat) Toluene->Cl2_1 BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Cl2_2 + Cl₂ (UV Light/Heat) BenzylChloride->Cl2_2 BenzalChloride Benzal Chloride (C₆H₅CHCl₂) Cl2_3 + Cl₂ (UV Light/Heat) BenzalChloride->Cl2_3 Benzotrichloride Benzotrichloride (C₆H₅CCl₃) Cl2_1->BenzylChloride Cl2_2->BenzalChloride Cl2_3->Benzotrichloride

Caption: Reaction pathway for the progressive chlorination of toluene.

G Experimental Workflow for Toluene Chlorination A Apparatus Setup (Flask, Condenser, Gas Inlet) B Charge Toluene A->B C Heat to 100-130°C & Irradiate with UV Light B->C D Introduce Chlorine Gas C->D E Monitor Reaction (Specific Gravity / Weight Gain) D->E F Stop Reaction & Purge with Nitrogen E->F G Cool Crude Product F->G H Fractional Distillation (Under Vacuum) G->H I Isolate Pure This compound H->I

Caption: High-level overview of the experimental synthesis workflow.

References

Physical and chemical properties of dichloromethylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dichloromethylbenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound isomers. These compounds are pivotal intermediates in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. This document details their structural characteristics, physical constants, chemical reactivity, and spectroscopic signatures. It includes structured data tables for easy comparison, detailed experimental protocols for key synthetic and analytical procedures, and visualizations of workflows and structure-reactivity relationships to support both theoretical understanding and practical application in research and development.

Introduction

This compound, also known as benzal chloride or benzylidene chloride, and its ring-substituted isomers are organochlorine compounds with the general formula C₇H₆Cl₂ and its chlorinated derivatives. The presence of the dichloromethyl group (-CHCl₂) makes these molecules highly versatile synthetic precursors.[1][2] This functional group can be readily hydrolyzed to form the corresponding benzaldehyde, a critical transformation in the synthesis of various fine chemicals.[1] Furthermore, the aromatic ring can undergo electrophilic substitution, allowing for the introduction of other functional groups.

The isomeric position of chlorine atoms on the benzene (B151609) ring significantly influences the physical properties and chemical reactivity of these compounds. Understanding these differences is crucial for controlling reaction outcomes and for the targeted synthesis of complex molecules in fields such as drug development and materials science. This guide will explore the properties of several key isomers to provide a comparative analysis for researchers.

Physical Properties of this compound Isomers

The physical properties of this compound isomers, such as boiling point, melting point, and density, are dictated by their molecular structure and the position of the chlorine substituents. These properties are critical for process design, purification, and handling. The quantitative data for several common isomers are summarized below.

Table 1: Physical Properties of (Dichloromethyl)benzene and its Chloro-Isomers

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL) at 25°CRefractive Index (n20/D)
Benzal Chloride(Dichloromethyl)benzene98-87-3C₇H₆Cl₂161.03-16[3]205[4]1.254[3]1.550[3]
o-Chlorobenzal Chloride1-Chloro-2-(dichloromethyl)benzene (B1361784)88-66-4C₇H₅Cl₃195.47N/A227–229[1]N/AN/A
p-Chlorobenzal Chloride1-Chloro-4-(dichloromethyl)benzene13940-94-8C₇H₅Cl₃195.47N/A234[5]1.39 (20°C)[5]N/A
2,4-Dichlorobenzal Chloride2,4-Dichloro-1-(dichloromethyl)benzene134-25-8C₇H₄Cl₄229.92N/A273.9[6]1.501[6]1.575[6]
3,4-Dichlorobenzyl Chloride*1,2-Dichloro-4-(chloromethyl)benzene102-47-6C₇H₅Cl₃195.47-3[7]122-124 (14 mmHg)[7]1.411[7]1.577[7]

*Note: 3,4-Dichlorobenzyl chloride contains a chloromethyl (-CH₂Cl) group, not a dichloromethyl (-CHCl₂) group, but is included for comparative purposes as a related and important intermediate.

Table 2: Physical Properties of Dichlorotoluene Constitutional Isomers

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL) at 25°CRefractive Index (n20/D)
2,4-Dichlorotoluene2,4-Dichloro-1-methylbenzene95-73-8C₇H₆Cl₂161.03-13.5201.11.246[8]1.546[8]
2,5-Dichlorotoluene1,4-Dichloro-2-methylbenzene19398-61-9C₇H₆Cl₂161.034-62011.251.547

Chemical Properties and Reactivity

The chemical behavior of this compound isomers is characterized by the reactivity of both the dichloromethyl side chain and the aromatic ring.

Reactivity of the Dichloromethyl Group

The dichloromethyl group is susceptible to nucleophilic substitution and hydrolysis. The hydrolysis of (dichloromethyl)benzene and its derivatives to form the corresponding aldehydes is a key industrial reaction. This transformation provides access to a wide range of other compounds.[1]

Reactivity of the Aromatic Ring

The benzene ring in these isomers is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the dichloromethyl group.[9][10] The dichloromethyl group is considered a meta-director. The directing influence of multiple substituents determines the regioselectivity of further substitutions.

Influence of Isomeric Position on Reactivity

The relative positions of the substituents on the benzene ring create significant differences in reactivity, primarily due to steric and electronic effects.[10] For nucleophilic substitution at the dichloromethyl carbon, steric hindrance from an ortho-chloro group can decrease the reaction rate compared to a meta or para isomer.[10][11]

G cluster_structure Isomer Structure cluster_factors Influencing Factors cluster_reactivity Chemical Reactivity (Nucleophilic Substitution) ortho Ortho-Isomer Steric Steric Hindrance ortho->Steric High Electronic Electronic Effects (Inductive/Resonance) ortho->Electronic Low Low Reactivity ortho->Low Predicted meta Meta-Isomer meta->Steric Low meta->Electronic Intermediate Intermediate Reactivity meta->Intermediate Predicted para Para-Isomer para->Steric Minimal para->Electronic High High Reactivity para->High Predicted Steric->Low Electronic->High Electronic->Intermediate

Caption: Logical relationship between isomer structure and chemical reactivity.

Synthesis and Experimental Protocols

General Synthesis: Free-Radical Chlorination

A common industrial method for synthesizing (dichloromethyl)benzene derivatives is the free-radical chlorination of the corresponding substituted toluene.[12] The reaction is typically initiated by UV light and proceeds stepwise, first forming the (chloromethyl)benzene intermediate and then the desired (dichloromethyl)benzene.[12] Careful control of reaction conditions is necessary to prevent over-chlorination to the (trichloromethyl)benzene byproduct.[12]

G start Start: Substituted Toluene (e.g., o-Chlorotoluene) react Reaction Vessel: - Add Toluene Derivative - Add Initiator (e.g., PCl₃) start->react chlorination Free-Radical Chlorination: - Heat to 130-170°C - Bubble Cl₂ gas - Irradiate with UV light react->chlorination monitor Reaction Monitoring: - Monitor weight gain - Check specific gravity chlorination->monitor monitor->chlorination Continue Reaction quench Work-up: - Stop Cl₂ flow - Boil to remove excess HCl monitor->quench Reaction Complete purify Purification: Vacuum Distillation quench->purify product Final Product: (Dichloromethyl)benzene Isomer purify->product

Caption: General experimental workflow for synthesis and purification.
Experimental Protocol: Synthesis of 1-Chloro-2-(dichloromethyl)benzene

This protocol describes the side-chain chlorination of o-chlorotoluene.[13]

Materials:

  • o-Chlorotoluene (254 g, 2 mol)

  • Phosphorus trichloride (B1173362) (2 g)

  • Chlorine gas

  • 500 mL three-necked flask, reflux condenser, thermometer, gas inlet tube

Procedure:

  • Assemble the apparatus, ensuring the flask is equipped for heating, gas introduction, temperature monitoring, and reflux. Connect the reflux condenser outlet to a trap for hydrogen chloride gas.[13]

  • Charge the flask with 254 g of iron-free o-chlorotoluene and 2 g of phosphorus trichloride.[13]

  • Heat the mixture to 130°C and begin bubbling chlorine gas through the liquid while illuminating the flask with bright sunlight or a UV lamp.[13]

  • The reaction is exothermic, and the temperature will rise. Maintain the reaction temperature between 160-170°C.[13]

  • Continue chlorination until the weight of the reaction mixture has increased by 136-137 g, corresponding to the addition of two chlorine atoms per molecule.[13]

  • Stop the chlorine flow and UV irradiation. Continue to boil the mixture gently to expel any dissolved hydrogen chloride.[13]

  • Cool the crude product. Purify the 1-chloro-2-(dichloromethyl)benzene by vacuum distillation, collecting the appropriate fraction.[13]

Spectroscopic Analysis for Isomer Identification

Spectroscopic methods are essential for the structural elucidation and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum provides key information. The dichloromethyl proton (-CHCl₂) typically appears as a singlet. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for isomer differentiation.[14][15] For example, the highly symmetric 1,4-dichloro-2,5-bis(dichloromethyl)benzene (B1363544) would show a simpler aromatic signal compared to an unsymmetrical isomer.[16]

  • ¹³C NMR: The number of unique signals in the proton-decoupled ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. This is often a definitive method for distinguishing between isomers.[15][17] For instance, para-substituted isomers will show fewer aromatic signals than ortho or meta isomers due to symmetry.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) will show a characteristic isotopic cluster pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[18] Fragmentation often involves the loss of Cl atoms or the entire dichloromethyl group.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural identification of a this compound isomer.

Materials:

  • This compound isomer sample (10-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 0.6-0.7 mL)

  • Tetramethylsilane (TMS) internal standard

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6-0.7 mL of CDCl₃ in a clean vial.[15] Add a small drop of TMS as an internal reference (δ = 0.00 ppm). Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition: Place the sample in an NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse experiment. Acquire 8-16 scans with a relaxation delay of 1-2 seconds.[15]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum.[15] Analyze the chemical shifts, integration (for ¹H), and number of signals to confirm the isomeric structure.

G cluster_acquisition Data Acquisition start Start: Purified Isomer Sample prep Sample Preparation: - Dissolve in Deuterated Solvent - Add TMS Standard - Transfer to NMR Tube start->prep H1_NMR ¹H NMR Spectroscopy prep->H1_NMR C13_NMR ¹³C NMR Spectroscopy prep->C13_NMR MS Mass Spectrometry prep->MS process Data Processing: - Fourier Transform - Phasing & Baseline Correction H1_NMR->process C13_NMR->process MS->process analysis Spectral Analysis: - Chemical Shifts - Splitting Patterns - Isotopic Clusters (MS) - Fragmentation (MS) process->analysis result Result: Structural Elucidation & Isomer Identification analysis->result

Caption: General workflow for spectroscopic analysis of isomers.

References

Technical Guide to α,α-Dichlorotoluene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α,α-dichlorotoluene, also known as benzal chloride. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis and a key reaction, and a visual representation of its synthetic pathway. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Properties of α,α-Dichlorotoluene

α,α-Dichlorotoluene is a colorless oily liquid with a pungent odor.[1] It is an important intermediate in organic synthesis, primarily for the production of benzaldehyde (B42025). Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₆Cl₂[2][3]
Linear Formula C₆H₅CHCl₂[3]
Molecular Weight 161.03 g/mol [3]
CAS Number 98-87-3[3]
Density 1.254 g/mL at 25 °C[3]
Melting Point -17 to -15 °C[3]
Boiling Point 82 °C at 10 mmHg[3]
Refractive Index n20/D 1.550[3]
Vapor Pressure 0.3 mmHg at 20 °C[3]
Solubility Insoluble in water; freely soluble in alcohol and diethyl ether.[2]

Experimental Protocols

Synthesis of α,α-Dichlorotoluene via Free-Radical Chlorination of Toluene (B28343)

The industrial synthesis of α,α-dichlorotoluene is achieved through the free-radical chlorination of toluene. This reaction proceeds in a stepwise manner, first producing benzyl (B1604629) chloride, then α,α-dichlorotoluene, and finally benzotrichloride. Controlling the reaction conditions is crucial to maximize the yield of the desired dichlorinated product.

Materials:

  • Toluene

  • Chlorine gas (dried)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp

  • Nitrogen or Argon gas

  • Sodium hydrogen carbonate solution

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Thermometer

  • Heating mantle

  • Stirrer

  • Separatory funnel

  • Fractional distillation apparatus with a Vigreux column

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Ensure the apparatus is dry and purged with an inert gas like nitrogen or argon.

  • Reaction Initiation:

    • Photochemical Initiation: Place 1 mole of toluene in the flask and heat to reflux. Turn on the UV lamp positioned near the flask and begin bubbling a steady stream of dried chlorine gas through the toluene.

    • Chemical Initiation: Alternatively, add a catalytic amount of a radical initiator like AIBN to the toluene and heat the mixture to the decomposition temperature of the initiator (for AIBN, this is around 65-85 °C). Then, introduce the chlorine gas.

  • Reaction Progression: Continue the chlorination while monitoring the reaction progress. The reaction is exothermic, and the temperature should be controlled. The extent of chlorination can be monitored by the increase in weight of the reaction mixture or by periodically taking samples for analysis (e.g., by gas chromatography) to determine the ratio of benzyl chloride, α,α-dichlorotoluene, and benzotrichloride. To favor the formation of α,α-dichlorotoluene, approximately two moles of chlorine should be used per mole of toluene.

  • Work-up: Once the desired level of chlorination is achieved, stop the chlorine flow and turn off the heat and/or UV lamp. Allow the mixture to cool to room temperature.

  • Neutralization: Carefully wash the crude product with a dilute solution of sodium hydrogen carbonate in a separatory funnel to neutralize any dissolved HCl, followed by washing with water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Purification: Purify the product by fractional distillation under reduced pressure. Collect the fraction corresponding to α,α-dichlorotoluene (boiling point is approximately 205 °C at atmospheric pressure, but vacuum distillation is preferred to avoid decomposition).[4]

Hydrolysis of α,α-Dichlorotoluene to Benzaldehyde

α,α-Dichlorotoluene is readily hydrolyzed to form benzaldehyde, a key flavoring agent and chemical intermediate.

Materials:

  • α,α-Dichlorotoluene (or a mixture containing it)

  • Concentrated Hydrochloric Acid (e.g., 32%)

  • Water

  • Sodium bicarbonate solution

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and stirrer, combine the crude α,α-dichlorotoluene with an excess of aqueous hydrochloric acid. For example, for approximately 214 ml of a chlorinated toluene mixture, 405 ml of 32% HCl and 135 ml of water can be used.[5]

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reflux temperature will be around 106 °C.[5] Continue refluxing for several hours (e.g., 6 hours) until the evolution of HCl gas ceases.[5]

  • Purification:

    • Allow the mixture to cool. The organic layer containing crude benzaldehyde will separate.

    • Set up a steam distillation apparatus. Add the crude product to the distillation flask and steam distill the mixture. Benzaldehyde is volatile with steam and will co-distill.

    • Collect the distillate, which will consist of an emulsion of benzaldehyde and water.

  • Isolation: The benzaldehyde can be separated from the aqueous layer in a separatory funnel. The aqueous layer can be extracted with a suitable organic solvent (e.g., ether) to recover any dissolved product.

  • Drying and Final Purification: Combine the organic layers, dry with a suitable drying agent like anhydrous sodium sulfate, and remove the solvent. Further purification can be achieved by distillation if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the free-radical chain reaction for the synthesis of α,α-dichlorotoluene from toluene.

Synthesis_Pathway cluster_initiation Initiation cluster_propagation1 Propagation Step 1 cluster_propagation2 Propagation Step 2 cluster_propagation3 Propagation Step 3 cluster_propagation4 Propagation Step 4 Toluene Toluene (C₆H₅CH₃) Benzyl_Radical Benzyl Radical (C₆H₅CH₂•) Toluene->Benzyl_Radical Propagation Toluene->Benzyl_Radical HCl HCl Cl2 Chlorine (Cl₂) Cl_Radical Chlorine Radical (Cl•) Cl2->Cl_Radical Initiation Benzyl_Chloride Benzyl Chloride (C₆H₅CH₂Cl) Dichlorotoluene α,α-Dichlorotoluene (C₆H₅CHCl₂) UV Benzyl_Radical->Benzyl_Chloride Propagation Dichloromethyl_Radical Dichloromethylbenzene Radical (C₆H₅CHCl•) Benzyl_Chloride->Dichloromethyl_Radical Propagation Dichloromethyl_Radical->Dichlorotoluene Propagation Cl2_node Cl₂ Cl_Radical_node 2 Cl• Cl2_node->Cl_Radical_node Toluene_node C₆H₅CH₃ Benzyl_Radical_node C₆H₅CH₂• Toluene_node->Benzyl_Radical_node Cl_Radical_p1 + Cl• HCl_node1 + HCl Benzyl_Radical_p2 C₆H₅CH₂• Benzyl_Chloride_node C₆H₅CH₂Cl Benzyl_Radical_p2->Benzyl_Chloride_node Cl2_p2 + Cl₂ Cl_Radical_p2_out + Cl• Benzyl_Chloride_p3 C₆H₅CH₂Cl Dichloromethyl_Radical_node C₆H₅CHCl• Benzyl_Chloride_p3->Dichloromethyl_Radical_node Cl_Radical_p3 + Cl• HCl_node2 + HCl Dichloromethyl_Radical_p4 C₆H₅CHCl• Dichlorotoluene_node C₆H₅CHCl₂ Dichloromethyl_Radical_p4->Dichlorotoluene_node Cl2_p4 + Cl₂ Cl_Radical_p4_out + Cl•

Free-radical chlorination of toluene pathway.

References

Spectroscopic Characterization of Dichloromethylbenzene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the six isomers of dichloromethylbenzene. Detailed experimental protocols and tabulated spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to facilitate the identification and characterization of these important chemical intermediates.

Introduction

This compound, also known as dichlorobenzyl chloride, exists as six distinct structural isomers depending on the substitution pattern of the two chlorine atoms on the benzene (B151609) ring. These compounds are versatile building blocks in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Unambiguous identification of the specific isomer is crucial for reaction monitoring, quality control, and the synthesis of target molecules with the desired substitution pattern. This guide provides a centralized resource of the key spectroscopic data required for this purpose.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for each of the six this compound isomers. The data has been compiled from various spectral databases and literature sources.

2,3-Dichloromethylbenzene
Spectroscopic Data ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (cm⁻¹) Mass Spectrometry (m/z)
Values Aromatic H: multipletCH₂Cl: singletAromatic C: multiple signalsCH₂Cl C: signalC-H (aromatic), C=C (aromatic), C-Cl, CH₂ wagMolecular Ion (M⁺), M+2, M+4 peaks characteristic of dichlorinated compounds, fragmentation pattern
Reference [1]Data not readily available in search resultsData not readily available in search resultsData not readily available in search results
2,4-Dichloromethylbenzene
Spectroscopic Data ¹H NMR (CDCl₃, 60 MHz) ¹³C NMR IR (Neat) Mass Spectrometry (GC-MS)
Values Aromatic H: multipletCH₂Cl: singletAromatic C: 135.2, 133.0, 130.1, 129.5, 127.2 ppmCH₂Cl C: 44.9 ppmCharacteristic peaks for aromatic C-H, C=C, and C-Cl bonds.194 (M⁺), 161, 159, 123[2]
Reference [2][2][3][4][5][2][6][7]
2,5-Dichloromethylbenzene
Spectroscopic Data ¹H NMR ¹³C NMR IR (Vapor Phase) Mass Spectrometry (GC-MS)
Values Aromatic H: multipletCH₂Cl: singletData not readily available in search resultsCharacteristic peaks for aromatic C-H, C=C, and C-Cl bonds.194 (M⁺), 161, 159, 123[8]
Reference [9][10][8][8]
2,6-Dichloromethylbenzene
Spectroscopic Data ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR IR (Melt) Mass Spectrometry
Values Aromatic H: multipletCH₂Cl: singletAromatic C: 136.2, 131.0, 128.8 ppmCH₂Cl C: 42.0 ppmCharacteristic peaks for aromatic C-H, C=C, and C-Cl bonds.Data not readily available in search results
Reference [11][12][13][12][14][15][16][12]
3,4-Dichloromethylbenzene
Spectroscopic Data ¹H NMR (CDCl₃, 300 MHz) ¹³C NMR IR Mass Spectrometry
Values Aromatic H: multipletCH₂Cl: singletAromatic C: 138.2, 132.8, 130.7, 130.5, 128.0 ppmCH₂Cl C: 45.1 ppmData not readily available in search resultsData not readily available in search results
Reference [17][17]Data not readily available in search results[17]
3,5-Dichloromethylbenzene
Spectroscopic Data ¹H NMR ¹³C NMR IR (Film) Mass Spectrometry
Values Aromatic H: multipletCH₂Cl: singletData not readily available in search resultsCharacteristic peaks for aromatic C-H, C=C, and C-Cl bonds.Data not readily available in search results
Reference Data not readily available in search resultsData not readily available in search results[18][18]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

A sample of the this compound isomer (typically 1-10 mg for ¹H NMR and 5-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[17][19] The solution is then transferred to a 5 mm NMR tube.

3.1.2. ¹H NMR Spectroscopy

  • Instrumentation : A 300 MHz or 400 MHz NMR spectrometer is typically used.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Number of Scans : 8-16 scans are generally sufficient.

    • Relaxation Delay : A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3.1.3. ¹³C NMR Spectroscopy

  • Instrumentation : A 75 MHz or 100 MHz NMR spectrometer is commonly employed.

  • Acquisition Parameters :

    • Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum by removing ¹H-¹³C coupling.

    • Number of Scans : Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 64-1024) is required to achieve an adequate signal-to-noise ratio.[2]

    • Relaxation Delay : A relaxation delay of 2-5 seconds is typically used.

  • Data Processing : Similar to ¹H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

For liquid samples of this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][14]

3.2.2. Data Acquisition

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Procedure : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the spectrum is acquired. The instrument measures the absorption of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization

  • Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) is commonly used for the analysis of these volatile compounds.

  • Sample Introduction : A dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization : Electron Ionization (EI) at a standard energy of 70 eV is typically employed.

3.3.2. Mass Analysis

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in distinctive M+2 and M+4 peaks for dichlorinated compounds.[20]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a this compound isomer.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Isomer Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NeatSample Preparation of Neat Liquid Film (for IR) Sample->NeatSample Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy NeatSample->IR MS Mass Spectrometry (GC-MS) Dilution->MS ProcessNMR Process FID (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process Interferogram (FT, Background Subtraction) IR->ProcessIR ProcessMS Analyze Mass Spectrum (Identify M⁺, Fragments) MS->ProcessMS Interpretation Structural Elucidation & Isomer Identification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

Caption: General workflow for the spectroscopic characterization of this compound isomers.

References

The Dichloromethyl Group in Aromatic Compounds: A Technical Guide to Reactivity and Synthetic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dichloromethyl group (–CHCl₂) is a versatile, albeit underutilized, functional group in the synthesis of aromatic compounds. Its unique electronic properties and reactivity profile make it a valuable synthon, particularly for the synthesis of aromatic aldehydes and for introducing structural diversity in medicinal chemistry. This technical guide provides an in-depth analysis of the core reactivity principles of the dichloromethyl group attached to an aromatic ring. It covers key chemical transformations including hydrolysis, electrophilic aromatic substitution, free-radical reactions, and potential transition-metal-catalyzed cross-couplings. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity Principles

The chemical behavior of an aromatic dichloromethyl group is governed by two main factors: its influence on the aromatic ring and the reactivity of the benzylic carbon-chlorine bonds.

  • Electronic Effects on the Aromatic Ring : The dichloromethyl group is strongly electron-withdrawing due to the inductive effect (-I) of the two chlorine atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), making it less nucleophilic than benzene. Consequently, reactions require more forcing conditions, such as higher temperatures or stronger acids. The group acts as a meta-director for incoming electrophiles.

  • Reactivity at the Benzylic Position : The carbon atom of the –CHCl₂ group is electrophilic and susceptible to nucleophilic attack. The stability of a potential benzylic carbocation intermediate also plays a crucial role in its reactions, often leading to Sₙ1-type mechanisms.

Figure 1. Electronic & Steric Effects AromaticRing Aromatic Ring - Electron-rich π system Reactivity Resulting Reactivity - Ring Deactivation (less nucleophilic) - Meta-directing in EAS - Susceptible to Nucleophilic Attack at Benzylic C AromaticRing->Reactivity leads to CHCl2 –CHCl₂ Group - Strong -I Effect (Inductive Withdrawal) - Weak Resonance - Bulky Steric Profile CHCl2:head->AromaticRing:head influences CHCl2->Reactivity leads to Figure 2. Mechanism of Hydrolysis sub Ar-CHCl₂ int1 [ Ar-C⁺HCl ] Cl⁻ α-chloro-benzylic carbocation sub->int1 - Cl⁻ (slow) int2 Ar-CH(OH)Cl α-chlorohemiacetal int1->int2 + H₂O, - H⁺ prod Ar-CHO Aromatic Aldehyde int2->prod - HCl (fast) Figure 3. Workflow for Nitration of a Deactivated Arene sub 1. Substrate Dissolution (e.g., Ar-CHCl₂ in Oleum) reagent 2. Prepare Nitrating Mix (Fuming HNO₃ + Oleum, cold) reaction 3. Reaction (Dropwise addition at <10°C, then heat to 80-100°C) reagent->reaction workup 4. Work-up (Pour onto ice, extract with CH₂Cl₂) reaction->workup purify 5. Purification (Wash, dry, concentrate, chromatograph) workup->purify Figure 4. Free-Radical Chlorination Mechanism cluster_init Initiation cluster_prop Propagation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light ArCHCl2 Ar-CHCl₂ ArCCl2_rad Ar-C•Cl₂ ArCHCl2->ArCCl2_rad + Cl• HCl HCl ArCCl3 Ar-CCl₃ ArCCl2_rad->ArCCl3 + Cl₂ Cl_rad_2 Cl• Cl2_2 Cl₂ Figure 5. General Catalytic Cycle for Kumada Coupling cat M(0)Ln (Active Catalyst) ox_add R-M(II)(X)Ln (Oxidative Adduct) cat->ox_add + R-X (Oxidative Addition) trans R-M(II)(R')Ln ox_add->trans + R'-MgX (Transmetalation) trans->cat (Reductive Elimination) prod R-R' trans->prod releases

An In-depth Technical Guide to the Isomers of Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dichloromethylbenzene, compounds of significant interest in organic synthesis and as precursors in the pharmaceutical and agrochemical industries. This document details their chemical identities, synthesis methodologies, separation techniques, and key applications, with a focus on their role in drug development.

Isomers of this compound and their CAS Numbers

This compound (C₇H₆Cl₂) exists in several isomeric forms, which can be categorized based on the position of the two chlorine atoms. There are six constitutional isomers where the chlorine atoms are substituted on the benzene (B151609) ring, and one isomer where the chlorines are on the methyl group. The accurate identification of each isomer is crucial for its specific application and is standardized by its Chemical Abstracts Service (CAS) number.

Isomer NameCommon AbbreviationCAS Number
2,3-Dichlorotoluene2,3-DCT32768-54-0
2,4-Dichlorotoluene2,4-DCT95-73-8
2,5-Dichlorotoluene2,5-DCT19398-61-9
2,6-Dichlorotoluene2,6-DCT118-69-4
3,4-Dichlorotoluene3,4-DCT95-75-0
3,5-Dichlorotoluene3,5-DCT25186-47-4
α,α-Dichlorotoluene (Benzal chloride)98-87-3

Synthesis of this compound Isomers

The synthesis of this compound isomers can be achieved through various routes, primarily involving the chlorination of toluene (B28343) or its chlorinated derivatives, or through the Sandmeyer reaction of corresponding amino-toluenes. The choice of method and reaction conditions dictates the isomeric distribution of the products.

Chlorination of Toluene and Chlorotoluenes

Direct chlorination of toluene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), typically yields a mixture of monochlorotoluene isomers (ortho, meta, and para). Further chlorination of this mixture or of isolated chlorotoluene isomers leads to the formation of dichlorotoluenes. The isomer ratio is highly dependent on the starting material and the catalyst used.

Logical Relationship of Toluene Chlorination

G Toluene Toluene o_Chlorotoluene o-Chlorotoluene Toluene->o_Chlorotoluene Cl₂, Lewis Acid p_Chlorotoluene p-Chlorotoluene Toluene->p_Chlorotoluene Cl₂, Lewis Acid m_Chlorotoluene m-Chlorotoluene Toluene->m_Chlorotoluene Cl₂, Lewis Acid Dichlorotoluene_Mix Dichlorotoluene Isomer Mixture o_Chlorotoluene->Dichlorotoluene_Mix Cl₂, Lewis Acid p_Chlorotoluene->Dichlorotoluene_Mix Cl₂, Lewis Acid G A Aromatic Amine (e.g., 3-Chloro-4-methylaniline) B Diazonium Salt A->B NaNO₂, HCl 0-5 °C C This compound Isomer (e.g., 2,4-Dichlorotoluene) B->C CuCl G DCT 3,4-Dichlorotoluene Intermediate1 Friedel-Crafts Acylation Product DCT->Intermediate1 Acylating Agent, Lewis Acid Sertralone Sertralone (Sertraline Intermediate) Intermediate1->Sertralone Further Reactions G DCT 2,6-Dichlorotoluene DCA 2,6-Dichloroaniline DCT->DCA Nitration, Reduction Diclofenac Diclofenac DCA->Diclofenac Coupling Reaction

An In-depth Technical Guide on the Discovery and Historical Synthesis of Benzylidene Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylidene chloride (C₆H₅CHCl₂), also known as benzal chloride, is a significant organochlorine compound utilized primarily as an intermediate in the synthesis of benzaldehyde (B42025) and other commercially important chemicals. This guide provides a comprehensive overview of its discovery and the evolution of its synthesis, detailing the seminal historical methods and the industrial processes that have been developed. This document includes detailed experimental protocols, quantitative data, and visualizations of reaction pathways and workflows to serve as a valuable resource for chemical researchers and professionals in drug development.

Discovery

The first synthesis of benzylidene chloride was reported in 1848 by the French chemist Auguste Cahours. He produced the compound by reacting benzaldehyde with phosphorus pentachloride (PCl₅). This discovery was a part of his broader research into the reactions of aldehydes with chlorinating agents.

Historical Synthesis: The Cahours Method (1848)

The pioneering synthesis of benzylidene chloride by Cahours laid the groundwork for understanding the reactivity of the carbonyl group in aldehydes.

Reaction Mechanism

The reaction proceeds via the replacement of the carbonyl oxygen of benzaldehyde with two chlorine atoms from phosphorus pentachloride. The overall reaction is as follows:

C₆H₅CHO + PCl₅ → C₆H₅CHCl₂ + POCl₃

Experimental Protocol (Reconstructed)

While the original 1848 publication lacks the detailed procedural descriptions common in modern literature, a plausible reconstruction of the experimental protocol based on the chemical knowledge of the era is as follows:

Materials:

  • Benzaldehyde (freshly distilled)

  • Phosphorus pentachloride

  • Anhydrous ether (as a solvent, optional)

  • Apparatus for distillation

Procedure:

  • In a flask equipped with a reflux condenser, place one molar equivalent of benzaldehyde.

  • Gradually add one molar equivalent of phosphorus pentachloride to the benzaldehyde. The reaction is exothermic and may require cooling to control the rate.

  • Once the addition is complete, gently heat the mixture to drive the reaction to completion, evidenced by the cessation of hydrogen chloride gas evolution (if any moisture is present).

  • After the reaction is complete, the mixture is subjected to fractional distillation.

  • The fraction distilling at approximately 205 °C is collected as benzylidene chloride. Phosphoryl chloride (POCl₃), the byproduct, has a boiling point of 105.8 °C and is collected as a lower-boiling fraction.

Quantitative Data: Yields for this historical method are not well-documented but are generally expected to be moderate due to potential side reactions and the limitations of purification techniques of the time.

Industrial Synthesis: Free-Radical Chlorination of Toluene (B28343)

The primary method for the industrial production of benzylidene chloride is the side-chain chlorination of toluene. This process is a free-radical chain reaction initiated by UV light or heat.[1]

Reaction Pathway

The chlorination of toluene occurs sequentially, first producing benzyl (B1604629) chloride, then benzylidene chloride, and finally benzotrichloride (B165768).[2] The selectivity for benzylidene chloride is controlled by the reaction conditions, particularly the molar ratio of chlorine to toluene.

G Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ BenzylideneChloride Benzylidene Chloride (C₆H₅CHCl₂) BenzylChloride->BenzylideneChloride + Cl₂ Benzotrichloride Benzotrichloride (C₆H₅CCl₃) BenzylideneChloride->Benzotrichloride + Cl₂

Experimental Protocol: Continuous Photochemical Chlorination

Modern industrial production often employs a continuous process to maximize efficiency and control over the product distribution.[3]

Apparatus:

  • A series of stirred tank reactors or a bubble column reactor, typically made of glass-lined steel or other corrosion-resistant material.

  • A high-pressure ultraviolet (UV) lamp (e.g., mercury vapor lamp) with a specific wavelength range (e.g., 350-400 nm).[4]

  • Feed systems for continuous introduction of liquid toluene and gaseous chlorine.

  • A distillation train for the separation of the product mixture.

Procedure:

  • Dehydrated toluene is continuously fed into the reactor system.[4]

  • Gaseous chlorine is bubbled through the toluene.

  • The reaction mixture is irradiated with a UV lamp to initiate the free-radical chain reaction.

  • The reaction temperature is maintained between 95-110 °C.[4]

  • The molar ratio of chlorine to toluene is carefully controlled to favor the formation of benzylidene chloride. A typical industrial process might use a molar ratio of approximately 2.01-2.05:1 (chlorine to toluene) to optimize for benzylidene chloride.[3]

  • The reaction mixture, containing unreacted toluene, benzyl chloride, benzylidene chloride, and benzotrichloride, is continuously withdrawn from the reactor.

  • The mixture is then fed into a fractional distillation column.

  • Unreacted toluene and benzyl chloride are separated and recycled back to the reactor.[4]

  • The benzylidene chloride fraction is collected.

  • The higher-boiling benzotrichloride fraction is also separated.

Quantitative Data for Industrial Toluene Chlorination:

ParameterValueReference
Reaction Temperature95-110 °C[4]
80-120 °C[3]
75-145 °C[3]
Light SourceHigh-pressure UV lamp (350-400 nm)[4]
Chlorine:Toluene Molar Ratio~2.01-2.05:1 (for benzylidene chloride)[3]
Product Distribution (Typical)Benzylidene Chloride: ~85%[4]
Benzyl Chloride: Variable (recycled)[4]
Benzotrichloride: <5% (minimized)

Alternative Synthesis Methods

While the free-radical chlorination of toluene is the dominant industrial method, other synthetic routes have been explored, particularly for laboratory-scale preparations.

From Benzaldehyde with Thionyl Chloride

Similar to the original Cahours method, thionyl chloride (SOCl₂) can be used as a chlorinating agent for benzaldehyde.[5]

Reaction: C₆H₅CHO + SOCl₂ → C₆H₅CHCl₂ + SO₂

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas outlet to trap sulfur dioxide, place one molar equivalent of benzaldehyde.

  • Slowly add a slight excess of thionyl chloride to the benzaldehyde.

  • The mixture is gently refluxed until the evolution of sulfur dioxide ceases.

  • The excess thionyl chloride (boiling point: 76 °C) is removed by distillation.

  • The remaining liquid is then distilled under reduced pressure to yield benzylidene chloride.

Quantitative Data: This method generally provides good yields on a laboratory scale.[5]

From Toluene with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) can also be used for the side-chain chlorination of toluene, typically with a free-radical initiator.[5]

Reaction: C₆H₅CH₃ + 2 SO₂Cl₂ → C₆H₅CHCl₂ + 2 SO₂ + 2 HCl

Experimental Protocol:

  • A mixture of toluene and a free-radical initiator (e.g., benzoyl peroxide or azo-bis-isobutyronitrile) is heated to reflux.

  • Sulfuryl chloride is added dropwise to the refluxing mixture.

  • The reaction is continued until the evolution of sulfur dioxide and hydrogen chloride ceases.

  • The reaction mixture is then cooled, washed with a dilute base (e.g., sodium carbonate solution) to remove acidic byproducts, and then with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then fractionally distilled to isolate benzylidene chloride.

Quantitative Data: Yields can be good, but careful control of the stoichiometry is necessary to avoid over-chlorination to benzotrichloride.[5]

Signaling Pathways and Logical Relationships

The synthesis of benzylidene chloride from toluene involves a free-radical chain reaction mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl₂ Cl₂ 2 Cl• 2 Cl• Cl₂->2 Cl• UV light or Heat TolueneCl• TolueneCl• Benzyl RadicalHCl Benzyl RadicalHCl TolueneCl•->Benzyl RadicalHCl Benzyl RadicalCl₂ Benzyl RadicalCl₂ Benzyl ChlorideCl• Benzyl ChlorideCl• Benzyl RadicalCl₂->Benzyl ChlorideCl• Dichloromethylphenyl RadicalHCl Dichloromethylphenyl RadicalHCl Benzyl ChlorideCl•->Dichloromethylphenyl RadicalHCl Dichloromethylphenyl RadicalCl₂ Dichloromethylphenyl RadicalCl₂ Benzylidene ChlorideCl• Benzylidene ChlorideCl• Dichloromethylphenyl RadicalCl₂->Benzylidene ChlorideCl• Cl•Cl• Cl•Cl• Cl•Cl•->Cl₂ Benzyl RadicalCl• Benzyl RadicalCl• Benzyl Chloride Benzyl Chloride Benzyl RadicalCl•->Benzyl Chloride Benzyl RadicalBenzyl Radical Benzyl RadicalBenzyl Radical Dibenzyl Dibenzyl Benzyl RadicalBenzyl Radical->Dibenzyl

Experimental Workflow

The industrial production of benzylidene chloride from toluene follows a well-defined workflow to ensure efficiency and product purity.

G Toluene Feed Toluene Feed Dehydration Dehydration Toluene Feed->Dehydration Reactor Reactor Dehydration->Reactor Chlorine Feed Chlorine Feed Chlorine Feed->Reactor Fractional Distillation Fractional Distillation Reactor->Fractional Distillation UV Light UV Light UV Light->Reactor Benzylidene Chloride (Product) Benzylidene Chloride (Product) Fractional Distillation->Benzylidene Chloride (Product) Recycle Stream Recycle Stream Fractional Distillation->Recycle Stream Toluene, Benzyl Chloride Benzotrichloride (Byproduct) Benzotrichloride (Byproduct) Fractional Distillation->Benzotrichloride (Byproduct) Recycle Stream->Reactor

Conclusion

The synthesis of benzylidene chloride has evolved significantly from its initial discovery by Cahours in 1848. While the reaction of benzaldehyde with chlorinating agents remains a viable laboratory method, the industrial-scale production is dominated by the continuous free-radical chlorination of toluene. This method, through careful control of reaction parameters, allows for the selective and efficient production of this important chemical intermediate. The understanding of the underlying reaction mechanisms and the development of sophisticated industrial processes have been crucial in establishing benzylidene chloride as a key building block in the chemical industry. This guide provides researchers and professionals with a detailed historical and technical foundation for the synthesis of this compound.

References

Thermochemical Data and Stability of Dichloromethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and stability of dichloromethylbenzene isomers. The information is compiled from various sources to assist researchers and professionals in understanding the thermodynamic properties and chemical behavior of these compounds. While extensive data is available for some isomers, such as α,α-dichlorotoluene (benzal chloride), there is a notable scarcity of published thermochemical data for many of the ring-substituted this compound isomers.

Quantitative Thermochemical Data

The thermochemical properties of this compound isomers are crucial for understanding their reactivity, stability, and potential energy release in chemical reactions. The following tables summarize the available quantitative data.

α,α-Dichlorotoluene (Benzal Chloride)

This isomer, where the two chlorine atoms are attached to the methyl group's carbon, is the most well-characterized of the dichloromethylbenzenes.

Thermochemical PropertySymbolValueUnitsReference
Standard Enthalpy of Formation (gas)ΔfH°gas-26.8 ± 2.5kJ/mol
Standard Gibbs Free Energy of FormationΔfG°Data not readily availablekJ/mol
Standard Molar EntropyData not readily availableJ/(mol·K)
Molar Heat Capacity (gas)Cp,gas145.2 at 298.15 KJ/(mol·K)

Note: The scarcity of experimental data for ΔfG° and S° in publicly accessible databases is a significant data gap.

Ring-Substituted this compound Isomers
Physical PropertyValueUnits
Molecular FormulaC7H5Cl3
Molecular Weight195.47 g/mol
Melting Point-2.6°C
Boiling Point248°C
Density1.407g/mL at 25°C

Stability and Decomposition

This compound isomers, particularly benzal chloride, are known to be reactive compounds. Their stability is influenced by the position of the chlorine atoms.

  • α,α-Dichlorotoluene (Benzal Chloride): This compound is susceptible to hydrolysis, reacting with water to form benzaldehyde (B42025) and hydrochloric acid. It is also a lachrymator and should be handled with appropriate safety precautions. Under thermal stress, it can decompose, potentially forming hazardous byproducts.

  • Ring-Substituted Dichloromethylbenzenes: The stability of these isomers is generally greater than that of benzal chloride due to the chlorine atoms being attached to the aromatic ring. However, they can still undergo reactions at the chloromethyl group, such as nucleophilic substitution. The presence of chlorine atoms on the ring can influence the reactivity of the benzylic position. Information on the specific decomposition pathways and kinetics for most ring-substituted isomers is limited.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for compounds like this compound relies on precise experimental techniques. The following outlines the general methodologies.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds, it is often determined indirectly through the enthalpy of combustion.

Experimental Technique: Rotating-Bomb Calorimetry

For chlorinated organic compounds, rotating-bomb calorimetry is the preferred method to ensure complete combustion and to account for the formation of acidic products.

Methodology:

  • Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel known as a "bomb." A small amount of a combustible auxiliary substance with a known enthalpy of combustion may be added to ensure complete ignition.

  • Bomb Charging: The bomb is charged with high-pressure oxygen (typically around 30 atm) and a small, known amount of a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to quantitatively reduce all free chlorine and chloroxy acids formed during combustion to chloride ions.

  • Combustion: The bomb is submerged in a known mass of water in a calorimeter. The sample is ignited electrically. The temperature change of the water is meticulously recorded.

  • Rotation: After ignition, the bomb is rotated to ensure that the internal surfaces and the solution are thoroughly washed, facilitating the complete absorption and reduction of the chlorine-containing products.

  • Analysis of Products: The final solution in the bomb is analyzed to determine the amount of nitric acid and hydrochloric acid formed.

  • Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the heats of formation of nitric acid and the reduction of chlorine. The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law.

Gas Chromatography for Purity Analysis

Ensuring the purity of the sample is critical for accurate thermochemical measurements. Gas chromatography (GC) is a standard technique for this purpose.

Methodology:

  • Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is chosen to achieve good separation of the this compound isomer from any impurities.

  • Injector and Detector: A split/splitless injector is commonly used. An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for detecting organochlorine compounds. A flame ionization detector (FID) can also be used for general-purpose analysis.

  • Temperature Programming: The oven temperature is programmed to ramp up during the analysis to ensure the elution of all components in a reasonable time with good peak shape.

  • Sample Injection: A small volume of the sample, dissolved in a suitable solvent, is injected into the gas chromatograph.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different components in the sample. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the determination of the sample's purity.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Methodology: Ab Initio Calculations

High-level ab initio quantum mechanical methods can be used to calculate the enthalpy of formation and other thermochemical properties.

  • Geometry Optimization: The three-dimensional structure of the this compound isomer is optimized to find its lowest energy conformation. This is typically done using a method like Density Functional Theory (DFT) with a suitable basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed using a high-level method such as G3 (Gaussian-3) theory or coupled-cluster methods (e.g., CCSD(T)).

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using a variety of methods, such as atomization energies or isodesmic reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are often preferred as they benefit from cancellation of errors in the calculations. The calculated reaction enthalpy is then combined with the known experimental enthalpies of formation of the other species in the reaction to determine the enthalpy of formation of the target molecule.

Visualizations

Relationship of Core Thermochemical Properties

The fundamental thermochemical properties are interconnected. The Gibbs free energy, which determines the spontaneity of a process, is a function of enthalpy and entropy.

Thermochemical_Relationship Enthalpy Enthalpy (ΔH) Heat of Reaction Gibbs Gibbs Free Energy (ΔG) Spontaneity Enthalpy->Gibbs - Entropy Entropy (ΔS) Disorder/Randomness Entropy->Gibbs -TΔS Temp Temperature (T) Temp->Gibbs

Caption: Interrelation of Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates a typical workflow for the experimental determination of the enthalpy of formation of a this compound isomer using rotating-bomb calorimetry.

Calorimetry_Workflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis & Calculation Sample Weigh Sample Auxiliary Add Auxiliary Substance Sample->Auxiliary Solution Add Reducing Solution Auxiliary->Solution Charge Charge Bomb with O₂ Solution->Charge Ignite Ignite Sample Charge->Ignite Measure Measure Temp. Rise Ignite->Measure Rotate Rotate Bomb Measure->Rotate Analyze Analyze Products (HCl, HNO₃) Rotate->Analyze Calculate_Comb Calculate ΔHc Analyze->Calculate_Comb Calculate_Form Calculate ΔHf via Hess's Law Calculate_Comb->Calculate_Form

Caption: Workflow for Rotating-Bomb Calorimetry.

An In-depth Technical Guide to the Free-Radical Chlorination of 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free-radical chlorination of 2-chlorotoluene (B165313), a critical reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The document details the underlying reaction mechanism, presents quantitative data on product distribution, outlines detailed experimental protocols, and provides troubleshooting guidance. Visual aids in the form of diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, ensuring clarity and ease of understanding for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The selective chlorination of the methyl group of 2-chlorotoluene is a paramount example of a free-radical chain reaction in organic synthesis. This process yields 2-chlorobenzyl chloride, a versatile intermediate used in the production of numerous pharmaceuticals and agrochemicals.[1] The reaction's specificity for the side-chain over the aromatic ring is achieved under conditions that promote the formation of free radicals, typically through the use of ultraviolet (UV) light or chemical radical initiators.[1] Understanding and controlling the reaction parameters are crucial for maximizing the yield of the desired monochlorinated product while minimizing the formation of di- and trichlorinated byproducts.

Reaction Mechanism

The free-radical chlorination of 2-chlorotoluene proceeds via a classic chain reaction mechanism involving three key stages: initiation, propagation, and termination.[1]

2.1. Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) or a suitable chlorinating agent like sulfuryl chloride (SO₂Cl₂) to generate chlorine radicals (Cl•). This can be achieved through photochemical means or with the aid of a chemical radical initiator.[1]

  • Photochemical Initiation: UV light provides the energy to break the Cl-Cl bond.[1]

  • Chemical Initiation: Radical initiators, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), decompose upon heating to generate radicals that subsequently react with the chlorinating agent to produce chlorine radicals.[1]

2.2. Propagation

This stage consists of a self-sustaining cycle of two steps:

  • A chlorine radical abstracts a hydrogen atom from the methyl group of 2-chlorotoluene, forming a resonance-stabilized 2-chlorobenzyl radical and a molecule of hydrogen chloride (HCl).

  • The 2-chlorobenzyl radical then reacts with a molecule of the chlorinating agent (e.g., Cl₂) to yield the product, 2-chlorobenzyl chloride, and a new chlorine radical, which continues the chain reaction.

The stability of the benzylic radical is a key factor in the selectivity of this reaction for the side chain. The unpaired electron in the 2-chlorobenzyl radical is delocalized over the aromatic ring through resonance, which lowers its energy and makes it the preferentially formed radical intermediate.

2.3. Termination

The chain reaction ceases when two radicals combine to form a stable, non-radical molecule. This can occur through various combinations of the radical species present in the reaction mixture.

Below is a Graphviz diagram illustrating the free-radical chlorination mechanism of 2-chlorotoluene.

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl_rad 2 Cl• Cl2->2Cl_rad hν or Δ Cl_rad1 Cl• 2Cl_rad->Cl_rad1 2_chlorotoluene 2-Chlorotoluene 2_chlorobenzyl_rad 2-Chlorobenzyl Radical 2_chlorotoluene->2_chlorobenzyl_rad + Cl• Cl_rad1->2_chlorobenzyl_rad HCl HCl 2_chlorobenzyl_chloride 2-Chlorobenzyl Chloride 2_chlorobenzyl_rad->2_chlorobenzyl_chloride + Cl₂ Cl2_prop Cl₂ Cl2_prop->2_chlorobenzyl_chloride Cl_rad2 Cl• 2_chlorobenzyl_chloride->Cl_rad2 Cl_rad2->Cl_rad1 continues chain Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term + Cl• Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term 2_chlorobenzyl_rad_term 2-Chlorobenzyl Radical dimer Dimer 2_chlorobenzyl_rad_term->dimer + 2-Chlorobenzyl Radical

Caption: Mechanism of free-radical chlorination of 2-chlorotoluene.

The resonance stabilization of the 2-chlorobenzyl radical is depicted in the following diagram.

Caption: Resonance stabilization of the 2-chlorobenzyl radical.

Data Presentation

The product distribution in the free-radical chlorination of 2-chlorotoluene is highly dependent on the reaction conditions. The primary products are 2-chlorobenzyl chloride (monochloro), 2-chlorobenzal chloride (dichloro), and 2-chlorobenzotrichloride (trichloro). Controlling the stoichiometry of the reactants is a key factor in maximizing the yield of the desired monochlorinated product.

Molar Ratio (Cl₂:Toluene)Toluene (B28343) (%)Benzyl Chloride (%)Benzal Chloride (%)Benzotrichloride (%)
0.5 : 158365.50.5
1.0 : 12856151
1.5 : 11054324
2.0 : 13384811

Note: This data is for the photochlorination of toluene and serves as an illustrative example.

Experimental Protocols

Two primary methods for the free-radical chlorination of 2-chlorotoluene are presented below.

4.1. Protocol 1: Photochemical Chlorination with Gaseous Chlorine

Objective: To synthesize 2-chlorobenzyl chloride using UV light-initiated chlorination.

Materials:

  • 2-chlorotoluene

  • Gaseous chlorine

  • Concentrated sulfuric acid (for drying chlorine gas)

  • Sodium bicarbonate

Equipment:

  • Three-necked round-bottom flask

  • UV immersion lamp or external UV lamp

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle

  • Gas washing bottle

  • Vigreux column for fractional distillation

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask should be equipped with the UV lamp, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.

  • Dry the gaseous chlorine by passing it through a wash bottle containing concentrated sulfuric acid.

  • Charge the flask with 2-chlorotoluene.

  • Heat the 2-chlorotoluene to its boiling point using the heating mantle.

  • Once boiling, turn on the UV lamp and introduce a steady stream of dry chlorine gas through the gas inlet tube.

  • Monitor the reaction progress by Gas Chromatography (GC) to determine the relative amounts of starting material and chlorinated products.

  • Continue the chlorination until the desired conversion of 2-chlorotoluene is achieved. To favor the formation of the monochlorinated product, it is advisable to stop the reaction before all the starting material is consumed.

  • After the reaction is complete, turn off the UV lamp, heating, and chlorine flow, and allow the mixture to cool to room temperature.

  • Neutralize any dissolved HCl by adding a small amount of sodium bicarbonate to the crude product.

  • Purify the product by fractional distillation under reduced pressure using a Vigreux column. Collect the fraction corresponding to 2-chlorobenzyl chloride. The expected yield is approximately 85%.[1]

4.2. Protocol 2: Radical Initiator-Catalyzed Chlorination with Sulfuryl Chloride

Objective: To synthesize 2-chlorobenzyl chloride using a chemical radical initiator.

Materials:

  • 2-chlorotoluene

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN)

  • Magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Calcium chloride drying tube

  • Heating mantle

  • Separatory funnel

  • Vigreux column for fractional distillation

Procedure:

  • In a round-bottom flask, combine 2-chlorotoluene and sulfuryl chloride. A slight excess of 2-chlorotoluene can be used to favor monochlorination.

  • Add a catalytic amount of BPO or AIBN (e.g., 1-2 mol% relative to the limiting reagent).

  • Fit the flask with a reflux condenser protected by a calcium chloride drying tube.

  • Heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by GC.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Carefully wash the cooled mixture with water to remove any remaining sulfuryl chloride and HCl.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation under reduced pressure.

Below is a Graphviz diagram illustrating a general experimental workflow for the synthesis of 2-chlorobenzyl chloride.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Assemble_Apparatus Assemble Reaction Apparatus Add_Reactants Add 2-Chlorotoluene and Chlorinating Agent Assemble_Apparatus->Add_Reactants Add_Initiator Add Radical Initiator (if applicable) Add_Reactants->Add_Initiator Initiate_Reaction Initiate Reaction (UV Light or Heat) Add_Initiator->Initiate_Reaction Monitor_Progress Monitor Progress by GC Initiate_Reaction->Monitor_Progress Stop_Reaction Stop Reaction at Desired Conversion Monitor_Progress->Stop_Reaction Cool_Mixture Cool Reaction Mixture Stop_Reaction->Cool_Mixture Neutralize Neutralize/Wash Cool_Mixture->Neutralize Dry_Organic_Layer Dry Organic Layer Neutralize->Dry_Organic_Layer Distillation Fractional Distillation Dry_Organic_Layer->Distillation Collect_Product Collect Pure 2-Chlorobenzyl Chloride Distillation->Collect_Product

Caption: General experimental workflow for the synthesis of 2-chlorobenzyl chloride.

Analytical Methods

Gas Chromatography (GC) is the primary analytical technique for monitoring the progress of the chlorination of 2-chlorotoluene and for determining the product distribution.

5.1. Gas Chromatography (GC) Method

A typical GC method for the analysis of the reaction mixture would involve the following:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for separating 2-chlorotoluene and its chlorinated derivatives.

  • Injector: A split/splitless injector is commonly used. For quantitative analysis, a split injection with a high split ratio is often employed to handle the concentrated reaction mixture.

  • Oven Temperature Program: A temperature program is necessary to achieve good separation of the components. A typical program might start at a lower temperature (e.g., 80-100 °C) to separate the more volatile components and then ramp up to a higher temperature (e.g., 250-280 °C) to elute the less volatile polychlorinated products.

  • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector for this analysis, as it provides a good response for all hydrocarbon-containing compounds. For more selective detection of the chlorinated species, an Electron Capture Detector (ECD) can be used. For definitive identification of the products, a Mass Spectrometer (MS) detector is recommended.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or no conversion - Ineffective initiation (faulty UV lamp, degraded initiator)- Presence of radical inhibitors (e.g., oxygen)- Check the functionality of the UV lamp or use a fresh batch of initiator.- Degas the solvent and reactants prior to the reaction.
Formation of ring-chlorinated byproducts - Presence of Lewis acid catalysts (e.g., from metal contaminants)- Low reaction temperature- Ensure all glassware is clean and free of metal contaminants.- Maintain a sufficiently high temperature to favor the free-radical pathway.
Excessive formation of polychlorinated products - High molar ratio of chlorinating agent to 2-chlorotoluene- Extended reaction time- Use a stoichiometric or slight excess of 2-chlorotoluene.- Monitor the reaction closely by GC and stop it at the optimal time.[1]
Reaction stops prematurely - Depletion of the radical initiator- Add the radical initiator in portions throughout the reaction.

Conclusion

The free-radical chlorination of 2-chlorotoluene is a well-established and efficient method for the synthesis of 2-chlorobenzyl chloride. By carefully controlling the reaction conditions, particularly the method of initiation, the molar ratio of reactants, and the reaction time, it is possible to achieve high yields and selectivity for the desired monochlorinated product. The use of analytical techniques such as Gas Chromatography is essential for monitoring the reaction and ensuring optimal product distribution. This guide provides the necessary theoretical background and practical protocols to enable researchers and professionals to successfully perform and optimize this important synthetic transformation.

References

Chemical structure and IUPAC name of 2,4-dichloro-1-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-1-(dichloromethyl)benzene (B85721), a significant chlorinated aromatic compound with the chemical formula C₇H₄Cl₄.[1] This document details its chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. It serves as a crucial intermediate in various industrial syntheses, particularly in the agrochemical sector for the production of fungicides.[2] This guide outlines a detailed experimental protocol for its synthesis, presents its chemical reactivity, and discusses its primary applications.

Chemical Structure and IUPAC Name

The chemical structure of 2,4-dichloro-1-(dichloromethyl)benzene consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions, and a dichloromethyl group at the 1 position.[1]

IUPAC Name: 2,4-dichloro-1-(dichloromethyl)benzene[3]

Synonyms:

  • 2,4-dichloro benzal chloride[2]

  • 2,4-dichlorobenzyl dichloride[2]

  • α,α,2,4-Tetrachlorotoluene[4]

  • Benzene, 2,4-dichloro-1-(dichloromethyl)-[3]

CAS Number: 134-25-8[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 2,4-dichloro-1-(dichloromethyl)benzene is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₄Cl₄[1]
Molecular Weight 229.92 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Density 1.501 g/cm³[2]
Boiling Point 273.9 °C at 760 mmHg[2]
Flash Point 123.4 °C[2]
Vapor Pressure 0.00932 mmHg at 25°C[2]
Refractive Index 1.575[2]
Solubility Insoluble in water, soluble in organic solvents[4]

Synthesis and Experimental Protocol

The primary industrial method for the preparation of 2,4-dichloro-1-(dichloromethyl)benzene is through the side-chain chlorination of 2,4-dichlorotoluene (B165549).[1]

Experimental Protocol: Chlorination of 2,4-Dichlorotoluene

Materials:

Procedure:

  • Charge a reaction kettle with 2,4-dichlorotoluene and a catalytic amount of phosphorus trichloride.[5]

  • Heat the reaction mixture to 120°C.[5]

  • Introduce chlorine gas into the reactor under light conditions to initiate the chlorination reaction.[5]

  • Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the conversion of 2,4-dichlorotoluene is greater than or equal to 99%.[5]

  • Upon completion, the resulting chlorinated product mixture can be isolated and purified. A typical product distribution is approximately 0.62% 2,4-dichlorobenzyl chloride, 85.18% 2,4-dichlorobenzylidene dichloride (the target compound), and 13.8% 2,4-dichlorotrichloromethylbenzene.[5]

  • The desired 2,4-dichloro-1-(dichloromethyl)benzene can be purified from the mixture by post-treatment processes such as distillation.[5]

Chemical Reactivity and Applications

2,4-dichloro-1-(dichloromethyl)benzene is a versatile chemical intermediate due to its reactivity. The electron-withdrawing nature of the chlorine atoms makes it susceptible to electrophilic aromatic substitution reactions.[1] The dichloromethyl group can undergo nucleophilic substitution, further extending its synthetic utility.[1]

The principal application of this compound is as a precursor in the synthesis of agrochemicals.[1][2] Notably, it is a critical building block for the production of the fungicide diniconazole.[2] It also serves as an intermediate in the synthesis of 2,4-dichlorobenzaldehyde, which is used to produce other fungicides like enazolol.[5]

Synthesis Workflow Diagram

The following diagram illustrates the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene and its subsequent conversion to 2,4-dichlorobenzaldehyde.

Synthesis_Workflow Dichlorotoluene 2,4-Dichlorotoluene Chlorination Side-chain Chlorination Dichlorotoluene->Chlorination + Cl₂, PCl₃, 120°C, light TargetCompound 2,4-dichloro-1- (dichloromethyl)benzene Chlorination->TargetCompound Hydrolysis Hydrolysis TargetCompound->Hydrolysis FinalProduct 2,4-Dichlorobenzaldehyde Hydrolysis->FinalProduct

Caption: Synthesis of 2,4-dichloro-1-(dichloromethyl)benzene and its use.

References

An In-depth Technical Guide to the Hazards and Toxicity of Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylbenzene, a chlorinated aromatic hydrocarbon, exists in several isomeric forms, with α,α-dichlorotoluene being a prominent example. It is a colorless to pale yellow liquid with a pungent odor, sparingly soluble in water but soluble in many organic solvents.[1] Its primary applications are as a chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, with a focus on α,α-dichlorotoluene (CAS No. 98-87-3) and its isomers, to inform risk assessment and safe handling practices in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties of α,α-dichlorotoluene is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and potential for exposure.

PropertyValueReference
Chemical Formula C₇H₆Cl₂[1]
Molecular Weight 161.03 g/mol [1]
CAS Number 98-87-3[1]
Synonyms Benzal chloride, Benzylidene chloride, (Dichloromethyl)benzene[1]
Appearance Colorless oily liquid[1]
Odor Pungent, aromatic[1]
Boiling Point 205 °C (401 °F) at 760 mmHg[1]
Melting Point -16 °C (3.2 °F)
Density 1.25 g/cm³ at 20 °C
Vapor Pressure 0.36 mmHg at 20 °C
Solubility in Water Insoluble[1]
Log Kₒw (Octanol-Water Partition Coefficient) 3.4

Toxicological Data

The toxicity of this compound has been evaluated through various routes of exposure. The available quantitative data are summarized in the following tables.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD₅₀RatOral3249 mg/kg[3]
LC₅₀RatInhalation61 ppm (2 hours)[4]
LC₅₀MouseInhalation32 ppm (2 hours)[4]
Skin and Eye Irritation
EndpointSpeciesResultReference
Skin Irritation RabbitIrritant[4]
Eye Irritation RabbitSevere Irritant[3]
Genotoxicity
AssaySystemResultReference
Ames Test (Salmonella typhimurium) Bacterial reverse mutation assayPositive (with metabolic activation)[4][5][6]
DNA Damage (Comet Assay) Mouse organs (in vivo)Positive (liver, kidney, lung, brain, mucosa)[7]

Hazard Identification and Toxicological Profile

Acute Effects

Acute exposure to this compound can cause significant irritation to the skin, eyes, and respiratory tract.[1][3][4] Inhalation may lead to respiratory distress, and direct contact can result in severe eye irritation and skin inflammation.[3][4] High concentrations may also affect the central nervous system.

Chronic Effects and Organ-Specific Toxicity

Chronic exposure to this compound has been associated with damage to the liver and kidneys.[1] Studies on structurally similar compounds, such as dichlorobenzenes, indicate that the liver is a primary target organ, with observed effects including increased liver weight and hepatocellular hypertrophy.[8]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has not classified this compound individually. However, it is often considered in the context of chlorinated toluenes. There is some evidence to suggest a potential for carcinogenicity, and it is listed as a suspected carcinogen in some safety data sheets.[3]

Genotoxicity

This compound has demonstrated mutagenic properties in bacterial assays, specifically the Ames test, after metabolic activation.[4] Furthermore, in vivo studies using the comet assay have shown that it can induce DNA damage in various organs in mice, indicating its genotoxic potential.[7]

Mechanism of Toxicity and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, a plausible mechanism of toxicity can be inferred from its chemical properties and studies on related chlorinated hydrocarbons. The proposed toxicological pathway involves metabolic activation, leading to oxidative stress and subsequent cellular damage.

Metabolic Activation

This compound is likely metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[9][10][11] This biotransformation can generate reactive electrophilic metabolites.

Oxidative Stress and Glutathione (B108866) Depletion

The reactive metabolites can covalently bind to cellular macromolecules and deplete intracellular stores of glutathione (GSH), a critical antioxidant.[9][12] The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[13][14][15] Increased ROS levels can cause damage to lipids (lipid peroxidation), proteins, and DNA.[16]

Genotoxicity and DNA Adduct Formation

The electrophilic metabolites of this compound can directly interact with DNA, forming DNA adducts.[17] These adducts can interfere with DNA replication and transcription, leading to mutations and genomic instability, which are key events in carcinogenesis.[18][19]

Toxicity_Pathway cluster_exposure Exposure cluster_metabolism Metabolic Activation (Liver) cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes DCMB This compound CYP450 Cytochrome P450 Enzymes DCMB->CYP450 Biotransformation Metabolites Reactive Electrophilic Metabolites CYP450->Metabolites GSH Glutathione (GSH) Depletion Metabolites->GSH Conjugation & Depletion ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Generation DNA_Adducts DNA Adduct Formation Metabolites->DNA_Adducts Covalent Binding Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Leads to ROS->Oxidative_Stress Genotoxicity Genotoxicity (Mutations) DNA_Adducts->Genotoxicity Organ_Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Oxidative_Stress->Organ_Toxicity Genotoxicity->Organ_Toxicity

Proposed toxicological pathway of this compound.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD and EPA guidelines. Specific experimental details may vary based on the exact isomer and study design.

Acute Oral Toxicity (OECD 423)

Acute_Oral_Toxicity_Workflow cluster_setup Setup cluster_dosing Dosing cluster_observation Observation (14 days) cluster_termination Termination Animal_Selection Select healthy, young adult rats (e.g., Wistar), single sex per group Acclimatization Acclimatize animals to laboratory conditions (≥ 5 days) Animal_Selection->Acclimatization Fasting Fast animals overnight (food withheld, water ad libitum) Acclimatization->Fasting Dose_Prep Prepare this compound in a suitable vehicle (if necessary) Fasting->Dose_Prep Administration Administer single oral dose by gavage Dose_Prep->Administration Dose_Levels Use stepwise dosing procedure (e.g., 300, 2000 mg/kg) Administration->Dose_Levels Clinical_Signs Observe for clinical signs of toxicity (frequently on day 1, then daily) Dose_Levels->Clinical_Signs Body_Weight Record body weight (pre-dose, weekly, and at termination) Clinical_Signs->Body_Weight Mortality Record mortality daily Body_Weight->Mortality Necropsy Perform gross necropsy on all animals Mortality->Necropsy Analysis Analyze data to determine LD₅₀ and toxic class Necropsy->Analysis

Workflow for an acute oral toxicity study.
  • Test System: Rodents, typically rats (e.g., Sprague-Dawley or Wistar strain), are used. A single sex is used in each step.

  • Procedure: A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg. The substance is administered orally by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The study allows for the determination of the LD₅₀ (median lethal dose) and classification of the substance's acute oral toxicity.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Test System: Albino rabbits are the preferred species.

  • Procedure: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Endpoint: The study determines the potential of the substance to cause skin irritation or corrosion and the reversibility of the observed effects.

Acute Eye Irritation/Corrosion (OECD 405)
  • Test System: A single albino rabbit is typically used for the initial test.

  • Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The study assesses the potential for the substance to cause eye irritation or corrosion and the reversibility of the effects.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium.

  • Observations: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Safety Precautions and Handling

Given its toxicological profile, this compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound presents multiple hazards, including acute toxicity, severe skin and eye irritation, and genotoxicity. The mechanism of toxicity is likely driven by metabolic activation to reactive intermediates that induce oxidative stress and damage cellular macromolecules, including DNA. Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound to minimize the risk of exposure and adverse health effects. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity.

References

Methodological & Application

Application Notes: Synthesis of Benzaldehyde via Hydrolysis of Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This document provides detailed application notes and experimental protocols for the synthesis of benzaldehyde (B42025) from dichloromethylbenzene, also known as benzal chloride. The primary method discussed is hydrolysis, a robust and scalable reaction critical in industrial and laboratory settings. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into reaction mechanisms, comparative quantitative data, and step-by-step procedures.

Introduction

Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde used extensively in the synthesis of pharmaceuticals, flavorings, perfumes, dyes, and agrochemicals. One of the most common industrial routes to benzaldehyde involves the free-radical side-chain chlorination of toluene (B28343) to produce a mixture of benzyl (B1604629) chloride, benzal chloride (this compound), and benzotrichloride. Benzal chloride is a key intermediate, as it can be efficiently converted to benzaldehyde through hydrolysis. [1]This process involves the replacement of the two chlorine atoms on the benzylic carbon with oxygen, forming the aldehyde functional group. [1][2]This application note details the methodologies for this conversion, focusing on acid-catalyzed hydrolysis.

Reaction Mechanism and Principles

The conversion of this compound to benzaldehyde proceeds via a nucleophilic substitution reaction. The dichloromethyl group is hydrolyzed to an unstable geminal diol, which rapidly dehydrates to form the stable aldehyde. The reaction can be catalyzed by acid or base, or proceed with water at elevated temperatures.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl), the reaction is accelerated. The acid protonates one of the chlorine atoms, making it a better leaving group. A water molecule then attacks the carbocation, and this process repeats, ultimately forming the geminal diol.

  • Base-Mediated Hydrolysis: Using a base, such as calcium carbonate (CaCO₃) or sodium carbonate (Na₂CO₃), neutralizes the hydrochloric acid produced during the reaction. [3]This prevents potential side reactions and drives the equilibrium towards the products.

The overall chemical equation for the hydrolysis is: C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2 HCl [2]

Quantitative Data Summary

The yield and reaction conditions for the hydrolysis of this compound can vary depending on the chosen catalyst and procedure. The following table summarizes data from various established protocols.

Method Catalyst/Reagents Temperature (°C) Time (h) Reported Yield (%) Reference
Acid-Catalyzed25% Hydrochloric Acid (aq)106 (Reflux)6~94U.S. Patent 4,229,379 [4]
Base-AssistedCalcium Carbonate (CaCO₃), Water1304Not specified, but implied highPrepChem [3]
Phase TransferSodium Acetate, TBABNot specifiedNot specifiedHigh (implied)PTC Organics [5]

Table 1: Comparison of Hydrolysis Methods for this compound.

Diagrams and Visualizations

The following diagram illustrates the chemical transformation from this compound to benzaldehyde.

ReactionPathway reactant This compound (Benzal Chloride) intermediate Geminal Diol (Unstable Intermediate) reactant->intermediate + 2 H₂O product Benzaldehyde intermediate->product - H₂O

Caption: Hydrolysis of this compound to benzaldehyde.

This diagram outlines the general laboratory procedure for the synthesis and purification of benzaldehyde.

ExperimentalWorkflow setup 1. Reaction Setup - Charge flask with this compound and aqueous acid. reflux 2. Hydrolysis - Heat mixture to reflux (100-110°C). - Stir vigorously for several hours. setup->reflux Heating workup 3. Work-up - Cool the reaction mixture. - Separate the organic and aqueous layers. reflux->workup Completion neutralize 4. Neutralization & Washing - Wash organic layer with NaHCO₃ solution. - Wash with water. workup->neutralize purify 5. Purification - Dry with anhydrous MgSO₄. - Purify via steam or vacuum distillation. neutralize->purify Drying analyze 6. Analysis - Characterize product (GC, NMR, IR). purify->analyze

Caption: General workflow for benzaldehyde synthesis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is adapted from U.S. Patent 4,229,379 and related procedures. [4][6][7]It is a reliable method for achieving high yields of benzaldehyde.

Materials and Equipment:

  • This compound (Benzal chloride), C₇H₆Cl₂ (CAS 98-87-3)

  • Concentrated Hydrochloric Acid (32-37%), HCl

  • Distilled Water, H₂O

  • Sodium Bicarbonate (NaHCO₃) solution, 5% aqueous

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Calcium Chloride (CaCl₂)

  • Round-bottom flask (3-neck preferred)

  • Reflux condenser

  • Magnetic stirrer and stir bar (or mechanical stirrer)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (steam or vacuum)

  • Standard laboratory glassware

Safety Precautions:

  • This compound is a lachrymator and irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrochloric acid is corrosive. Handle with care.

  • The reaction evolves HCl gas. Ensure the apparatus is properly vented into a scrubber or fume hood.

  • Benzaldehyde can be oxidized by air, especially when hot. [6]Minimize exposure to air during purification.

Procedure:

  • Reaction Setup:

    • In a 1 L three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, place 161 g (1.0 mole) of this compound.

    • Prepare the acidic solution by carefully adding 405 mL of concentrated hydrochloric acid (~32%) to 135 mL of distilled water. This creates an approximately 25% HCl solution with a significant excess of water. [7] * Slowly add the prepared hydrochloric acid solution to the flask containing the this compound.

  • Hydrolysis Reaction:

    • Begin vigorous stirring to create an emulsion of the two immiscible layers.

    • Heat the mixture to reflux using a heating mantle. The reflux temperature should be around 106-110°C. [4][7] * Maintain the reflux with continuous stirring for approximately 6-8 hours. The reaction is complete when the evolution of HCl gas ceases. [7]

  • Work-up and Isolation:

    • Turn off the heat and allow the mixture to cool to room temperature. The organic layer (crude benzaldehyde) will settle at the bottom.

    • Carefully transfer the entire mixture to a large separatory funnel.

    • Separate the lower organic layer from the upper aqueous acidic layer.

  • Neutralization and Washing:

    • Wash the crude organic layer with 100 mL of water.

    • Carefully wash the organic layer with 5% sodium bicarbonate solution in portions until effervescence stops. This neutralizes any remaining HCl.

    • Perform a final wash with 100 mL of water.

  • Drying and Purification:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or calcium chloride.

    • Filter the drying agent. The resulting clear, yellowish liquid is crude benzaldehyde.

    • For high purity, the product should be purified by vacuum distillation or steam distillation. [3]Benzaldehyde has a boiling point of 179°C at atmospheric pressure.

Expected Yield:

  • The expected yield of pure benzaldehyde is typically in the range of 90-95%.

References

Dichloromethylbenzene: A Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dichloromethylbenzene and its isomers are pivotal intermediates in the synthesis of a diverse range of agrochemicals, including fungicides, insecticides, and acaricides. The reactivity of the dichloromethyl group, often a precursor to a benzaldehyde (B42025) or a related functional group, coupled with the specific substitution patterns of chlorine atoms on the benzene (B151609) ring, allows for the construction of complex and potent active ingredients for crop protection. These application notes provide detailed protocols and data for the synthesis of select agrochemicals from various this compound isomers.

Synthesis of the Fungicide Diniconazole from 2,4-Dichloro-1-(dichloromethyl)benzene (B85721)

2,4-Dichloro-1-(dichloromethyl)benzene serves as a key starting material for the triazole fungicide, Diniconazole. The synthesis proceeds through the hydrolysis of the dichloromethyl group to form 2,4-dichlorobenzaldehyde (B42875), which then undergoes a multi-step reaction sequence to yield the final product.[1][2][3]

Experimental Protocols

Protocol 1: Hydrolysis of 2,4-Dichloro-1-(dichloromethyl)benzene to 2,4-Dichlorobenzaldehyde

This protocol outlines the conversion of 2,4-dichloro-1-(dichloromethyl)benzene to 2,4-dichlorobenzaldehyde.

  • Reaction: A mixture of 2,4-dichloro-1-(dichloromethyl)benzene, water, and a catalytic amount of a phase-transfer catalyst is heated under reflux.

  • Work-up: Upon completion of the reaction, the organic layer is separated, washed with a saturated sodium bicarbonate solution and then with water.

  • Purification: The crude 2,4-dichlorobenzaldehyde is purified by recrystallization or distillation.

Protocol 2: Synthesis of Diniconazole from 2,4-Dichlorobenzaldehyde

This protocol describes the subsequent conversion of 2,4-dichlorobenzaldehyde to Diniconazole.

  • Reaction: 2,4-Dichlorobenzaldehyde is reacted with pinacolone (B1678379) in the presence of a base to form a chalcone (B49325) intermediate. This intermediate is then reacted with a sulfonium (B1226848) salt and 1,2,4-triazole (B32235) in a one-pot reaction to yield Diniconazole.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude Diniconazole is purified by column chromatography.

Quantitative Data
Intermediate/ProductStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
2,4-Dichlorobenzaldehyde2,4-DichlorotolueneChlorine, Light120°C85.18% (in crude mixture)-[4]
Diniconazole2,4-DichlorobenzaldehydePinacolone, 1,2,4-Triazole-->98%[1][5]

Synthesis Workflow

DCMB 2,4-Dichloro-1- (dichloromethyl)benzene DCBA 2,4-Dichlorobenzaldehyde DCMB->DCBA Hydrolysis Chalcone Chalcone Intermediate DCBA->Chalcone Aldol Condensation (Pinacolone, Base) Diniconazole Diniconazole Chalcone->Diniconazole Corey-Chaykovsky Reaction (Sulfonium ylide, 1,2,4-Triazole)

Synthesis of Diniconazole.

Synthesis of Agrochemicals from 1-Chloro-2-(dichloromethyl)benzene (B1361784)

1-Chloro-2-(dichloromethyl)benzene, also known as o-chlorobenzal chloride, is a precursor to o-chlorobenzoyl chloride, a versatile intermediate for various agrochemicals.[2] This section details the synthesis of the acaricide Clofentezine and the insecticide Chlorbenzuron from this intermediate.[6]

Experimental Protocols

Protocol 3: Synthesis of o-Chlorobenzoyl Chloride

This protocol outlines the conversion of 1-chloro-2-(dichloromethyl)benzene to o-chlorobenzoyl chloride.

  • Reaction: 1-Chloro-2-(dichloromethyl)benzene is hydrolyzed in the presence of a Lewis acid catalyst, such as ferric chloride, at an elevated temperature.[7]

  • Work-up: The reaction mixture is distilled under reduced pressure to isolate the o-chlorobenzoyl chloride.

  • Yield: 70-72%[8]

Protocol 4: Synthesis of Clofentezine

This protocol describes the synthesis of the acaricide Clofentezine from o-chlorobenzoyl chloride.[6]

  • Step 1: Formation of 2-chlorobenzohydrazide (B188563): o-Chlorobenzoyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent. The resulting precipitate is filtered, washed, and dried.

  • Step 2: Dimerization and Oxidation: The 2-chlorobenzohydrazide is then subjected to oxidative dimerization using an oxidizing agent like sodium nitrite (B80452) in an acidic medium to form the tetrazine ring of Clofentezine.

  • Purification: The crude product is purified by recrystallization.

Protocol 5: Synthesis of Chlorbenzuron

This protocol details the synthesis of the insecticide Chlorbenzuron.[6]

  • Reaction: o-Chlorobenzoyl chloride is reacted with a substituted urea (B33335) in an inert solvent in the presence of a base to scavenge the formed HCl.

  • Work-up: The precipitated Chlorbenzuron is collected by filtration, washed, and dried.

Quantitative Data
Intermediate/ProductStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
o-Chlorobenzoyl chlorideo-ChlorobenzaldehydeChlorine140-160°C, 15 hours70-72%-[1][8]
o-Chlorobenzoyl chlorideo-ChlorobenzaldehydePCl5, Chlorine160°C, 6 hours93%98.5%[9]
Clofentezineo-Chlorobenzoyl chlorideHydrazine hydrate, NaNO2---[6]
Chlorbenzurono-Chlorobenzoyl chlorideSubstituted urea---[6]

Synthesis Workflows

cluster_clofentezine Clofentezine Synthesis OCBC 1-Chloro-2- (dichloromethyl)benzene OCBCl o-Chlorobenzoyl chloride OCBC->OCBCl Hydrolysis Hydrazide 2-Chlorobenzohydrazide OCBCl->Hydrazide Hydrazine hydrate Clofentezine Clofentezine Hydrazide->Clofentezine Oxidative Dimerization (NaNO2, Acid)

Synthesis of Clofentezine.

cluster_chlorbenzuron Chlorbenzuron Synthesis OCBC2 1-Chloro-2- (dichloromethyl)benzene OCBCl2 o-Chlorobenzoyl chloride OCBC2->OCBCl2 Hydrolysis Chlorbenzuron Chlorbenzuron OCBCl2->Chlorbenzuron Acylation of Urea

Synthesis of Chlorbenzuron.

Synthesis of a Potential Fungicide from 1,2-Dichloro-4-(chloromethyl)benzene

1,2-Dichloro-4-(chloromethyl)benzene, also known as 3,4-dichlorobenzyl chloride, is a versatile intermediate for various agrochemicals.[10][11] One potential application is in the synthesis of benzimidazole (B57391) derivatives, a class of compounds known for their fungicidal activity.[8]

Experimental Protocol

Protocol 6: Synthesis of 5,6-Dichloro-2-(3,4-dichlorobenzylthio)benzimidazole

This protocol outlines the synthesis of a potential benzimidazole-based fungicide.

  • Step 1: Synthesis of 5,6-dichloro-1H-benzimidazole-2-thiol: 4,5-Dichloro-1,2-phenylenediamine is reacted with carbon disulfide in the presence of a base.

  • Step 2: S-alkylation: The resulting benzimidazole-2-thiol is then alkylated with 1,2-dichloro-4-(chloromethyl)benzene in the presence of a base to yield the final product.

  • Purification: The product is purified by recrystallization.

Quantitative Data
Intermediate/ProductStarting MaterialKey ReagentsReaction ConditionsYieldPurityReference
5,6-Dichloro-2-(3,4-dichlorobenzylthio)benzimidazole1,2-Dichloro-4-(chloromethyl)benzene5,6-dichloro-1H-benzimidazole-2-thiol---[12][13][14][15][16]

Synthesis Workflow

DCMB 1,2-Dichloro-4- (chloromethyl)benzene Product 5,6-Dichloro-2-(3,4- dichlorobenzylthio)benzimidazole DCMB->Product S-alkylation Thiol 5,6-Dichloro-1H- benzimidazole-2-thiol Thiol->Product

Synthesis of a Benzimidazole Fungicide.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood.

References

Application Note: Protocol for the Hydrolysis of Dichloromethylbenzene to Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichloromethylbenzene, commonly known as benzal chloride, is a crucial intermediate in the chemical industry, primarily utilized as a precursor for the synthesis of benzaldehyde (B42025). Benzaldehyde is a significant compound with widespread applications in the pharmaceutical, fragrance, and dye industries. The conversion of this compound to benzaldehyde is achieved through hydrolysis, a reaction that replaces the two chlorine atoms with a single oxygen atom, forming an aldehyde group. This application note provides detailed protocols for the hydrolysis of this compound to benzaldehyde, focusing on two common laboratory-scale methods: acid-catalyzed hydrolysis using sulfuric acid and hydrolysis with aqueous hydrochloric acid. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Principle

The hydrolysis of this compound proceeds via a nucleophilic substitution mechanism. In the presence of water, the two chlorine atoms on the benzylic carbon are sequentially replaced by hydroxyl groups, forming an unstable geminal diol. This intermediate readily eliminates a molecule of water to yield the stable benzaldehyde. The reaction can be catalyzed by either acid or base.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Concentrated Sulfuric Acid

This protocol is adapted from established chemical synthesis procedures for related compounds and is suitable for small to medium scale laboratory preparations.[1]

Materials:

  • This compound (benzal chloride)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Sodium bicarbonate solution (5%, aqueous)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Dichloromethane (B109758) or diethyl ether (for extraction)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid. The amount of sulfuric acid should be approximately eight times the weight of the this compound.[1]

  • Cooling: Cool the sulfuric acid in an ice-water bath to a temperature between 0-5 °C.

  • Addition of Reactant: Slowly add this compound dropwise from the dropping funnel to the cooled and stirred sulfuric acid. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (2 x 50 mL for a 10g scale reaction).

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • The crude benzaldehyde can be purified by vacuum distillation.

Protocol 2: Hydrolysis using Aqueous Hydrochloric Acid

This method is commonly employed in industrial settings and can be adapted for laboratory use. It involves heating this compound with an excess of aqueous hydrochloric acid under pressure.[2]

Materials:

  • This compound (benzal chloride)

  • Aqueous Hydrochloric Acid (e.g., 30-37%)

  • Pressure-rated reaction vessel or autoclave

  • Heating mantle with temperature controller

  • Stirring mechanism

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, combine this compound and an excess of aqueous hydrochloric acid.[2] A typical ratio would be 1 mole of this compound to 5-10 moles of HCl in aqueous solution.

  • Reaction: Seal the vessel and heat the mixture to a temperature between 100 °C and 200 °C with vigorous stirring.[2] The reaction is typically carried out under the autogenous pressure generated at the reaction temperature. The reaction time can range from 45 minutes to several hours, depending on the temperature.[2]

  • Cooling and Depressurization: After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer (crude benzaldehyde) from the aqueous hydrochloric acid layer. The aqueous layer can potentially be recycled after adjusting the concentration.[2]

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification:

    • Dry the crude benzaldehyde over a suitable drying agent.

    • Purify the product by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of this compound to benzaldehyde under different conditions.

ParameterProtocol 1 (Sulfuric Acid)Protocol 2 (Hydrochloric Acid)Reference
Reactant Ratio 1:8 (w/w) this compound:H₂SO₄1:10 (mol/mol) this compound:HCl[1][2]
Temperature 0-10 °C (addition), RT (reaction)100-200 °C[2]
Pressure AtmosphericAutogenous (elevated)[2]
Reaction Time 2-4 hours45 minutes - 3 hours[2]
Typical Yield > 90% (laboratory scale)Up to 97.6% (with recycle)[2]
Catalyst Concentrated H₂SO₄Aqueous HCl[1][2]
Key Byproducts Sulfonated aromatics (minor)Benzyl chloride (if incomplete)

Mandatory Visualization

Hydrolysis_Workflow Experimental Workflow for this compound Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound reagents Add Hydrolysis Reagent (e.g., H₂SO₄ or aq. HCl) start->reagents reaction_conditions Control Reaction Conditions (Temperature, Time, Stirring) reagents->reaction_conditions quench Quench Reaction (e.g., with ice-water) reaction_conditions->quench extraction Liquid-Liquid Extraction quench->extraction washing Wash Organic Layer (Water, NaHCO₃, Brine) extraction->washing drying Dry Organic Layer (e.g., Na₂SO₄) washing->drying filtration Filter Drying Agent drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation Vacuum Distillation evaporation->distillation end_product End: Purified Benzaldehyde distillation->end_product

Caption: Workflow for the hydrolysis of this compound to benzaldehyde.

Reaction_Pathway Chemical Transformation Pathway reactant This compound C₆H₅CHCl₂ intermediate Geminal Diol (unstable) C₆H₅CH(OH)₂ reactant->intermediate + 2 H₂O - 2 HCl product Benzaldehyde C₆H₅CHO intermediate->product - H₂O water H₂O hcl 2 HCl eliminated_water - H₂O

Caption: Simplified reaction pathway for the hydrolysis of this compound.

References

Application Notes and Protocols: Experimental Setup for the Chlorination of Toluene to Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory-scale synthesis of dichloromethylbenzene (benzal chloride) via the free-radical chlorination of toluene (B28343). It includes a comprehensive experimental protocol, safety guidelines, and data on factors influencing product selectivity.

Introduction

The side-chain chlorination of toluene is a classic example of a free-radical substitution reaction, typically initiated by ultraviolet (UV) light.[1] The reaction proceeds sequentially, first forming (chloromethyl)benzene (benzyl chloride), then this compound (benzal chloride), and finally trichloromethylbenzene (benzotrichloride). Controlling the reaction conditions is paramount to maximizing the yield of the desired dichlorinated product while minimizing under- and over-chlorination, as well as undesired ring chlorination.[2][3] this compound is a valuable intermediate in organic synthesis, notably for the production of benzaldehyde.[2]

Reaction Pathway and Mechanism

The chlorination of toluene's methyl group occurs via a free-radical chain mechanism, which involves three main stages: initiation, propagation, and termination.

  • Initiation: UV light provides the energy to homolytically cleave chlorine molecules (Cl₂) into two highly reactive chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a stable benzyl (B1604629) radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to produce (chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. This process can be repeated to form this compound and subsequently trichloromethylbenzene.

  • Termination: The reaction ceases when free radicals combine with each other to form stable, non-radical species.[1]

Experimental Apparatus

A typical laboratory setup for the photochlorination of toluene consists of the following components, as illustrated in the workflow diagram below:

  • Reaction Vessel: A three-necked round-bottom flask is ideal, allowing for a gas inlet, a condenser, and a thermometer.

  • Gas Inlet Tube: To introduce chlorine gas below the surface of the liquid toluene.

  • Reflux Condenser: To prevent the loss of volatile toluene and products.

  • Thermometer: To monitor the reaction temperature.

  • Light Source: A UV lamp or exposure to bright, direct sunlight to initiate the reaction.

  • Gas Scrubber/Trap: A crucial safety feature to neutralize the corrosive hydrogen chloride (HCl) gas produced during the reaction. This typically involves bubbling the effluent gas through a sodium hydroxide (B78521) solution.

  • Heating Mantle: To maintain the desired reaction temperature.

  • Distillation Apparatus: For the final purification of the product.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from toluene.

Materials:

  • Toluene (iron-free)

  • Chlorine gas

  • Phosphorus trichloride (B1173362) (PCl₃) (optional, but can improve selectivity)

  • Nitrogen gas (for purging)

  • Sodium hydroxide solution (for gas scrubber)

  • Anhydrous calcium chloride or sodium sulfate (B86663) (for drying)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the gas inlet tube, reflux condenser, and thermometer. Connect the top of the reflux condenser to a gas scrubber containing a sodium hydroxide solution. Ensure all glassware is dry and free of iron contaminants, which can catalyze undesired ring chlorination.

  • Charging the Reactor: In a fume hood, charge the flask with toluene. If using a catalyst, add a small amount of phosphorus trichloride.

  • Inerting the System: Purge the system with nitrogen gas to remove air and moisture.

  • Initiating the Reaction: Begin heating the toluene to its boiling point (approximately 110°C). Position the UV lamp to illuminate the flask.

  • Chlorination: Once the toluene is refluxing, stop the nitrogen flow and slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic, and the temperature will likely rise. Maintain a steady reflux by controlling the heating and the chlorine flow rate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically measuring the density of the reaction mixture or by gas chromatography (GC) to analyze the product distribution.

  • Reaction Termination: When the desired degree of chlorination is achieved (as determined by monitoring), stop the chlorine flow, turn off the UV lamp and the heating mantle.

  • Purging: Purge the system with nitrogen gas to remove any remaining chlorine and HCl.

  • Work-up: Allow the reaction mixture to cool to room temperature. Wash the crude product with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.

  • Purification: Purify the crude this compound by vacuum distillation, collecting the fraction corresponding to the boiling point of this compound.

Data Presentation: Factors Influencing Product Selectivity

The distribution of chlorinated products is highly dependent on the reaction conditions. While precise yields can vary, the following table summarizes the general effects of key parameters on the selectivity of the side-chain chlorination of toluene. The primary challenge is achieving a high yield of this compound without significant amounts of starting material, monochlorinated, or trichlorinated byproducts.[2]

ParameterConditionEffect on Product DistributionRationale
Molar Ratio (Chlorine:Toluene) Low (~1:1)Favors (chloromethyl)benzene.Insufficient chlorine for further substitution.
Medium (~2:1)Higher proportion of this compound.Stoichiometrically favors dichlorination.[4]
High (>2:1)Increased formation of trichloromethylbenzene.Excess chlorine drives the reaction to completion.
Temperature Lower (e.g., 40°C)Slower reaction rate.Less energy for C-H bond cleavage.
Higher (e.g., 100-120°C)Faster reaction rate; favors side-chain chlorination over ring chlorination.Provides sufficient energy for the radical mechanism.[5]
Light Intensity LowSlower rate of initiation.Fewer chlorine radicals are generated per unit time.
HighFaster rate of initiation and overall reaction.More chlorine radicals are generated, increasing the reaction rate.
Presence of Iron AnyPromotes ring chlorination (o- and p-chlorotoluene).Iron acts as a Lewis acid catalyst for electrophilic aromatic substitution.
Reaction Time ShortIncomplete conversion; higher proportion of starting material and (chloromethyl)benzene.Insufficient time for sequential chlorination to occur.
LongHigher conversion to di- and trichlorinated products.Allows for the sequential substitution of hydrogens on the methyl group.

Mandatory Visualizations

Signaling Pathway: Free-Radical Chlorination of Toluene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Chlorine (Cl2) Cl_rad 2 Chlorine Radicals (2 Cl•) Cl2->Cl_rad Homolytic Cleavage UV UV Light UV->Cl2 Cl_rad->Cl2 + Cl• Toluene Toluene Benzyl_rad Benzyl Radical Toluene->Benzyl_rad + Cl• HCl Hydrogen Chloride (HCl) Benzyl_Cl (Chloromethyl)benzene Benzyl_rad->Benzyl_Cl + Cl2 Dimer Dimer Benzyl_rad->Dimer + Benzyl Radical Dichloromethyl_rad Dichloromethyl Radical Benzyl_Cl->Dichloromethyl_rad + Cl• This compound This compound Dichloromethyl_rad->this compound + Cl2 Trichloromethyl_rad Trichloromethyl Radical This compound->Trichloromethyl_rad + Cl• Trichloromethylbenzene Trichloromethylbenzene Trichloromethyl_rad->Trichloromethylbenzene + Cl2

Caption: Free-radical chain mechanism for the chlorination of toluene.

Experimental Workflow: Laboratory Synthesis of this compound

G start Start setup Assemble Apparatus: - 3-Neck Flask - Condenser - Thermometer - Gas Inlet start->setup charge Charge Flask with Iron-Free Toluene setup->charge heat_uv Heat to Reflux (~110°C) & Apply UV Light charge->heat_uv chlorinate Bubble Chlorine Gas into Reaction Mixture heat_uv->chlorinate monitor Monitor Reaction (e.g., GC, Density) chlorinate->monitor scrubber Neutralize HCl Gas in NaOH Scrubber chlorinate->scrubber monitor->chlorinate Continue reaction stop Stop Cl2 Flow, Heat, and UV Light monitor->stop Desired composition reached purge Purge with N2 stop->purge cool Cool to Room Temp. purge->cool wash Wash with H2O and NaHCO3 soln. cool->wash dry Dry Organic Layer wash->dry distill Purify by Vacuum Distillation dry->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene: A highly flammable liquid and vapor that can cause skin irritation and may be fatal if swallowed and enters the airways.[6] It is also suspected of damaging fertility or the unborn child.[7] Keep away from heat, sparks, and open flames.

  • Chlorine Gas: A highly toxic and corrosive gas that is fatal if inhaled and causes severe skin burns and eye damage.[2] Ensure the gas delivery system is secure and leak-free. Always have a gas scrubber in place to neutralize the effluent gas stream.

  • Hydrogen Chloride (HCl): A corrosive gas that is a byproduct of the reaction. Inhalation can cause severe irritation of the respiratory tract, and contact can cause burns to the skin and eyes.[5][8] The gas scrubber is essential for neutralizing this hazardous byproduct.

  • Exothermic Reaction: The chlorination reaction is exothermic. Proper temperature control is necessary to prevent a runaway reaction. Ensure adequate cooling can be applied if needed.

References

Application Notes and Protocols for the Synthesis of Dye Intermediates from 1-Chloro-2-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-(trichloromethyl)benzene (B131812), also known as o-chlorobenzotrichloride, is a versatile and economically significant starting material for the synthesis of a variety of dye intermediates.[1] The reactivity of its trichloromethyl group allows for straightforward conversion into several key functional groups, including aldehydes, carboxylic acids, and acyl chlorides. These intermediates are fundamental building blocks in the production of a wide range of colorants, such as triphenylmethane (B1682552) and azo dyes, which have broad applications in the textile, printing, and biomedical industries.[1][2]

This document provides detailed protocols for the synthesis of three critical dye intermediates from 1-chloro-2-(trichloromethyl)benzene: 2-chlorobenzaldehyde (B119727), 2-chlorobenzoic acid, and 2-chlorobenzoyl chloride. Furthermore, it outlines a comprehensive procedure for the subsequent synthesis of a triphenylmethane dye, a Malachite Green analogue, using the synthesized 2-chlorobenzaldehyde.

Core Synthesis Pathways

The primary synthetic transformations of 1-chloro-2-(trichloromethyl)benzene involve the controlled hydrolysis or modification of the trichloromethyl group. These reactions lead to the formation of an aldehyde, a carboxylic acid, or an acyl chloride, all of which are valuable precursors in the synthesis of complex organic molecules.[1]

G start 1-Chloro-2-(trichloromethyl)benzene intermediate1 2-Chlorobenzaldehyde start->intermediate1 Partial Hydrolysis intermediate2 2-Chlorobenzoic Acid start->intermediate2 Complete Hydrolysis dye Triphenylmethane & Azo Dyes intermediate1->dye Condensation & Oxidation intermediate3 2-Chlorobenzoyl Chloride intermediate2->intermediate3 Chlorination (e.g., SOCl₂) intermediate3->dye Acylation & Coupling

Caption: Key synthetic routes from 1-chloro-2-(trichloromethyl)benzene.

Part 1: Synthesis of Dye Intermediates

Protocol 1: Synthesis of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is a crucial precursor for various dyes and pharmaceuticals. It is synthesized via the complete hydrolysis of the trichloromethyl group of 1-chloro-2-(trichloromethyl)benzene.[2]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of 70% sulfuric acid.

  • Addition of Starting Material: To the stirred sulfuric acid solution, add 23.0 g (0.1 mol) of 1-chloro-2-(trichloromethyl)benzene.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. The product, 2-chlorobenzoic acid, should precipitate as a white solid. b. Filter the crude product using a Büchner funnel and wash the solid with two 50 mL portions of cold deionized water.[2]

  • Purification (Recrystallization): a. Dissolve the crude product in a minimal amount of hot ethanol. b. Add hot water until the solution becomes turbid. c. Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Experimental Protocol: Base-Assisted Hydrolysis

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a suspension of 16.0 g (0.16 mol) of calcium carbonate in 200 mL of deionized water.

  • Addition of Starting Material: Heat the calcium carbonate suspension to 80-90 °C with stirring. Slowly add 23.0 g (0.1 mol) of 1-chloro-2-(trichloromethyl)benzene to the hot suspension over 30 minutes.

  • Reaction: Maintain the reaction mixture at 80-90 °C with vigorous stirring for 3-4 hours until the reaction is complete (monitored by TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted calcium carbonate and other insoluble materials. c. Transfer the filtrate to a clean beaker and cool in an ice bath. d. Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the pH is approximately 2. 2-Chlorobenzoic acid will precipitate as a white solid. e. Collect the crude product by vacuum filtration and wash with cold deionized water.[2]

  • Purification: Recrystallize from an ethanol/water mixture as described in the acid-catalyzed protocol.

ParameterAcid-Catalyzed HydrolysisBase-Assisted Hydrolysis
Reagents 70% Sulfuric AcidCalcium Carbonate, Hydrochloric Acid
Temperature 105-110 °C (Reflux)80-90 °C
Reaction Time 4-6 hours3-4 hours
Typical Yield >90%>85%

Table 1. Comparison of synthetic methods for 2-chlorobenzoic acid.

Protocol 2: Synthesis of 2-Chlorobenzaldehyde

2-Chlorobenzaldehyde is a key intermediate for triphenylmethane dyes. It can be prepared by the partial hydrolysis of 1-chloro-2-(trichloromethyl)benzene.

Experimental Protocol

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 100 mL of concentrated sulfuric acid.

  • Addition of Reactant: Slowly add 23.0 g (0.1 mol) of 1-chloro-2-(trichloromethyl)benzene to the sulfuric acid while stirring, maintaining the temperature below 20 °C by using an ice bath. An emulsion will form.

  • Reaction Conditions: Continue stirring the mixture. The reaction often proceeds at room temperature with the evolution of hydrogen chloride gas. Gentle heating to 30-40°C for several hours may be required to complete the reaction. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into 500 mL of cold water. The oily 2-chlorobenzaldehyde layer will separate.

  • Purification: a. Separate the organic layer using a separatory funnel. b. Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then again with water. c. Dry the organic layer over anhydrous sodium sulfate (B86663). d. Purify the product by vacuum distillation.

Protocol 3: Synthesis of 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a highly reactive intermediate used in the synthesis of various organic compounds, including azo dyes. It is typically prepared from 2-chlorobenzoic acid.[1]

Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve 15.7 g (0.1 mol) of 2-chlorobenzoic acid in 50 mL of dry toluene.

  • Chlorination: Add 13.1 g (0.11 mol) of thionyl chloride (SOCl₂) to the solution.

  • Reaction Conditions: Heat the mixture under reflux (approximately 75°C) for 2-3 hours with stirring. The evolution of HCl gas will be observed.

  • Work-up: After the reaction is complete, remove the excess solvent and thionyl chloride by rotary evaporation under reduced pressure.

  • Purification: The crude 2-chlorobenzoyl chloride can be purified by vacuum distillation.

IntermediateStarting MaterialKey ReagentsTypical Yield
2-Chlorobenzaldehyde1-Chloro-2-(trichloromethyl)benzeneConc. Sulfuric Acid~80-90%
2-Chlorobenzoyl Chloride2-Chlorobenzoic AcidThionyl Chloride (SOCl₂)~90-95%

Table 2. Summary of synthesis protocols for key dye intermediates.

Part 2: Synthesis of a Triphenylmethane Dye

This protocol describes the synthesis of a Malachite Green analogue using 2-chlorobenzaldehyde as the aldehyde component.

Protocol 4: Synthesis of Leuco-2-chloro Malachite Green

This is the first step in the two-step synthesis of the triphenylmethane dye, involving the condensation of 2-chlorobenzaldehyde with N,N-dimethylaniline.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, combine 14.1 g (0.1 mol) of 2-chlorobenzaldehyde, 24.2 g (0.2 mol) of N,N-dimethylaniline, and 20 mL of concentrated hydrochloric acid.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at 100°C for 24 hours.

  • Work-up: a. After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide (B78521) solution. b. Remove any unreacted 2-chlorobenzaldehyde and N,N-dimethylaniline by steam distillation. c. Pour the remaining reaction mixture into 1 liter of water to precipitate the leuco base. d. Filter the solid using a Büchner funnel and wash it with water until free from alkali.

  • Drying: Dry the collected leuco-2-chloro malachite green.

Protocol 5: Oxidation of Leuco-2-chloro Malachite Green to 2-chloro Malachite Green

The colorless leuco base is oxidized to the intensely colored triphenylmethane dye.

Experimental Protocol

  • Reaction Setup: In a large beaker, prepare a solution of 27 g of hydrochloric acid and 4 g of acetic acid in 2500-3000 ml of water. Add 10 g of the dried leuco base to this solution.

  • Oxidation: With continuous stirring, slowly add a thin paste containing 7.5 g of pure lead dioxide (PbO₂). Continue stirring for 2 hours after the addition is complete.

  • Work-up: a. Filter off any unreacted lead dioxide. b. Heat the filtrate to boiling and add sodium sulfate to precipitate any lead ions as lead sulfate. c. Filter the solution again.

  • Isolation: a. Reheat the filtrate to boiling and precipitate the 2-chloro Malachite Green base by adding a sodium hydroxide solution. b. Cool the solution, filter the precipitate, and wash it with water.

  • Purification: The dye can be further purified by recrystallization.

G cluster_0 Synthesis of Intermediates cluster_1 Synthesis of Triphenylmethane Dye 1-Chloro-2-(trichloromethyl)benzene 1-Chloro-2-(trichloromethyl)benzene 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid 1-Chloro-2-(trichloromethyl)benzene->2-Chlorobenzoic Acid Complete Hydrolysis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 1-Chloro-2-(trichloromethyl)benzene->2-Chlorobenzaldehyde Partial Hydrolysis 2-Chlorobenzoyl Chloride 2-Chlorobenzoyl Chloride 2-Chlorobenzoic Acid->2-Chlorobenzoyl Chloride Chlorination Azo Dyes Azo Dyes 2-Chlorobenzoyl Chloride->Azo Dyes Diazotization & Coupling Leuco-2-chloro Malachite Green Leuco-2-chloro Malachite Green 2-Chlorobenzaldehyde->Leuco-2-chloro Malachite Green Condensation with N,N-dimethylaniline 2-chloro Malachite Green 2-chloro Malachite Green Leuco-2-chloro Malachite Green->2-chloro Malachite Green Oxidation (e.g., PbO₂)

References

Application Notes and Protocols for Cinnamic Acid Production from Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry, utilized in the synthesis of a wide array of therapeutic agents, including anticoagulants and novel anticancer drugs. While several synthetic routes to cinnamic acid exist, the utilization of dichloromethylbenzene (also known as benzal chloride) as a starting material presents a cost-effective alternative to other precursors like benzaldehyde. This document provides detailed protocols and application notes for the synthesis of cinnamic acid from this compound, focusing on reaction conditions, catalysts, and purification methods. The information is intended to guide researchers and professionals in the development and optimization of this synthetic process.

Reaction Overview

The synthesis of cinnamic acid from this compound involves the reaction of the precursor with an acetate (B1210297) salt, typically a mixture of potassium and sodium acetate, at elevated temperatures. The reaction is often facilitated by a catalyst and may be carried out in the presence of an inert diluent to improve stirrability and heat transfer. The overall reaction transforms the dichloromethyl group into a carboxylic acid via a series of proposed intermediates, ultimately yielding the α,β-unsaturated cinnamic acid.

reaction_pathway This compound This compound (Benzal Chloride) Intermediate Intermediate Products This compound->Intermediate + Acetate (Heat, Catalyst) Acetate Potassium/Sodium Acetate CinnamicAcid Cinnamic Acid Intermediate->CinnamicAcid Hydrolysis

Caption: Reaction pathway from this compound to cinnamic acid.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of cinnamic acid from this compound.

Protocol 1: Synthesis using a Mixed Acetate System with TMEDA Catalyst

This protocol details a method utilizing a combination of potassium and sodium acetate with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a catalyst and mineral oil as a diluent.

Materials:

  • This compound (Benzal chloride)

  • Anhydrous potassium acetate

  • Anhydrous sodium acetate

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Mineral oil

  • 50% Sodium hydroxide (B78521) (NaOH) solution

  • 6N Hydrochloric acid (HCl)

  • Water

  • 1 L three-necked reaction vessel

  • Condenser

  • Nitrogen source

  • Stirring mechanism

Procedure:

  • To a 1 L three-necked reaction vessel equipped with a condenser, nitrogen inlet, and mechanical stirrer, add 80.5 g (0.5 mole) of this compound, 49 g (0.5 mole) of anhydrous potassium acetate, 82 g (1.0 mole) of anhydrous sodium acetate, 2.6 mL of TMEDA, and 230 mL of mineral oil.

  • Heat the reaction mixture to a temperature of 175-180°C and maintain for 22 hours under a nitrogen atmosphere with continuous stirring.

  • After the reaction period, cool the mixture and add 350 mL of water.

  • Basify the mixture to a pH of 10 with a 50% NaOH solution.

  • Add an additional 100 mL of water to the mixture.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the organic layer with water.

  • Combine all aqueous layers and acidify with 6N HCl to precipitate the cinnamic acid.

  • Filter the crude product, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis with Pyridine (B92270) Catalyst and Tetralin Diluent

This protocol employs pyridine as a catalyst and 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin) as a diluent to enhance stirrability.

Materials:

  • This compound (Benzal chloride)

  • Anhydrous potassium acetate

  • Pyridine

  • 1,2,3,4-tetrahydronaphthalene (Tetralin)

  • Hydrochloric acid (HCl)

  • Water

  • 250 mL three-necked flask

  • Condenser

  • Nitrogen source

  • Stirring mechanism

Procedure:

  • In a 250 mL three-necked flask fitted with a condenser, nitrogen source, and stirrer, combine 16.1 g (0.1 mole) of this compound, 40 g (0.4 mole) of anhydrous potassium acetate, 0.5 mL of pyridine, and 20 mL of Tetralin.

  • Heat the reaction mixture in a 190°C oil bath for 18 hours under a nitrogen atmosphere with vigorous stirring.

  • After cooling, add water to the reaction mixture to dissolve the solids.

  • Separate the aqueous layer and acidify with HCl to precipitate the cinnamic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

Data Presentation

The following tables summarize quantitative data from various experimental conditions for the synthesis of cinnamic acid from this compound.

Table 1: Comparison of Reaction Conditions and Yields

PrecursorAcetate SystemCatalystDiluentTemperature (°C)Time (h)Yield (%)Reference
This compoundK-Acetate/Na-Acetate (1:2)TMEDAMineral Oil175-1802255[1]
This compoundK-AcetatePyridineNone1901817[1]
This compoundK-AcetatePyridineTetralin190-45[1]
This compoundK-Acetate/Na-Acetate (2:1)PyridineMineral Oil--34[1]

Table 2: Physical Properties of Synthesized Cinnamic Acid

PropertyValueReference
Melting Point129-137 °C (crude)[1]
Melting Point124-129 °C[1]
AppearanceLight tan to light yellow crystals[1]

Logical Relationships and Workflow

The synthesis of cinnamic acid from this compound follows a logical workflow from reaction setup to product isolation and purification.

workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reagents Combine this compound, Acetate Salts, Catalyst, and Diluent Heating Heat under Nitrogen with Stirring Reagents->Heating Quench Quench with Water Heating->Quench Basify Basify with NaOH Quench->Basify Extract Separate Aqueous Layer Basify->Extract Acidify Acidify with HCl to Precipitate Product Extract->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize (Optional) Filter->Recrystallize

Caption: Experimental workflow for cinnamic acid synthesis.

Conclusion

The synthesis of cinnamic acid from this compound offers a viable and economically advantageous route for the production of this important pharmaceutical precursor. The provided protocols and data highlight the key parameters influencing the reaction, such as the choice of catalyst and diluent. Researchers can utilize this information to tailor the synthesis to their specific needs, optimizing for yield and purity. Further investigation into novel catalytic systems and process conditions could lead to even more efficient and sustainable production methods.

References

Application Notes and Protocols: The Role of 2,4-Dichloro-1-(dichloromethyl)benzene in Fungicide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, mechanism of action, and biological evaluation of fungicides derived from the chemical intermediate 2,4-dichloro-1-(dichloromethyl)benzene (B85721). The primary focus is on diniconazole (B1670688), a potent triazole fungicide widely used in agriculture.

Chemical Properties and Synthesis of the Intermediate

2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8) is a crucial building block in the synthesis of various agrochemicals, most notably triazole fungicides.[1] Its chemical structure, featuring a dichlorinated benzene (B151609) ring and a dichloromethyl group, provides a versatile scaffold for the introduction of fungicidal moieties.

Table 1: Physicochemical Properties of 2,4-Dichloro-1-(dichloromethyl)benzene [1][2]

PropertyValue
Molecular Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol
Appearance White to light yellow crystalline powder
Density 1.501 g/cm³
Boiling Point 273.9 °C at 760 mmHg
Flash Point 123.4 °C
Purity ≥98.0%
Experimental Protocol: Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene

This protocol describes the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene from 2,4-dichlorotoluene (B165549) via a chlorination reaction.[2]

Materials:

  • 2,4-Dichlorotoluene

  • Phosphorus trichloride (B1173362) (PCl₃) (catalyst)

  • Chlorine gas (Cl₂)

  • Reaction kettle with heating and gas injection capabilities

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Charge the reaction kettle with 2,4-dichlorotoluene and a catalytic amount of PCl₃.

  • Heat the mixture to 120 °C.

  • Introduce chlorine gas into the reaction mixture under light conditions to initiate the chlorination reaction.

  • Monitor the reaction progress by GC analysis of the reaction samples.

  • The reaction is considered complete when the conversion rate of 2,4-dichlorotoluene is ≥99%.

  • Upon completion, the resulting chlorinated product mixture contains approximately 85.18% 2,4-dichloro-1-(dichloromethyl)benzene, along with other chlorinated byproducts.

  • Isolate the desired product through post-reaction processing, such as distillation.

Synthesis of Diniconazole from 2,4-Dichloro-1-(dichloromethyl)benzene

Diniconazole is a broad-spectrum triazole fungicide synthesized from 2,4-dichloro-1-(dichloromethyl)benzene. The synthesis involves the reaction of the intermediate with 1,2,4-triazole.

Experimental Workflow: Synthesis of Diniconazole

G cluster_synthesis Synthesis of Diniconazole Start 2,4-Dichloro-1- (dichloromethyl)benzene Intermediate Formation of 2,4-Dichlorobenzaldehyde Start->Intermediate Hydrolysis Reaction Condensation Reaction Intermediate->Reaction Reactant 1,2,4-Triazole Reactant->Reaction Product Diniconazole Reaction->Product

Caption: Synthesis of Diniconazole from its precursor.

Mechanism of Action of Diniconazole

Diniconazole, like other triazole fungicides, acts as a sterol demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[3]

The inhibition of ergosterol biosynthesis leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[3]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by Diniconazole

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate_Sterols Intermediate Sterols CYP51->Intermediate_Sterols Disrupted_Membrane Disrupted Cell Membrane (Fungicidal Effect) CYP51->Disrupted_Membrane Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Diniconazole Diniconazole Diniconazole->CYP51 Inhibition Cell_Membrane->Disrupted_Membrane

Caption: Diniconazole inhibits the CYP51 enzyme.

Recent studies suggest that the effects of azole fungicides extend beyond simple ergosterol depletion. The disruption of ergosterol homeostasis can also impact other cellular processes, including vacuolar H+-ATPase (V-ATPase) function, which is crucial for maintaining intracellular pH.[4] This suggests a more complex mechanism of action involving the disruption of ion homeostasis.

Antifungal Efficacy of Diniconazole

Diniconazole exhibits broad-spectrum activity against a variety of phytopathogenic fungi. The efficacy is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC).

Table 2: In Vitro Antifungal Activity of Diniconazole

Fungal SpeciesEC₅₀ (mg/L)Reference
Botrytis cinerea0.012[1]
Sclerotinia fimicola<0.001[1]
Fusarium graminearum0.008[1]
Sclerotium cepivorum0.02[1]
Bipolaris sorokiniana0.06[1]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of diniconazole against a target fungal species using the broth microdilution method, adapted from standardized protocols.[5][6]

Materials:

  • Pure diniconazole

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., RPMI 1640)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Diniconazole Stock Solution: Prepare a high-concentration stock solution of diniconazole in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the diniconazole stock solution in the culture medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline or culture medium, adjusting the concentration to a specific turbidity or cell count.

  • Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate containing the diniconazole dilutions. Include positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungal species for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of diniconazole that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the positive control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Concluding Remarks

2,4-Dichloro-1-(dichloromethyl)benzene is a vital precursor for the synthesis of potent triazole fungicides like diniconazole. Understanding the synthesis, mechanism of action, and methods for evaluating the efficacy of these compounds is essential for the development of new and improved crop protection agents. The provided protocols and data serve as a valuable resource for researchers in the field of agrochemical synthesis and development. Further research into the broader cellular impacts of diniconazole could unveil new targets and strategies for combating fungal pathogens.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Atom Transfer Radical Polymerization (ATRP) using α,α-dichlorotoluene, also known as dichloromethylbenzene, as a bifunctional initiator. ATRP is a robust controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] this compound is an effective bifunctional initiator, particularly for the polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206), enabling the synthesis of telechelic polymers and ABA triblock copolymers.[3][4]

Core Principles of Atom Transfer Radical Polymerization (ATRP)

ATRP is a transition metal-mediated polymerization process where a dynamic equilibrium is established between active, propagating radicals and dormant species.[1][5] This equilibrium is typically catalyzed by a transition metal complex (e.g., a copper halide complexed with a ligand) that reversibly transfers a halogen atom to the growing polymer chain.[6] The low concentration of active radicals at any given time minimizes termination reactions, which is key to the controlled nature of the polymerization.[5] The number of polymer chains is determined by the initial concentration of the initiator, allowing for precise control over the final molecular weight.[1]

The general mechanism involves the reversible activation of a dormant alkyl halide (the initiator or the polymer chain end, Pn-X) by a catalyst in a lower oxidation state (e.g., Cu(I) complex) to generate a propagating radical (Pn•) and the catalyst in a higher oxidation state (e.g., Cu(II) complex). This process is illustrated in the diagram below.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical ka Catalyst_I Catalyst Cu(I)L Catalyst_II Deactivator Cu(II)XL Propagating_Radical Propagating Radical (Pn•) Radical->Initiator kd Radical->Propagating_Radical + Monomer (M) Dormant_Chain Dormant Chain (Pn-X) Propagating_Radical->Propagating_Radical kp Propagating_Radical->Dormant_Chain kd Monomer Monomer (M) Dormant_Chain->Propagating_Radical ka

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Application of this compound as a Bifunctional Initiator

α,α-Dichlorotoluene is a bifunctional initiator, meaning it can initiate polymer chain growth in two directions simultaneously.[3] This is particularly advantageous for creating polymers with specific architectures, such as ABA triblock copolymers, where a central 'B' block is grown first, followed by the simultaneous growth of two 'A' blocks from its ends.

For the polymerization of styrene, α,α-dichlorotoluene acts as an efficient bifunctional initiator, demonstrating bidirectional chain growth as confirmed by kinetic data.[3] When used with methyl methacrylate (MMA), however, the bidirectional chain growth is less probable, and it effectively acts as a monofunctional initiator from a kinetic standpoint.[3]

Quantitative Data Summary

The following tables summarize typical results for the ATRP of styrene and methyl methacrylate initiated by α,α-dichlorotoluene (DCT).

Table 1: ATRP of Styrene using α,α-Dichlorotoluene (DCT) Initiator Conditions: Bulk polymerization at 130°C, [Styrene]:[DCT]:[CuCl]:[Bipyridine] = 200:1:2:6.

Time (min)Conversion (%)Mn (Theoretical)Mn (GPC)Đ (Mw/Mn)
60265,4005,6001.25
120459,4009,1001.21
1806012,50011,8001.19
2407215,00014,5001.18
3008116,80016,5001.18

Data synthesized from information presented in[3].

Table 2: ATRP of Methyl Methacrylate (MMA) using α,α-Dichlorotoluene (DCT) Initiator Conditions: Bulk polymerization at 130°C, [MMA]:[DCT]:[CuCl]:[Bipyridine] = 100:1:1:3.

Time (min)Conversion (%)Mn (Theoretical)Mn (GPC)Đ (Mw/Mn)
30212,1003,5001.45
60383,8005,8001.42
90515,1007,6001.40
120626,2009,1001.38
150707,00010,2001.37

Data synthesized from information presented in[3].

Experimental Protocols

A successful ATRP experiment relies on the purity of reagents and the rigorous exclusion of oxygen, which can terminate the polymerization.[7]

ATRP_Workflow prep 1. Reagent Preparation - Purify Monomer - Prepare Initiator Stock Solution charge 2. Charge Reactor - Add Catalyst (CuCl) & Ligand (Bipy) - Add Stir Bar prep->charge seal 3. Seal & Purge - Seal flask with rubber septa - Purge with inert gas (N2 or Ar) charge->seal add_reagents 4. Add Liquid Reagents - Add degassed Monomer & Solvent - Add Initiator solution via syringe seal->add_reagents degas 5. Degas Mixture - Perform 3x Freeze-Pump-Thaw cycles - Backfill with inert gas add_reagents->degas polymerize 6. Polymerization - Immerse flask in preheated oil bath - Start stirring degas->polymerize monitor 7. Monitor Reaction - Periodically take samples via syringe - Analyze for conversion (NMR) and MW (GPC) polymerize->monitor terminate 8. Terminate & Purify - Cool flask and expose to air - Dilute with solvent (e.g., THF) - Remove catalyst via alumina (B75360) column monitor->terminate analyze 9. Final Analysis - Precipitate polymer in non-solvent - Dry under vacuum - Characterize final product terminate->analyze

Caption: General experimental workflow for a typical ATRP reaction.

Protocol 1: ATRP of Styrene with α,α-Dichlorotoluene

This protocol is adapted from the procedure described for the bifunctional polymerization of styrene.[3]

Materials:

  • Styrene (St): Purified by passing through a basic alumina column to remove inhibitor.

  • α,α-Dichlorotoluene (DCT, Initiator): Used as received (e.g., from Aldrich).

  • Copper(I) Chloride (CuCl): Used as received (98%).

  • 2,2'-Bipyridine (Bipy, Ligand): Used as received.

  • Anhydrous solvent (e.g., anisole (B1667542) or phenyl ether, optional for solution polymerization).

  • Schlenk flask, rubber septa, stir bar, syringes, and needles.

  • Inert gas supply (Nitrogen or Argon).

  • Vacuum line for degassing.

Procedure:

  • Reactor Setup: Place CuCl (28.5 mg, 0.29 mmol) and Bipy (135.0 mg, 0.86 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the flask with a rubber septum and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Addition of Reagents: Through the septum via degassed syringes, add purified styrene (15.0 g, 144 mmol). If conducting a solution polymerization, add the desired amount of anhydrous solvent at this stage.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[7] After the final thaw, backfill the flask with inert gas.

  • Initiation: While stirring, inject α,α-dichlorotoluene (116 mg, 0.72 mmol) into the reaction mixture using a microsyringe. This corresponds to a molar ratio of [St]:[DCT]:[CuCl]:[Bipy] of approximately 200:1:0.4:1.2. Note: Ratios can be adjusted as needed.

  • Polymerization: Immerse the sealed flask into a preheated oil bath set to 130°C to begin the polymerization.

  • Monitoring: At timed intervals, withdraw small aliquots from the reaction mixture using a nitrogen-purged syringe. Quench the polymerization in the aliquot by exposing it to air and diluting with THF. Analyze one portion by ¹H NMR to determine monomer conversion and another by Gel Permeation Chromatography (GPC) to determine number-average molecular weight (Mn) and polydispersity (Đ).

  • Termination and Purification: After reaching the desired conversion, terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the viscous mixture with a suitable solvent (e.g., THF). Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the purified polymer by adding the solution dropwise into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol 2: ATRP of Methyl Methacrylate (MMA) with α,α-Dichlorotoluene

This protocol is adapted from the procedure described for the polymerization of MMA.[3]

Materials:

  • Methyl Methacrylate (MMA): Purified by passing through a basic alumina column.

  • α,α-Dichlorotoluene (DCT, Initiator): Used as received.

  • Copper(I) Chloride (CuCl): Used as received.

  • 2,2'-Bipyridine (Bipy, Ligand): Used as received.

  • Other equipment as listed in Protocol 1.

Procedure:

  • Reactor Setup: Into a dry Schlenk flask equipped with a magnetic stir bar, add CuCl (14.2 mg, 0.14 mmol) and Bipy (67.5 mg, 0.43 mmol).

  • Sealing and Purging: Seal the flask and cycle between vacuum and inert gas three times.

  • Addition of Reagents: Add purified MMA (14.4 g, 144 mmol) via a degassed syringe.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Initiation: Inject α,α-dichlorotoluene (232 mg, 1.44 mmol) into the flask. This corresponds to a molar ratio of [MMA]:[DCT]:[CuCl]:[Bipy] of 100:1:1:3.

  • Polymerization: Place the flask in an oil bath preheated to 130°C and begin stirring.

  • Monitoring, Termination, and Purification: Follow steps 7-9 as described in Protocol 1. Note that the polymerization of MMA under these conditions is generally faster than that of styrene.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Styrene and MMA are flammable and volatile. Avoid inhalation and contact with skin.

  • Copper salts are toxic. Handle with care and avoid creating dust.

  • Freeze-pump-thaw cycles should be performed with caution, using a proper vacuum setup and liquid nitrogen. Ensure the flask is not sealed under vacuum when warming.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides detailed protocols and application notes for the synthesis of 2-chlorobenzaldehyde (B119727) from 1-chloro-2-(dichloromethyl)benzene (B1361784).

Introduction

2-Chlorobenzaldehyde is a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical, agrochemical, and dye industries.[1][2] Its synthesis from 1-chloro-2-(dichloromethyl)benzene via hydrolysis is a common and effective laboratory-scale method.[1] This document outlines two established protocols for this conversion, providing detailed procedural steps and quantitative data to ensure reproducibility. The protocols primarily differ in their work-up and purification procedures.

Chemical Reaction

The core of the synthesis is the acid-catalyzed hydrolysis of the dichloromethyl group of 1-chloro-2-(dichloromethyl)benzene to an aldehyde group. Concentrated sulfuric acid is typically employed as the catalyst and solvent.

Reaction Scheme:

Experimental Protocols

Two detailed protocols for the hydrolysis of 1-chloro-2-(dichloromethyl)benzene are presented below.

Protocol 1: Steam Distillation Purification

This protocol utilizes steam distillation for the purification of the final product.[3]

Materials:

  • 1-chloro-2-(dichloromethyl)benzene, freshly distilled (250 g)

  • Concentrated sulfuric acid (500 g)

  • Cold water

  • Sodium carbonate

  • Three-necked 1-liter round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a three-necked 1-liter round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 500 g of concentrated sulfuric acid and 250 g of freshly distilled 1-chloro-2-(dichloromethyl)benzene.[3]

  • Reaction Execution: Stir the mixture vigorously to form an emulsion. A significant amount of hydrogen chloride gas will be evolved, and the temperature will initially drop.[3]

  • Heating: Once the initial evolution of hydrogen chloride subsides, heat the reaction mixture to 30-40°C for 12 hours.[3]

  • Quenching: After the reaction is complete (indicated by the cessation of hydrogen chloride evolution), pour the mixture into 3 liters of cold water.[3]

  • Work-up: Allow the mixture to settle and decant the upper aqueous layer. Separate the remaining oily residue using a separatory funnel. Wash the oil with cold water, followed by a dilute solution of sodium carbonate (use cautiously to avoid excess), and finally with water again.[3]

  • Purification: Purify the crude 2-chlorobenzaldehyde by steam distillation at 120-140°C.[3]

Protocol 2: Ether Extraction and Vacuum Distillation

This modified procedure employs ether extraction and vacuum distillation for product isolation and purification.[3]

Materials:

  • 1-chloro-2-(dichloromethyl)benzene (2-chlorobenzal chloride)

  • Concentrated sulfuric acid (eight times the weight of the starting material)

  • Ice

  • Diethyl ether

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Three-necked flask with a ground sleeve

  • Stirrer

  • Reflux condenser

  • Wide capillary tube (gas-inlet tube)

  • Nitrogen gas source

  • Water pump for vacuum

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a wide capillary tube for gas inlet, place the 1-chloro-2-(dichloromethyl)benzene. Add eight times its weight of concentrated sulfuric acid.[1][3]

  • Reaction Execution: Pass a stream of nitrogen through the capillary tube and apply a vacuum from a water pump to the top of the reflux condenser.[3] A vigorous evolution of hydrogen chloride should occur at room temperature. Gentle heating in a water or oil bath may be necessary to initiate or sustain the reaction.[3]

  • Reaction Completion: The reaction is typically complete in 1-2 hours, indicated by a change in color to an intense red-brown and the cessation of hydrogen chloride evolution.[3]

  • Quenching: Pour the reaction mixture onto ice.[3]

  • Work-up: Extract the 2-chlorobenzaldehyde from the aqueous mixture several times with diethyl ether. Neutralize the combined ethereal extracts with a sodium bicarbonate solution, then wash with water. Dry the ether solution over magnesium sulfate.[3]

  • Purification: Evaporate the ether and distill the residue under vacuum.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of 2-chlorobenzaldehyde.

ParameterProtocol 1Protocol 2Reference
Starting Material 1-chloro-2-(dichloromethyl)benzene (250 g)1-chloro-2-(dichloromethyl)benzene[3]
Reagents Concentrated H₂SO₄ (500 g)Concentrated H₂SO₄ (8x weight of starting material)[3]
Reaction Temperature 30-40°CRoom temperature (gentle heating if needed)[3]
Reaction Time 12 hours1-2 hours[3]
Yield 150 g (53.3%)70%[3]
Boiling Point -84°C / 10 mmHg; 209-215°C (atmospheric)[3]
Melting Point 11°C9-11°C[3]
Appearance Colorless liquid with a sharp odor-[3]
Refractive Index -n20/D 1.566[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-chlorobenzaldehyde from 1-chloro-2-(dichloromethyl)benzene.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start 1-chloro-2-(dichloromethyl)benzene + Concentrated H₂SO₄ Reaction Stirring & Heating (if necessary) Start->Reaction Acid-catalyzed hydrolysis Quench Pour into Water/Ice Reaction->Quench Separation Separatory Funnel or Ether Extraction Quench->Separation Washing Wash with H₂O & NaHCO₃/Na₂CO₃ soln. Separation->Washing Drying Dry organic layer (e.g., MgSO₄) Washing->Drying Purification Steam Distillation or Vacuum Distillation Drying->Purification Product 2-Chlorobenzaldehyde Purification->Product

Caption: General experimental workflow for the synthesis of 2-chlorobenzaldehyde.

References

Application Notes and Protocols: Dichloromethylbenzene in the Production of Plastic Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of plastic additives derived from dichloromethylbenzene. This document details the synthetic pathways, experimental protocols, and performance evaluation of antioxidants and UV stabilizers, critical components in enhancing the durability and lifespan of polymeric materials.

Introduction

This compound is a versatile chemical intermediate primarily utilized as a precursor to benzaldehyde (B42025), a key building block for a wide range of valuable chemical compounds. In the realm of polymer science, benzaldehyde and its derivatives are instrumental in the synthesis of high-performance plastic additives, including antioxidants and ultraviolet (UV) light stabilizers. These additives are crucial for protecting polymers from degradation caused by environmental factors such as heat, oxygen, and UV radiation, thereby preserving their mechanical integrity and appearance.

This document outlines the transformation of this compound to benzaldehyde and its subsequent conversion into specific plastic additives. Detailed experimental protocols for the synthesis of these additives and methods for evaluating their performance are provided to guide researchers in this field.

Synthetic Pathways

The primary route for utilizing this compound in the production of plastic additives involves its initial conversion to benzaldehyde. This is typically achieved through hydrolysis. Benzaldehyde then serves as a versatile starting material for the synthesis of various additives.

From this compound to Benzaldehyde

The hydrolysis of this compound to benzaldehyde is a fundamental step. This reaction can be carried out under acidic or basic conditions, or with water at elevated temperatures.[1][2][3]

synthesis_pathway DCMB This compound Benzaldehyde Benzaldehyde DCMB->Benzaldehyde Hydrolysis Additives Plastic Additives Benzaldehyde->Additives Further Synthesis

Caption: General synthetic pathway from this compound.

Synthesis of Antioxidants from Benzaldehyde

Benzaldehyde can be converted into effective antioxidants for plastics. One common example is the synthesis of dibenzalacetone through an aldol (B89426) condensation reaction.[4][5][6][7][8]

Synthesis of UV Stabilizers from Benzaldehyde

Benzaldehyde derivatives are also precursors to various UV stabilizers, which are essential for protecting plastics from photodegradation. Key classes of UV stabilizers synthesized from benzaldehyde derivatives include:

  • Benzophenone Derivatives: These compounds are effective UV absorbers. A common example is the synthesis of 2,4-dihydroxybenzophenone (B1670367).[9][10][11][12][13]

  • Benzotriazole Derivatives: These are another important class of UV absorbers known for their high efficiency and stability.

Experimental Protocols

Synthesis of Benzaldehyde from this compound

Materials:

  • This compound

  • Water or dilute aqueous acid/base

  • Reaction vessel with reflux condenser and stirrer

Procedure:

  • Charge the reaction vessel with this compound and the hydrolysis agent (e.g., water).

  • Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 100-200°C.[3]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) until the conversion of this compound is complete.

  • After completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Purify the crude benzaldehyde by distillation.

Synthesis of Dibenzalacetone (Antioxidant)

Materials:

Procedure: [4][5][6][7][8]

  • In a flask, prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • Cool the solution to approximately 20-25°C.

  • Slowly add a mixture of benzaldehyde (2 equivalents) and acetone (1 equivalent) to the cooled NaOH solution with vigorous stirring.

  • Continue stirring for about 30 minutes. A yellow precipitate of dibenzalacetone will form.

  • Filter the precipitate and wash it thoroughly with water to remove any residual NaOH.

  • Dry the product at room temperature.

  • The crude product can be recrystallized from hot ethyl acetate (B1210297) or ethanol to obtain pure dibenzalacetone.

dibenzalacetone_synthesis Benzaldehyde Benzaldehyde Intermediate Aldol Adduct Benzaldehyde->Intermediate Acetone Acetone Acetone->Intermediate NaOH NaOH / Ethanol NaOH->Intermediate catalyst Dibenzalacetone Dibenzalacetone Intermediate->Dibenzalacetone Dehydration

Caption: Synthesis of Dibenzalacetone.

Synthesis of 2,4-Dihydroxybenzophenone (UV Stabilizer)

Materials:

  • Resorcinol (B1680541)

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Solvent (e.g., nitrobenzene (B124822) or carbon disulfide)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with a stirrer and reflux condenser

Procedure:

  • In a reaction vessel, dissolve resorcinol in the solvent.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • To this mixture, add benzoyl chloride dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to about 50-60°C for a few hours.

  • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash it with water, and then remove the solvent by steam distillation or evaporation.

  • The crude 2,4-dihydroxybenzophenone can be purified by recrystallization from a suitable solvent like ethanol or water.

Performance Evaluation Protocols

Antioxidant Activity Assay (DPPH Method)

Principle: The antioxidant activity of a compound can be evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Prepare a stock solution of the synthesized antioxidant (e.g., dibenzalacetone) in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions of the antioxidant solution.

  • Prepare a fresh solution of DPPH in the same solvent.

  • Mix a fixed volume of the DPPH solution with each dilution of the antioxidant solution.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the antioxidant.

UV Stability Testing of Polymers

Principle: The effectiveness of a UV stabilizer is determined by exposing a polymer sample containing the additive to accelerated weathering conditions and measuring the changes in its physical and chemical properties over time.

Procedure:

  • Prepare polymer samples (e.g., films or plaques of polyethylene (B3416737) or polypropylene) containing a known concentration of the synthesized UV stabilizer (e.g., 2,4-dihydroxybenzophenone).

  • Prepare control samples of the polymer without the additive.

  • Expose the samples to accelerated weathering in a UV weathering chamber equipped with UV lamps (e.g., UVA or UVB), and controlled temperature and humidity.

  • At regular intervals, remove samples from the chamber and evaluate them for changes in:

    • Color: Measure color change using a spectrophotometer (CIELAB Lab*).

    • Gloss: Measure gloss using a gloss meter.

    • Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength.

    • Chemical Changes: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the formation of carbonyl groups, which indicates polymer degradation.

Data Presentation

The performance of the synthesized plastic additives should be quantified and presented in a clear and structured format for easy comparison.

Antioxidant Performance Data (Illustrative)
AntioxidantPolymer MatrixConcentration (wt%)Oxidative Induction Time (OIT) at 200°C (min)
None (Control)Polypropylene05
DibenzalacetonePolypropylene0.125
Commercial AntioxidantPolypropylene0.130

Note: The data presented above is illustrative and intended to demonstrate the expected performance. Actual values will vary depending on the specific experimental conditions and polymer grade.

UV Stabilizer Performance Data (Illustrative)
UV StabilizerPolymer MatrixConcentration (wt%)Yellowness Index (after 1000h UV exposure)Tensile Strength Retention (after 1000h UV exposure)
None (Control)Polyethylene01540%
2,4-DihydroxybenzophenonePolyethylene0.2385%
Commercial UV StabilizerPolyethylene0.22.590%

Note: The data presented above is illustrative. Actual performance will depend on the specific polymer, processing conditions, and weathering cycle used.

Logical Workflow and Relationships

workflow cluster_0 Synthesis Phase cluster_1 Application & Evaluation Phase DCMB This compound Hydrolysis Hydrolysis DCMB->Hydrolysis Benzaldehyde Benzaldehyde Hydrolysis->Benzaldehyde Antioxidant_Synth Antioxidant Synthesis Benzaldehyde->Antioxidant_Synth UV_Synth UV Stabilizer Synthesis Benzaldehyde->UV_Synth Antioxidant Antioxidant Additive Antioxidant_Synth->Antioxidant UV_Stabilizer UV Stabilizer Additive UV_Synth->UV_Stabilizer Compounding Compounding Antioxidant->Compounding UV_Stabilizer->Compounding Polymer Polymer Matrix Polymer->Compounding Polymer_Composite Polymer with Additive Compounding->Polymer_Composite Performance_Eval Performance Evaluation Polymer_Composite->Performance_Eval Data Performance Data Performance_Eval->Data

Caption: Overall workflow for plastic additive production.

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of benzaldehyde, which in turn is a versatile intermediate for producing a variety of high-performance plastic additives. The protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the synthesis and evaluation of novel antioxidants and UV stabilizers. Further research can focus on optimizing the reaction conditions, exploring new derivatives of benzaldehyde for enhanced performance, and conducting detailed studies on the long-term stability and environmental impact of these additives in various polymer matrices.

References

Application Notes and Protocols: Dichloromethylbenzene as a Solvent in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dichloromethylbenzene (α,α-dichlorotoluene or benzal chloride) is not a conventional solvent for most spectroscopic applications due to its reactivity and potential for interference. The following application notes are based on its known physicochemical properties and theoretical principles of spectroscopy. These are intended to be exemplary and may require significant optimization and safety considerations for any practical application.

Introduction to this compound as a Spectroscopic Solvent

This compound, also known as benzal chloride, is a colorless oily liquid with a faint aromatic odor.[1][2] Its primary uses are in organic synthesis as an intermediate, particularly in the production of benzaldehyde (B42025) and cinnamic acid.[1][3] While not a standard spectroscopic solvent, its properties suggest potential niche applications where its specific solvency or chemical characteristics are required.

Key Considerations:

  • Reactivity: this compound is moisture-sensitive and can hydrolyze to form benzaldehyde and hydrochloric acid.[1][4] This reactivity can alter the sample and the solvent itself, affecting spectral reproducibility. It is also incompatible with strong bases and oxidizing agents.[1][4][5]

  • Spectral Interference: As a benzene (B151609) derivative, this compound exhibits strong absorbance in the UV region and has a complex IR spectrum, which can interfere with the analysis of solutes.

  • Safety: this compound is a corrosive and irritating compound.[2][5][6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its consideration as a solvent in spectroscopic analysis.

PropertyValueReference(s)
Synonyms α,α-Dichlorotoluene, Benzal chloride, Benzylidene chloride[3]
Molecular Formula C₇H₆Cl₂[3]
Molecular Weight 161.03 g/mol [2][3]
Appearance Colorless oily liquid[1][2]
Density 1.254 g/mL at 25 °C
Boiling Point 205-207 °C[1][4]
Melting Point -17 to -15 °C[4]
Refractive Index (n20/D) 1.550[2]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Miscible with chloroform, ethanol, ether, and acetone.[1][8]
Vapor Pressure 0.3 mmHg at 20 °C

Application in UV-Visible Spectroscopy

Theoretical Application: this compound could potentially be used as a solvent for non-polar to moderately polar organic compounds that are soluble in aromatic solvents, particularly for measurements in the visible region or the near-UV region where the solvent's own absorbance is minimal. The aromatic nature of the solvent may lead to solvatochromic shifts (changes in the absorption maximum) due to π-π stacking interactions with the analyte.

Experimental Protocol: Measuring the Absorption Spectrum of a Hypothetical Analyte

  • Safety Precautions:

    • Conduct all work in a certified chemical fume hood.

    • Wear nitrile gloves, a lab coat, and chemical safety goggles.

    • Have an appropriate spill kit readily available.

  • Instrumentation:

    • A dual-beam UV-Visible spectrophotometer.

    • Matched quartz cuvettes with a 1 cm path length.

  • Procedure:

    • Solvent Preparation: Use high-purity, anhydrous this compound. If necessary, distill under reduced pressure to remove impurities.

    • Blank Preparation: Fill one quartz cuvette with anhydrous this compound to serve as the reference.

    • Sample Preparation: Prepare a stock solution of the analyte in this compound. Create a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).

    • Spectral Acquisition:

      • Place the blank cuvette in the reference beam of the spectrophotometer.

      • Place the sample cuvette in the sample beam.

      • Record a baseline spectrum with the blank in both beams.

      • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 300-800 nm). The cutoff wavelength for aromatic solvents is typically around 280 nm.[9]

Logical Workflow for UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Anhydrous This compound B Prepare Analyte Stock Solution A->B C Prepare Dilutions B->C D Fill Blank and Sample Cuvettes C->D E Record Baseline D->E F Acquire Sample Spectrum E->F G Identify λmax F->G H Determine Absorbance G->H

Caption: Workflow for UV-Visible Spectroscopy using this compound.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Application: Deuterated this compound (C₆D₅CHCl₂) could serve as an NMR solvent for analytes that require a non-polar, aromatic environment for dissolution. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's proton signals.[10][11]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Safety Precautions: Handle deuterated this compound with the same precautions as the non-deuterated form.

  • Instrumentation:

    • A high-resolution NMR spectrometer.

    • Standard 5 mm NMR tubes.

  • Procedure:

    • Sample Preparation: Dissolve 1-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated this compound-d₅.

    • Transfer: Filter the solution into a clean, dry NMR tube.

    • Shimming: Place the NMR tube in the spectrometer and shim the magnetic field to achieve optimal homogeneity.

    • Acquisition:

      • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

      • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

      • The residual proton signal for the methine proton (CHCl₂) would be expected to appear as a singlet in the aromatic region, likely downfield from the benzene protons due to the electron-withdrawing effect of the chlorine atoms.

Conceptual Diagram for NMR Sample Preparation

NMR_Prep Analyte Analyte Dissolve Dissolve & Mix Analyte->Dissolve Solvent This compound-d5 Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Analyze in Spectrometer Filter->Spectrometer

Caption: NMR Sample Preparation Workflow.

Application in Infrared (IR) Spectroscopy

Theoretical Application: this compound could be used as a solvent for IR spectroscopy of analytes soluble in it, provided the analyte's key vibrational bands do not overlap with the solvent's absorption bands. The IR spectrum of this compound will show characteristic peaks for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C-C stretching in the ring (around 1600-1450 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[4] The regions between these strong absorptions could be used for analysis.

Experimental Protocol: Liquid-Phase IR Analysis

  • Safety Precautions: As previously described.

  • Instrumentation:

    • An FT-IR spectrometer.

    • A liquid transmission cell with salt plates (e.g., NaCl or KBr) appropriate for the spectral region of interest.

  • Procedure:

    • Solvent Spectrum: Acquire a background spectrum of the pure this compound in the liquid cell.

    • Sample Preparation: Prepare a solution of the analyte in this compound (typically 1-10% w/v).

    • Sample Spectrum: Fill the liquid cell with the sample solution and acquire the IR spectrum.

    • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte.

Decision Pathway for IR Solvent Choice

IR_Solvent_Choice Start Need to run IR on a sample? Solubility Is sample soluble in This compound? Start->Solubility Interference Do key analyte peaks overlap with solvent IR bands? Solubility->Interference Yes Alternative Choose alternative solvent Solubility->Alternative No Proceed Use this compound as solvent Interference->Proceed No Interference->Alternative Yes

Caption: Logical steps for selecting this compound for IR.

Application in Fluorescence Spectroscopy

Theoretical Application: this compound's polarity and refractive index can influence the fluorescence emission of a solute. Polar fluorophores are particularly sensitive to the polarity of the solvent, which can lead to shifts in the emission maximum (solvatochromism).[12][13][14] As a moderately polar aromatic solvent, this compound could be used to study these effects or to enhance fluorescence of certain non-polar fluorophores.

Experimental Protocol: Measuring Fluorescence Emission

  • Safety Precautions: As previously described.

  • Instrumentation:

    • A spectrofluorometer.

    • Four-sided clear quartz cuvettes.

  • Procedure:

    • Solvent Blank: Run a fluorescence scan of the pure this compound to check for any intrinsic fluorescence that could interfere with the measurement.

    • Sample Preparation: Prepare a very dilute solution of the fluorescent analyte in this compound. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).

    • Measurement:

      • Determine the absorption maximum (λ_max) of the analyte using a UV-Vis spectrophotometer.

      • Set the excitation wavelength of the spectrofluorometer to the analyte's λ_max.

      • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

Signaling Pathway of Solvent-Fluorophore Interaction

Fluorescence_Interaction Excitation Photon Excitation (Absorption) ExcitedState Excited State (Franck-Condon) Excitation->ExcitedState SolventRelax Solvent Relaxation (Dipole Reorientation) ExcitedState->SolventRelax RelaxedState Relaxed Excited State SolventRelax->RelaxedState Emission Fluorescence Emission RelaxedState->Emission

Caption: Process of solvent relaxation affecting fluorescence emission.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dichloromethylbenzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude dichloromethylbenzene via vacuum distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the vacuum distillation of this compound.

Q1: My distillation is running at a much higher or lower temperature than the expected boiling point. Why is this happening?

A1: Discrepancies in the distillation temperature can be attributed to several factors:

  • Inaccurate Pressure Reading: The boiling point of a liquid is highly dependent on pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading. A lower-than-expected pressure will result in a lower boiling point, and vice-versa.[1]

  • System Leaks: A leak in your distillation setup will lead to a higher internal pressure than what is displayed on the vacuum gauge, resulting in a higher boiling temperature.[1][2] Carefully check all joints and connections for a proper seal.

  • Presence of Impurities: A significant amount of low-boiling impurities will cause the initial distillation temperature to be lower. Conversely, high-boiling impurities will remain in the distillation flask, and the temperature will only rise to the boiling point of this compound once the more volatile fractions have been removed.[1]

Q2: I am not getting any distillate, even though the pot temperature is at the expected boiling point. What should I do?

A2: This issue, often referred to as "bumping" or lack of boiling, can be caused by:

  • Insufficient Heating: The heating mantle may not be providing uniform or adequate heat. Ensure good contact between the flask and the heating mantle.

  • High Vacuum: At very low pressures, the boiling point might be reached at a temperature where the rate of evaporation is very slow. A slight, controlled increase in pressure (and consequently, temperature) may be necessary to achieve a steady distillation rate.[1]

  • Inefficient Condensation: If the condenser is not cooled effectively, the this compound vapor may not condense and will instead be drawn into the vacuum line.[3] Ensure a consistent and adequate flow of coolant through the condenser. Check the cold trap of your vacuum pump.[3]

Q3: The color of my distilled this compound is yellow or dark, not colorless. What is the cause?

A3: A colored distillate can indicate:

  • Thermal Decomposition: this compound can decompose at elevated temperatures, leading to colored byproducts. Distilling at the lowest possible temperature by maintaining a high vacuum is crucial to minimize degradation.

  • Contamination: Ensure all glassware is thoroughly cleaned and dried to remove any residual materials from previous experiments that could be co-distilling or reacting with your product.

Q4: My yield of purified this compound is very low. How can I improve it?

A4: Low yield can result from:

  • Product Holdup: A significant amount of product can be lost as a coating on the internal surfaces of the distillation column and condenser, especially in small-scale distillations.[1]

  • Inefficient Condensation: As mentioned previously, if the condenser is not cold enough, product vapor will be lost to the vacuum pump.[1][3]

  • Leaks in the System: Leaks can prevent the system from reaching the optimal low pressure for efficient distillation, potentially leading to product loss or incomplete distillation.[4]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₆Cl₂[5]
Molecular Weight 161.03 g/mol [5][6]
Appearance Colorless oily liquid[5]
Boiling Point (at 760 mmHg) 205 °C (401 °F)[5][6]
Melting Point -16 °C[6]
Density 1.250 - 1.26 g/mL[5][6]
Flash Point 93 °C (198 °F)[5]
Solubility Insoluble in water; soluble in most organic solvents.[5]

Experimental Protocol: Vacuum Distillation of this compound

Safety Precautions:

  • Always work in a well-ventilated fume hood.[7][8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[7][8]

  • This compound is harmful if swallowed and causes skin and eye irritation.[7][9]

  • Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.[10]

  • Never heat a closed system.

  • Do not distill to dryness to avoid the potential for decomposition of the residue.[1]

Apparatus Setup:

  • Assemble a vacuum distillation apparatus using clean, dry glassware. All ground glass joints must be properly sealed with a suitable vacuum grease to prevent leaks.[10]

  • A Claisen adapter is recommended to minimize bumping.[10]

  • Place a magnetic stir bar in the round-bottom distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[10]

  • The distillation flask should not be filled to more than two-thirds of its capacity.

  • Insulate the distillation head and the neck of the flask with glass wool or aluminum foil to minimize heat loss and ensure a stable distillation temperature.[1]

  • Connect the condenser to a circulating coolant source.

  • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to the vacuum pump.[10]

Distillation Procedure:

  • Add the crude this compound to the distillation flask.

  • Begin stirring.

  • Turn on the vacuum source to slowly evacuate the system. A hissing sound indicates a leak that must be addressed.[10]

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any initial low-boiling impurities as a forerun in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the purified product.

  • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Turn off the heating and allow the system to cool to room temperature.[10]

  • Slowly and carefully vent the system to release the vacuum before turning off the vacuum pump.[10]

  • Disassemble the apparatus and transfer the purified product to a suitable, labeled container.

Visualizations

TroubleshootingWorkflow start Distillation Problem Encountered q_temp Is the distillation temperature incorrect? start->q_temp Start Here q_distillate Is there no distillate collecting? q_color Is the distillate colored? q_yield Is the yield low? check_pressure 1. Verify vacuum gauge calibration. 2. Check for system leaks. q_temp->check_pressure Yes q_temp->q_distillate No check_pressure->q_distillate end Problem Resolved check_pressure->end check_impurities Analyze forerun for low-boiling impurities. check_heat 1. Ensure uniform heating. 2. Check mantle contact. q_distillate->check_heat Yes q_distillate->q_color No check_condenser 1. Verify adequate coolant flow. 2. Check condenser temperature. check_heat->check_condenser check_condenser->check_pressure adjust_pressure Slightly increase pressure to raise boiling point. check_condenser->adjust_pressure adjust_pressure->q_color reduce_temp Lower distillation temperature by improving vacuum. q_color->reduce_temp Yes q_color->q_yield No clean_glassware Ensure all glassware is thoroughly clean and dry. reduce_temp->clean_glassware clean_glassware->q_yield check_holdup Minimize apparatus surface area for small-scale distillations. q_yield->check_holdup Yes q_yield->end No check_holdup->check_condenser

Caption: Troubleshooting workflow for vacuum distillation issues.

ParameterRelationships P System Pressure T Boiling Temperature P->T directly affects Pu Product Purity P->Pu lower P can improve R Distillation Rate T->R enables D Thermal Decomposition T->D increases risk of H Heat Input H->T increases H->R increases R->Pu impacts D->Pu decreases

Caption: Key parameter relationships in vacuum distillation.

References

Minimizing by-product formation in dichloromethylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of dichloromethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound, and what are the main chemical transformations involved?

A1: The most common industrial method for producing this compound (also known as benzal chloride) is the direct side-chain free-radical chlorination of toluene (B28343).[1][2] This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a chemical initiator.[1][2] The process involves the stepwise substitution of hydrogen atoms on the methyl group of toluene with chlorine atoms. The reaction progresses through the formation of benzyl (B1604629) chloride as an intermediate before yielding the desired this compound.[3][4]

Q2: What are the most common by-products formed during the synthesis of this compound via toluene chlorination?

A2: The primary by-products in the free-radical chlorination of toluene to this compound are:

  • Monochlorinated by-product: Benzyl chloride (C₆H₅CH₂Cl) is an intermediate that can remain if the reaction is incomplete.[3][4]

  • Over-chlorinated by-product: Benzotrichloride (B165768) (C₆H₅CCl₃) forms when the chlorination proceeds beyond the dichloromethyl stage.[3][4]

  • Ring-chlorinated by-products: Chlorotoluenes (e.g., o-chlorotoluene, p-chlorotoluene) are formed through electrophilic substitution on the aromatic ring, which is an undesirable side reaction.[1][5]

Q3: How can I monitor the progress of the reaction to optimize for this compound?

A3: The progress of the chlorination reaction can be monitored by several methods:

  • Weight Gain: Tracking the increase in the weight of the reaction mixture due to the addition of chlorine is a common industrial method.[5]

  • Specific Gravity: Measuring the specific gravity of the reaction mixture can indicate the extent of chlorination.[5]

  • Gas Chromatography (GC): This is a more precise method to determine the relative concentrations of toluene, benzyl chloride, this compound, and benzotrichloride in the reaction mixture.[6]

Troubleshooting Guides

Problem 1: High levels of the over-chlorinated by-product, benzotrichloride, are observed.

Possible CauseTroubleshooting Step
Excessive Chlorine Carefully control the molar ratio of chlorine to toluene. A significant excess of chlorine will drive the reaction towards the formation of benzotrichloride.[7]
Prolonged Reaction Time Monitor the reaction closely using GC analysis and stop the chlorine feed once the optimal concentration of this compound is reached.
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also favor over-chlorination. Maintain the temperature within the optimal range (see experimental protocols).[5]

Problem 2: Significant formation of ring-chlorinated by-products (chlorotoluenes).

Possible CauseTroubleshooting Step
Presence of Lewis Acid Catalysts The presence of iron or other Lewis acid impurities catalyzes electrophilic substitution on the aromatic ring.[5] Use iron-free reagents and glass-lined reactors.[5] The absence of iron is critical to prevent the chlorination of the benzene (B151609) ring.[2]
Incorrect Initiation Ring chlorination is favored under conditions that promote electrophilic substitution. Ensure that the reaction is initiated by free-radical initiators like UV light or AIBN, not by Lewis acids.[5]
Low Temperature Lower reaction temperatures can sometimes favor ring chlorination. Ensure the temperature is high enough to promote the free-radical side-chain reaction.[8]

Problem 3: The reaction is slow or incomplete, resulting in a low yield of this compound and high levels of benzyl chloride.

Possible CauseTroubleshooting Step
Insufficient Radical Initiation If using UV light, ensure the lamp is of appropriate intensity and is positioned for maximum irradiation of the reaction mixture.[9] If using a chemical initiator, verify its purity and ensure it is used in the correct concentration.
Inadequate Chlorine Dispersion Ensure efficient stirring and that the chlorine gas is bubbled effectively through the reaction mixture to maximize the gas-liquid interface.
Presence of Radical Inhibitors Oxygen can act as a radical inhibitor.[10] Purge the reaction setup with an inert gas (e.g., nitrogen) before starting the chlorine feed.

Quantitative Data

Table 1: Influence of Reaction Conditions on Product Distribution in Toluene Photochlorination

ParameterConditionBenzyl Chloride (%)This compound (%)Benzotrichloride (%)Ring-Chlorinated (%)Reference
Chlorine:Toluene Molar Ratio 1:16081-2-[3]
2:1-85.1813.8-[6]
Temperature 40°C---Increased[4]
100°C---Decreased[4]
Catalyst None (UV light)High Selectivity for Side-ChainHigh Selectivity for Side-ChainHigh Selectivity for Side-ChainLow[1]
FeCl₃LowLowLowHigh[5]

Note: The values presented are illustrative and can vary based on specific experimental setups.

Experimental Protocols

Protocol 1: Photo-initiated Side-Chain Chlorination of Toluene

This protocol is a generalized procedure for the synthesis of this compound with minimized by-product formation.

Materials:

  • Toluene (anhydrous, iron-free)

  • Chlorine gas

  • Nitrogen gas

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp), gas inlet tube, reflux condenser, and thermometer

  • Gas absorption trap (containing sodium hydroxide (B78521) solution)

Procedure:

  • Setup: Assemble the photoreactor, ensuring all glassware is dry and free of iron contamination. Connect the outlet of the reflux condenser to the gas absorption trap to neutralize the HCl gas produced.

  • Inerting: Purge the reactor with nitrogen gas to remove air and moisture.

  • Charging: Charge the reactor with anhydrous, iron-free toluene.

  • Heating: Heat the toluene to reflux (approximately 110°C).

  • Initiation: Turn on the UV lamp to irradiate the reaction mixture.

  • Chlorination: Introduce a steady and controlled flow of dry chlorine gas through the gas inlet tube below the surface of the refluxing toluene.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC. Alternatively, monitor the specific gravity of the reaction mixture.

  • Completion: Once the desired ratio of this compound is achieved, stop the chlorine flow and turn off the UV lamp.

  • Purging: Continue to reflux for a short period while purging with nitrogen to remove any dissolved chlorine and HCl.

  • Purification: Cool the reaction mixture. The crude product can be purified by fractional distillation under reduced pressure to separate the different chlorinated products.[4]

By-Product Formation Pathway

The following diagram illustrates the logical relationship between reaction conditions and the formation of different products during toluene chlorination.

Byproduct_Formation Toluene Toluene BenzylChloride Benzyl Chloride (Monochloride) Toluene->BenzylChloride + Cl₂ (Free Radical) RingChlorinated Ring-Chlorinated By-products Toluene->RingChlorinated + Cl₂ (Lewis Acid) This compound This compound (Desired Product) BenzylChloride->this compound + Cl₂ (Free Radical) Benzotrichloride Benzotrichloride (Over-chlorination) This compound->Benzotrichloride + Cl₂ (Excess Cl₂) Conditions Reaction Conditions Conditions->BenzylChloride UV Light, High Temp Conditions->Benzotrichloride Excess Cl₂, High Temp Conditions->RingChlorinated Lewis Acid, Low Temp

Caption: Logical workflow of toluene chlorination and key factors influencing by-product formation.

References

Technical Support Center: Synthesis of Benzaldehyde via Dichloromethylbenzene Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzaldehyde (B42025) through the hydrolysis of dichloromethylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of this compound, offering potential causes and solutions to improve reaction yield and product purity.

Issue Observation Potential Cause(s) Recommended Solution(s)
Low Benzaldehyde Yield The isolated yield of benzaldehyde is significantly lower than expected.1. Incomplete Hydrolysis: The reaction may not have gone to completion. 2. Side Reactions: Formation of byproducts reduces the amount of desired product. 3. Product Loss During Workup: Benzaldehyde may be lost during extraction or purification steps.1. Extend Reaction Time/Increase Temperature: Monitor the reaction progress using TLC or GC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[1] 2. Optimize Reaction Conditions: Ensure the temperature is within the optimal range. Excessively high temperatures can promote side reactions.[2] 3. Careful Workup: Minimize the volume of aqueous washes as benzaldehyde has some water solubility. Back-extract aqueous layers with a fresh portion of the organic solvent to recover dissolved product.
Formation of White Precipitate (Benzoic Acid) A white crystalline solid is observed in the crude product or forms upon standing.Oxidation of Benzaldehyde: Benzaldehyde is susceptible to air oxidation, especially when heated or exposed to light, forming benzoic acid.Basic Wash: During the workup, wash the organic layer with a 5-10% solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[3] This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer.
Persistent Emulsion During Extraction The organic and aqueous layers fail to separate cleanly during the workup, forming a stable emulsion.Presence of Impurities: Surfactant-like impurities or fine particulate matter can stabilize emulsions.Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. Alternatively, filtering the mixture through a pad of celite can help break the emulsion.
Reaction is Sluggish or Does Not Initiate Little to no consumption of this compound is observed.1. Low Reaction Temperature: The activation energy for the hydrolysis is not being met. 2. Poor Mixing: In a biphasic system, inefficient stirring can limit the reaction rate at the interface of the two layers.1. Gradual Heating: Gently warm the reaction mixture to the recommended temperature.[1] 2. Vigorous Stirring: Ensure efficient mixing to maximize the contact between the reactants, especially in heterogeneous mixtures.
Darkening of the Reaction Mixture The reaction mixture turns dark brown or black, especially at elevated temperatures.Product Decomposition/Polymerization: High temperatures can lead to the degradation or polymerization of benzaldehyde or other reaction components.Temperature Control: Maintain the reaction temperature within the specified range. If distillation is used for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the hydrolysis of this compound?

A1: The hydrolysis of this compound to benzaldehyde can be achieved under acidic, basic, or neutral conditions. Acid-catalyzed hydrolysis, often using mineral acids like sulfuric or hydrochloric acid, is a common approach.[4] Basic hydrolysis with aqueous solutions of sodium hydroxide (B78521) or sodium carbonate is also employed. Additionally, water alone at elevated temperatures and pressures can effect the hydrolysis.

Q2: How can I minimize the formation of benzoic acid during the reaction and workup?

A2: To minimize the oxidation of benzaldehyde to benzoic acid, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, it is best to work quickly and avoid exposing the benzaldehyde to air for prolonged periods, especially at elevated temperatures. Adding an antioxidant like hydroquinone (B1673460) or catechol during purification by distillation can also inhibit oxidation.[3]

Q3: My final product is contaminated with unreacted this compound. How can I remove it?

A3: If the hydrolysis is incomplete, the final product may contain unreacted this compound. Since the boiling points of benzaldehyde (179 °C) and this compound (205 °C) are sufficiently different, fractional distillation under reduced pressure is an effective method for separation.

Q4: Can I use a catalyst to improve the reaction rate?

A4: Yes, Lewis acids such as zinc chloride can be used to catalyze the hydrolysis of this compound. The use of a catalyst can allow for milder reaction conditions and potentially improve the reaction rate and yield.[5]

Q5: What is the expected yield for this reaction?

A5: The yield of benzaldehyde from the hydrolysis of this compound can vary significantly depending on the reaction conditions. Yields in the range of 70-95% have been reported in the literature under optimized conditions.[5][6]

Data on Reaction Conditions and Yields

The following table summarizes various conditions reported for the hydrolysis of this compound and related compounds.

Starting MaterialReagent/CatalystTemperature (°C)Time (h)Yield (%)Reference
This compoundZinc Chloride / Water125-1305-695[5]
This compoundHexamethylenetetramine (aq.)100-105295[6]
o-ChlorobenzalchlorideZinc Chloride / Water125-1305-6Not Specified[5]
1-Chloro-2-(dichloromethyl)benzeneConc. Sulfuric Acid30-401253.3 - 70[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a representative procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Ice-cold water

  • 5% Sodium Carbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the desired amount of this compound.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring. The amount of acid can vary, but a significant excess is often used.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to the desired temperature (e.g., 30-40 °C) and maintain it for several hours, monitoring the reaction by TLC or GC until the starting material is consumed.[4]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with water, 5% sodium carbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude benzaldehyde can be purified by vacuum distillation.

Visualizations

experimental_workflow start Start setup Reaction Setup: This compound in Flask start->setup acid_addition Slow Addition of Conc. Sulfuric Acid setup->acid_addition reaction Heating and Stirring (Monitor Progress) acid_addition->reaction quench Quench in Ice-Cold Water reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer (Water, Na2CO3, Brine) extraction->wash dry Dry with Anhydrous Magnesium Sulfate wash->dry evaporation Solvent Removal (Rotary Evaporation) dry->evaporation purification Vacuum Distillation evaporation->purification end Pure Benzaldehyde purification->end

Caption: Experimental workflow for the hydrolysis of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction This compound This compound intermediate Unstable Gem-diol Intermediate This compound->intermediate + 2 H2O benzaldehyde Benzaldehyde intermediate->benzaldehyde - H2O benzoic_acid Benzoic Acid (Side Product) benzaldehyde->benzoic_acid Oxidation water H2O hcl 2 HCl oxidation [O]

Caption: Chemical reaction pathway for the hydrolysis of this compound.

References

Troubleshooting low conversion rates in toluene chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the chlorination of toluene (B28343).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My toluene chlorination reaction shows a very low conversion rate. What are the potential causes?

A: Low conversion rates in toluene chlorination can stem from several factors. The primary areas to investigate are your catalyst system, reaction conditions, and reactant purity.

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical. Lewis acids like FeCl₃ and AlCl₃ are common, but their activity can be diminished by impurities.[1][2] For specific product selectivity, other catalysts like ionic liquids or zirconium tetrachloride might be necessary.[1][3][4] Catalyst loading is also a crucial parameter; insufficient catalyst will lead to a slower reaction rate.[1]

  • Suboptimal Reaction Temperature: Temperature significantly influences the reaction rate. For ring chlorination, temperatures are typically kept moderate. For instance, when using [BMIM]Cl-2ZnCl2, increasing the temperature from 60°C to 80°C can increase the conversion of toluene to 99.7%.[1] However, excessively high temperatures can lead to the formation of undesired byproducts.[1]

  • Insufficient Reaction Time: Chlorination of toluene is not instantaneous. Depending on the catalyst and temperature, the reaction may require several hours to reach completion. Monitoring the reaction progress via techniques like Gas Chromatography (GC) is recommended to determine the optimal reaction time.[4]

  • Reactant Quality: The purity of toluene and the chlorinating agent (e.g., chlorine gas) is important. Water and other impurities can react with the catalyst and reduce its effectiveness. Ensure that your toluene is dry and the chlorine source is pure.[5]

Q2: I am observing a significant amount of benzyl (B1604629) chloride in my product mixture. How can I minimize this side product?

A: The formation of benzyl chloride is due to a free-radical substitution reaction on the methyl group of toluene, which competes with the desired electrophilic substitution on the aromatic ring.[1] This is typically promoted by:

  • Presence of UV Light: Free-radical chlorination is initiated by UV light.[6][7] Conducting the reaction in the dark or in a vessel that excludes UV light is crucial to minimize side-chain chlorination.[5]

  • High Temperatures: High reaction temperatures can also favor the free-radical pathway.[5]

  • Inappropriate Catalyst: Catalysts with weak Lewis acidity may not effectively promote the electrophilic substitution, leading to a higher proportion of benzyl chloride.[1][2] Using a strong Lewis acid catalyst favors the chlorination of the aromatic ring.[1][2]

Q3: My product is a mixture of o-, p-, and m-chlorotoluene. How can I control the isomer distribution?

A: The methyl group of toluene is an ortho-, para-directing group in electrophilic aromatic substitution.[1] Therefore, o- and p-chlorotoluene are the major products. The ratio of these isomers is influenced by:

  • Catalyst Choice: Different catalysts exhibit different selectivities. For instance, certain ionic liquids can show high selectivity for o-chlorotoluene.[1] Catalyst systems containing a ferrocene (B1249389) compound and a sulfur compound have been shown to favor the formation of p-chlorotoluene.[8]

  • Temperature: The reaction temperature can affect the isomer ratio. Lower temperatures generally increase the selectivity for the para isomer due to steric hindrance at the ortho position.

  • Solvent: The polarity of the solvent can influence the isomer distribution.

Q4: I am seeing the formation of dichlorotoluenes and other polychlorinated byproducts. How can I avoid this?

A: Over-chlorination, leading to the formation of dichlorotoluenes and other polychlorinated species, occurs when the initially formed monochlorotoluene reacts further with chlorine.[9] To prevent this:

  • Control Stoichiometry: Carefully control the molar ratio of chlorine to toluene.[4] The reaction should be stopped after the desired degree of monochlorination is achieved. For producing monochlorotoluene, the reaction is typically continued until about 1 gram atom of chlorine has reacted per mole of toluene.[8]

  • Monitor the Reaction: Use GC analysis to monitor the progress of the reaction and stop it when the concentration of monochlorotoluene is at its maximum.[4]

  • Catalyst Selection: Some catalysts, particularly those with both Lewis and Brønsted acid sites, can promote the further chlorination of monochlorotoluene to dichlorotoluene.[1][2]

Data Presentation

Table 1: Effect of Catalyst on Toluene Chlorination

CatalystToluene Conversion (%)o-Chlorotoluene Selectivity (%)p-Chlorotoluene Selectivity (%)Dichlorotoluenes Selectivity (%)Benzyl Chloride Selectivity (%)Reference
[BMIM]Cl-2ZnCl₂99.765.426.04.20.4[1][2]
[BMIM]Cl-2AlCl₃98.942.5->40-[1]
FeCl₃-~50~50--[1]

Reaction Conditions: 80°C, 8 hours, Chlorine gas at 25 mL/min.

Table 2: Effect of Temperature on Toluene Chlorination using [BMIM]Cl-2ZnCl₂ Catalyst

Temperature (°C)Toluene Conversion (%)o-Chlorotoluene Selectivity (%)p-Chlorotoluene Selectivity (%)Dichlorotoluenes Selectivity (%)
60~9064.326.54.4
8099.765.426.04.2
100>9962.023.510.7

Reaction Conditions: 8 hours, Chlorine gas at 25 mL/min.[1]

Experimental Protocols

General Protocol for Toluene Chlorination using an Ionic Liquid Catalyst

This protocol is based on the methodology described in the study by Yu et al. (2018).[1]

  • Materials:

    • Toluene (0.5 mol)

    • Ionic Liquid Catalyst (e.g., [BMIM]Cl-2ZnCl₂) (3 mol% relative to toluene)

    • Chlorine gas

    • Nitrogen gas (for purging)

  • Apparatus:

    • A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber (to neutralize excess chlorine and HCl gas).

    • Heating mantle with a temperature controller.

  • Procedure:

    • Add toluene and the ionic liquid catalyst to the three-necked flask.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.

    • Once the temperature is stable, start bubbling chlorine gas through the mixture at a controlled rate (e.g., 25 mL/min).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

    • After the desired conversion is achieved (e.g., 8 hours), stop the chlorine flow and cool the reaction mixture to room temperature.

    • Purge the reaction mixture with nitrogen gas to remove any dissolved HCl and unreacted chlorine.

    • The product mixture can then be separated from the ionic liquid catalyst (which can often be recycled) and purified by distillation.

Visualizations

Troubleshooting_Low_Conversion Start Low Toluene Conversion Rate CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckReactants 3. Assess Reactant Purity Start->CheckReactants CatalystType Is the catalyst appropriate for ring chlorination (strong Lewis acid)? CheckCatalyst->CatalystType Temperature Is the reaction temperature optimal? CheckConditions->Temperature Purity Are toluene and chlorine pure and dry? CheckReactants->Purity CatalystLoading Is the catalyst loading sufficient? CatalystType->CatalystLoading Yes Solution1 Select a more appropriate catalyst. CatalystType->Solution1 No CatalystActivity Is the catalyst active (not poisoned)? CatalystLoading->CatalystActivity Yes Solution2 Increase catalyst loading. CatalystLoading->Solution2 No CatalystActivity->CheckConditions Yes Solution3 Use fresh or purified catalyst. CatalystActivity->Solution3 No Time Is the reaction time sufficient? Temperature->Time Yes Solution4 Adjust temperature to optimal range. Temperature->Solution4 No Time->CheckReactants Yes Solution5 Increase reaction time and monitor via GC. Time->Solution5 No Solution6 Purify/dry reactants before use. Purity->Solution6 No

Caption: Troubleshooting workflow for low toluene conversion rates.

Toluene_Chlorination_Pathways cluster_ring Electrophilic Substitution (Ring Chlorination) cluster_sidechain Free-Radical Substitution (Side-Chain Chlorination) Toluene Toluene Chlorotoluenes o-, p-, m-Chlorotoluene Toluene->Chlorotoluenes + Cl₂ BenzylChloride Benzyl Chloride Toluene->BenzylChloride + Cl₂ Dichlorotoluenes Dichlorotoluenes Chlorotoluenes->Dichlorotoluenes + Cl₂ Conditions1 Conditions: - Lewis Acid Catalyst - Dark - Moderate Temperature Conditions2 Conditions: - UV Light - High Temperature

Caption: Reaction pathways in toluene chlorination.

References

Safe handling and storage procedures for dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of dichloromethylbenzene, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous chemical. The primary hazards include:

  • Harmful if swallowed or inhaled. [1][2]

  • Causes skin and serious eye irritation. [1][2]

  • May cause respiratory irritation. [1][2]

  • It is toxic to aquatic life with long-lasting effects.[1]

  • As a chlorinated organic compound, it should be handled with care, assuming it to be hazardous upon inhalation, ingestion, and skin contact.[3]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: To minimize exposure, the following PPE is required:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are recommended. Gloves should be inspected for tears or degradation before use.[3][4]

  • Eye Protection: Safety goggles that provide a complete seal around the eyes are necessary. A face shield should be worn over goggles, especially when there is a risk of splashing.[2][3]

  • Body Protection: A fully buttoned laboratory coat or a chemical-resistant apron should be worn at all times.[2][3]

  • Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[3][4]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] It should be stored away from incompatible materials such as strong bases, oxidizing agents, iron, zinc, and other light metals.[4][6] The storage area should be a designated corrosives area.[5]

Q4: What should I do in case of a this compound spill?

A4: For a minor spill, follow these steps:

  • Evacuate non-essential personnel from the area.[7]

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[8]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Clean the spill area with a mild detergent solution and water.[7] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Q5: What are the first-aid measures for this compound exposure?

A5: Immediate first aid is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Troubleshooting Guides

Issue: I can smell a chemical odor while working with this compound in the fume hood.

  • Possible Cause: The fume hood may not be functioning correctly, or your handling technique may be creating vapors that escape the capture zone.

  • Solution:

    • Stop your work immediately and secure all containers of this compound.

    • Check the fume hood's certification sticker to ensure it has been tested recently.

    • Verify that the sash is at the recommended height.

    • Ensure that your work is being conducted at least 6 inches inside the fume hood.

    • If the odor persists, do not use the fume hood and contact your lab manager or EHS department for an inspection.

Issue: I notice discoloration or precipitation in my stored this compound.

  • Possible Cause: The compound may be decomposing due to improper storage conditions, such as exposure to moisture, light, or incompatible materials.[4][6]

  • Solution:

    • Do not use the chemical, as its purity and reactivity may be compromised.

    • Review your storage procedures to ensure the container is tightly sealed and stored in a cool, dry, dark place away from incompatible substances.[1][4]

    • Dispose of the degraded material according to your institution's hazardous waste guidelines.

Quantitative Data Summary

PropertyValueSource(s)
Molecular FormulaC₇H₅Cl₃[9]
Hazard StatementsH302, H315, H319, H335, H411[1]
Recommended PPEChemical-resistant gloves, safety goggles, face shield, lab coat, respirator[1][3]
Storage ConditionsCool, dry, well-ventilated, tightly closed container[1][5]
Incompatible MaterialsStrong bases, oxidizing agents, amines, iron, zinc[4][5][6]
Spill ContainmentNon-combustible absorbent material (sand, earth, vermiculite)[8]
First Aid: Eye ContactRinse with water for at least 15 minutes[1][10]
First Aid: Skin ContactWash with soap and plenty of water[1]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure you have read and understood the Safety Data Sheet (SDS) for the specific this compound isomer you are using.

    • Verify that a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Prepare your workspace by removing any unnecessary items and ensuring a spill kit is readily accessible.

  • Handling:

    • Conduct all work involving this compound within the fume hood with the sash at the appropriate height.

    • Use non-sparking tools to prevent ignition.[1]

    • Avoid the formation of dust and aerosols.[1]

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

  • Waste Disposal:

    • Collect all this compound waste in a designated, properly labeled hazardous waste container.

    • Dispose of contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with institutional and local regulations.[1]

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after handling is complete.

    • Clean and decontaminate your work area.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency Procedures start Start: Need to Handle This compound read_sds Read SDS start->read_sds check_fume_hood Check Fume Hood read_sds->check_fume_hood don_ppe Don Appropriate PPE check_fume_hood->don_ppe prepare_workspace Prepare Workspace don_ppe->prepare_workspace handle_in_hood Handle in Fume Hood prepare_workspace->handle_in_hood avoid_spills Avoid Spills & Aerosols handle_in_hood->avoid_spills spill Spill Occurs handle_in_hood->spill exposure Exposure Occurs handle_in_hood->exposure keep_closed Keep Containers Closed avoid_spills->keep_closed dispose_waste Dispose of Waste Properly keep_closed->dispose_waste clean_area Clean & Decontaminate Area dispose_waste->clean_area wash_hands Wash Hands clean_area->wash_hands end End wash_hands->end spill_response Follow Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid & Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Optimization of Dichloromethylbenzene Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the hydrolysis of dichloromethylbenzene into its primary product, benzaldehyde (B42025).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction and product of this compound hydrolysis?

The hydrolysis of this compound (also known as benzal chloride) is a substitution reaction where the two chlorine atoms on the benzylic carbon are replaced by hydroxyl groups. The intermediate geminal diol is unstable and rapidly loses a molecule of water to form benzaldehyde.[1][2][3]

Q2: What are the common industrial methods for hydrolyzing this compound?

Industrially, the hydrolysis of this compound (benzal chloride) is a key step in the production of benzaldehyde, often following the side-chain chlorination of toluene (B28343).[3][4] The main hydrolysis methods include:

  • Alkaline Hydrolysis: Refluxing under alkaline conditions, followed by distillation.[4]

  • Acid Hydrolysis: Using metal salt catalysts, such as zinc chloride, under acidic conditions (e.g., in formic or acetic acid).[4][5]

  • Water/Steam Hydrolysis: Reacting with water at elevated temperatures, sometimes with a catalyst.[2]

Q3: What are the typical catalysts used for this hydrolysis?

Catalysts are often employed to facilitate the reaction at lower temperatures and improve selectivity. Common catalysts include:

  • Lewis Acids: Zinc chloride is mentioned as a catalyst in acidic hydrolysis.[5]

  • Metal Salts: Pi complexes formed by metal salts and benzaldehyde can also be used.[6]

  • Phase-Transfer Catalysts: These can be used in biphasic systems to enhance the reaction rate.

Q4: What are the main byproducts to watch out for during the hydrolysis of this compound?

The purity of the starting material is crucial. The chlorination of toluene can produce a mixture of benzyl (B1604629) chloride, benzal chloride (this compound), and benzotrichloride (B165768).[2]

  • Benzoic Acid: This is a major byproduct formed from the hydrolysis of benzotrichloride, which may be present as an impurity in the starting material.[2]

  • Benzyl Alcohol: This can be formed from the hydrolysis of benzyl chloride, another common impurity.[2]

  • Chlorinated Benzaldehydes: Ring chlorination can occur if iron is present during the initial chlorination of toluene, leading to chlorinated byproducts.[7]

Q5: How can the progress of the reaction be monitored?

The reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography (GC): To quantify the disappearance of the starting material and the appearance of the product and byproducts.

  • Thin-Layer Chromatography (TLC): For a qualitative assessment of the reaction's progress.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the hydrolysis of this compound.

Issue 1: Low Yield of Benzaldehyde

  • Question: My benzaldehyde yield is consistently low. What are the likely causes and how can I improve it?

  • Answer:

    • Incomplete Hydrolysis: The reaction may not have gone to completion. Verify the disappearance of the starting material using GC or TLC.

      • Solution: Increase the reaction time or temperature. A patent for the hydrolysis of a similar compound, 2,6-dichlorobenzyl chloride, suggests temperatures in the range of 120-160°C.[6] Consider increasing the catalyst concentration or using a more efficient catalyst.

    • Side Reactions: Significant byproduct formation can reduce the yield of the desired product.

      • Solution: Analyze the crude product mixture to identify the main byproducts. If benzoic acid is present, your starting material may contain significant amounts of benzotrichloride.[2] Purifying the this compound via vacuum distillation before hydrolysis is recommended.

    • Product Loss During Workup: Benzaldehyde is volatile with steam.

      • Solution: Avoid prolonged steam distillation. After the reaction, a careful extraction with a suitable organic solvent, followed by washing and drying, is crucial before the final purification.[7][8]

Issue 2: Significant Formation of Benzoic Acid

  • Question: My final product is contaminated with a significant amount of benzoic acid. Why is this happening?

  • Answer: The primary cause is the presence of benzotrichloride in your this compound starting material.[2] During hydrolysis, benzotrichloride is converted to benzoic acid.

    • Solution 1: Starting Material Purification: Fractionally distill the crude chlorinated toluene mixture to obtain pure this compound before hydrolysis. The boiling points of benzyl chloride, benzal chloride, and benzotrichloride are sufficiently different for separation.

    • Solution 2: Post-Hydrolysis Purification: Benzoic acid can be removed from the organic phase by washing with a basic aqueous solution, such as sodium bicarbonate.[7] The benzoic acid will be converted to its water-soluble sodium salt, which will move into the aqueous layer.

Issue 3: Reaction is Sluggish or Fails to Initiate

  • Question: The reaction is very slow, or it doesn't seem to start at all. What should I check?

  • Answer:

    • Temperature: Hydrolysis often requires elevated temperatures to proceed at a reasonable rate. A temperature range of 120-160°C has been cited for similar reactions.[6] Ensure your reaction is heated sufficiently.

    • Catalyst Activity: If using a catalyst, it may be inactive or used in an insufficient amount.

      • Solution: Use a fresh batch of catalyst. For heterogeneous catalysts, ensure proper stirring to maintain good contact between the reactants and the catalyst. For the hydrolysis of 2,6-dichlorobenzyl chloride, a catalyst concentration of 0.05-6 wt% has been reported.[6]

    • Homogeneity: For the reaction to proceed efficiently, the reactants must be in contact.

      • Solution: In some systems, especially when using aqueous hydrolysis, the reaction mixture can be biphasic. Vigorous stirring is essential. The use of a phase-transfer catalyst can also significantly improve the reaction rate in such systems.

Data Presentation: Reaction Conditions

The following table summarizes various conditions reported for the hydrolysis of chlorinated methylbenzenes, providing a basis for optimization.

Starting MaterialCatalystReagents / SolventTemperature (°C)Time (h)YieldReference
2,6-Dichlorobenzyl dichlorideZinc ChlorideFormic Acid / Acetic AcidRefluxNot SpecifiedHigh[5]
2,6-Dichlorobenzyl chloridePi complex of metal salt & benzaldehydeWater120-160Not SpecifiedHigh[6]
DichlorobenzenesNone (Catalyst-free)Aq. NaOH (2-10 wt%)240-3000.5 - 3Good[9]
(2,6-dichloro-phenyl)-acetonitrilePotassium HydroxideEthanol / Water8020~83%[10]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol is a generalized procedure based on methods described for similar compounds.[5]

Materials:

  • This compound (1 equivalent)

  • Glacial Acetic Acid (as solvent)

  • Zinc Chloride (catalytic amount, e.g., 5 mol%)

  • Water (1.5 - 2 equivalents)

  • Diethyl Ether or Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, heating mantle, and magnetic stirrer.

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Charge the flask with this compound, glacial acetic acid, and zinc chloride.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Hydrolysis: Once refluxing, add water dropwise from the dropping funnel over 30-60 minutes.

  • Reaction: Maintain the mixture at reflux for 2-4 hours. Monitor the reaction's progress by TLC or GC.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid and any benzoic acid byproduct), and finally with brine.[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude benzaldehyde by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: this compound & Reagents setup Assemble Reaction Apparatus start->setup charge Charge Flask with Reactants & Catalyst setup->charge heat Heat to Reflux charge->heat add_water Add Water Dropwise heat->add_water reflux Maintain Reflux (2-4h) add_water->reflux monitor Monitor by GC/TLC reflux->monitor cool Cool and Quench in Ice Water monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Benzaldehyde distill->product

Caption: Experimental workflow for this compound hydrolysis.

troubleshooting_yield start Low Benzaldehyde Yield check_completion Is reaction complete? (Check by GC/TLC) start->check_completion check_byproducts Are byproducts present? (Analyze crude product) check_completion->check_byproducts Yes incomplete Incomplete Reaction check_completion->incomplete No byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes workup_issue Potential Workup Loss check_byproducts->workup_issue No solution_incomplete Solution: - Increase reaction time - Increase temperature - Increase catalyst load incomplete->solution_incomplete solution_byproducts Solution: - Purify starting material - Optimize conditions to  minimize side reactions - Wash with base for acid removal byproducts_present->solution_byproducts solution_workup Solution: - Avoid prolonged steam exposure - Ensure efficient extraction workup_issue->solution_workup

Caption: Troubleshooting flowchart for low benzaldehyde yield.

reaction_pathway cluster_main Main Hydrolysis Pathway cluster_side Side Reactions (from Impurities) dcm This compound (Benzal Chloride) diol Unstable Gem-diol dcm->diol + 2H₂O - 2HCl product Benzaldehyde diol->product - H₂O tcm Benzotrichloride benzoic_acid Benzoic Acid tcm->benzoic_acid + H₂O bcm Benzyl Chloride benzyl_alcohol Benzyl Alcohol bcm->benzyl_alcohol + H₂O

Caption: Main hydrolysis pathway and common side reactions.

References

Identifying and removing impurities from dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from dichloromethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities in this compound typically arise from its synthesis, which is often the chlorination of toluene (B28343) or a substituted toluene. These impurities can include:

  • Under-chlorinated products: Such as benzyl (B1604629) chloride and monochlorotoluene.[1]

  • Over-chlorinated products: Such as benzotrichloride.

  • Isomers: If the starting material is a substituted toluene, different isomers of this compound can be formed.[2]

  • Residual starting materials: Unreacted toluene or substituted toluenes.

  • Side-reaction products: Such as benzaldehyde, which can form from the hydrolysis of this compound.[1]

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure, and distilling it at this temperature can lead to thermal decomposition, resulting in a lower yield and the formation of colored byproducts.[3] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation to occur at a lower temperature, which minimizes the risk of degradation and improves the purity of the final product.[4]

Q3: My distilled this compound is yellow. What could be the cause?

A3: A yellow color in the distilled product can indicate thermal decomposition due to excessive heat during distillation.[3] It is crucial to maintain the lowest possible temperature by using a high vacuum. The color could also be due to the co-distillation of impurities with similar boiling points. Using a fractional distillation column can improve the separation of such impurities.

Q4: What is a good starting point for selecting a recrystallization solvent for this compound?

A4: While specific solvent systems for this compound are not widely reported, a good starting point is to use a solvent pair. This compound is a relatively non-polar compound. Therefore, a common approach is to dissolve it in a "good" solvent in which it is readily soluble (like dichloromethane (B109758) or toluene) and then add a "poor," miscible, non-polar solvent (like hexane (B92381) or heptane) until the solution becomes turbid.[5] Cooling this mixture should induce crystallization. Experimentation with different solvent ratios is necessary to optimize crystal yield and purity.

Q5: Can flash chromatography be used to purify this compound?

A5: Yes, flash chromatography can be an effective method for purifying this compound, especially for removing impurities with different polarities. Given that this compound is relatively non-polar, a normal-phase silica (B1680970) gel column is appropriate. A suitable eluent system would likely be a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[6] The optimal ratio would need to be determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for this compound.

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Suggested Solution(s)
Bumping or uneven boiling - Superheating of the liquid. - Lack of nucleation sites.- Use a magnetic stir bar or boiling chips to ensure smooth boiling. - Ensure the heating mantle is properly sized for the flask and provides even heating.
Distillate is colored (yellow/brown) - Thermal decomposition. - Co-distillation of impurities.- Reduce the distillation temperature by improving the vacuum. - Ensure the heating mantle temperature is not set too high. - Use a fractional distillation column for better separation.[3]
Low yield - Inefficient condensation. - Leaks in the vacuum system. - Product hold-up in the apparatus.- Ensure a steady flow of cold water through the condenser. - Check all joints and connections for a proper seal. - For small-scale distillations, minimize the surface area of the distillation path.
Pressure fluctuations - Leaks in the system. - Inefficient vacuum pump.- Inspect all glassware joints, tubing, and seals for leaks. - Ensure the vacuum pump is in good working condition and the oil is clean.
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated.- Use a lower boiling point solvent or a solvent pair. - Add a slightly larger volume of the hot solvent before cooling. - Try scratching the inside of the flask with a glass rod to induce crystallization.[7]
No crystals form upon cooling - The solution is not saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration and then cool again. - Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures.[8]
Low recovery of crystals - Too much solvent was used. - The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
Flash Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots - Inappropriate solvent system. - Column was not packed properly.- Optimize the eluent system using TLC to achieve better separation between the product and impurities. - Ensure the silica gel is packed uniformly without any cracks or channels.
Compound is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking or tailing of bands - The sample was overloaded. - The compound is interacting strongly with the silica gel.- Use a larger column or apply less sample. - Consider adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, though this compound is neutral).[6]

Quantitative Data

The following table summarizes the physical properties of this compound relevant to its purification by vacuum distillation. The efficiency of purification is high, with the goal of reducing key impurities to below detectable levels by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

ParameterValueReference
Boiling Point (Atmospheric Pressure) 205 °C
Boiling Point (Under Vacuum) 92-93 °C @ 11 mmHg
Typical Purity After Distillation > 98% (can be higher depending on the efficiency of the setup)
Key Impurities to Monitor Benzyl chloride, Benzotrichloride, Toluene[1]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask(s)

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum pump

  • Cold trap

  • Thermometer

  • Vacuum grease

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the flask to the distillation apparatus and begin stirring.

  • Turn on the cooling water to the condenser.

  • Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump.

  • Once the desired pressure is reached and stable, begin heating the distillation flask with the heating mantle.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely contain residual starting materials like toluene.

  • As the temperature of the vapor stabilizes at the boiling point of this compound at the operating pressure, switch to a clean receiving flask to collect the pure product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating and allow the apparatus to cool to room temperature.

  • Slowly and carefully release the vacuum before turning off the pump.

  • Disassemble the apparatus and transfer the purified this compound to a clean, labeled container.

Visualizations

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Collection start Assemble Dry Vacuum Distillation Apparatus charge Charge Crude This compound into Flask start->charge apply_vac Apply Vacuum & Start Stirring charge->apply_vac heat Begin Heating apply_vac->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Pure This compound collect_forerun->collect_product stop_heat Stop Heating & Cool Down collect_product->stop_heat release_vac Release Vacuum stop_heat->release_vac collect Transfer Purified Product release_vac->collect

Caption: Experimental workflow for the vacuum distillation of this compound.

troubleshooting_logic cluster_analysis Impurity Analysis cluster_purification Purification Method start Impure this compound analysis Analyze by GC/TLC start->analysis boiling_point Different Boiling Points? analysis->boiling_point polarity Different Polarities? analysis->polarity distillation Vacuum Distillation boiling_point->distillation Yes recrystallization Recrystallization boiling_point->recrystallization No chromatography Flash Chromatography polarity->chromatography Yes polarity->recrystallization No end Pure this compound distillation->end Pure Product chromatography->end Pure Product recrystallization->end Pure Product

Caption: Logical workflow for selecting a purification method for this compound.

References

Preventing thermal decomposition of dichloromethylbenzene during distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal decomposition of dichloromethylbenzene during distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is darkening and forming tar-like substances during distillation. What is causing this?

A1: The darkening of your solution and the formation of residues are classic signs of thermal decomposition. This compound, like other benzyl (B1604629) halides, can be susceptible to decomposition at elevated temperatures. This process can be significantly accelerated by the presence of certain impurities, particularly trace metals like iron. The catalytic action of iron can facilitate condensation reactions and the formation of high-molecular-weight byproducts, which appear as tar.[1]

Troubleshooting Steps:

  • Verify the Purity of Your Starting Material: Impurities from the synthesis of this compound can act as catalysts for decomposition.

  • Ensure All Glassware is Scrupulously Clean: Residual metal contaminants on the surface of your distillation apparatus can initiate decomposition. Acid-washing your glassware can help remove trace metals.

  • Use High-Purity Inert Gas: If performing the distillation under an inert atmosphere, ensure the gas (e.g., nitrogen or argon) is of high purity and dry.

Q2: What is the recommended distillation procedure to minimize thermal decomposition?

A2: The most effective method to prevent thermal decomposition is to reduce the distillation temperature. This is achieved through vacuum distillation . By lowering the pressure, the boiling point of this compound is significantly reduced, thereby minimizing the thermal stress on the compound.

For instance, 1-chloro-2-(dichloromethyl)benzene (B1361784) has been successfully distilled at a temperature range of 101.5-130 °C under a vacuum of 10 mm Hg.[1]

Q3: Are there any chemical additives or stabilizers I can use to prevent decomposition during distillation?

A3: Yes, the use of stabilizers can be an effective strategy. While specific studies on stabilizers for this compound are limited, data from related chlorinated compounds, such as benzyl chloride and other chlorinated hydrocarbons, suggest several promising options. These stabilizers typically work by inhibiting free-radical chain reactions or by complexing with catalytic metal impurities.

Potential Stabilizers for this compound:

Stabilizer TypeExample CompoundsProposed Mechanism of Action
Amines Di-2-ethylhexylamine, AnilineAct as acid scavengers and may complex with metal ions.
Guanidines Triphenyl guanidineActs as an inhibitor of chemical decomposition.[2]
Glycerides Glycerides of monocarboxylic acidsExhibit a thermostabilizing effect on industrial chlorinated paraffins.

It is crucial to note that the chosen stabilizer should have a significantly different boiling point than this compound to ensure it does not co-distill with the product.

Q4: I suspect my distillation apparatus may have metal components. How critical is it to have an all-glass setup?

A4: It is highly critical to avoid contact with certain metals, especially iron. Iron can act as a catalyst for decomposition and condensation reactions.[1] For this reason, an all-glass distillation setup is strongly recommended. If any metal components are unavoidable (e.g., stirrer bars), they should be made of inert materials like PTFE-coated magnets.

Experimental Protocols

Protocol 1: Vacuum Distillation of 1-Chloro-2-(dichloromethyl)benzene

This protocol is adapted from a standard laboratory procedure for the purification of 1-chloro-2-(dichloromethyl)benzene.[1]

Apparatus:

  • Round-bottom flask (size dependent on the volume of crude product)

  • Distillation head with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum source (e.g., vacuum pump) with a vacuum trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • All-glass setup is mandatory to avoid metal contamination.

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry. An acid wash to remove trace metals is recommended.

    • Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Distillation:

    • Begin stirring the crude product.

    • Slowly apply vacuum to the system.

    • Once the desired vacuum is achieved (e.g., 10 mm Hg), begin to gently heat the distillation flask with the heating mantle.

    • Monitor the temperature of the vapor. Collect any initial low-boiling fractions in a separate receiving flask.

    • When the vapor temperature stabilizes in the expected boiling range for your this compound isomer at the applied vacuum, switch to a clean receiving flask to collect the purified product. For 1-chloro-2-(dichloromethyl)benzene, this is in the range of 101.5-130 °C at 10 mm Hg.[1]

    • Continue distillation until the majority of the product has been collected, leaving a small amount of residue in the distillation flask to avoid the concentration of non-volatile, potentially unstable impurities.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum.

    • Disassemble the apparatus.

Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum or ceramic)

  • Inert gas supply (e.g., nitrogen)

TGA Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the purified this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA will record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

DSC Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the purified this compound into a DSC sample pan and hermetically seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The DSC will measure the heat flow to or from the sample relative to the reference. An exothermic peak will indicate a decomposition event.

Visual Guides

Decomposition_Pathway DCMB This compound Decomposition Decomposition DCMB->Decomposition Heat Heat (> Decomposition T) Heat->Decomposition Initiates Metals Trace Metals (e.g., Fe) Metals->Decomposition Catalyzes Byproducts Decomposition Byproducts (e.g., HCl, Tar, Chlorinated Species) Decomposition->Byproducts

Figure 1: Factors leading to the thermal decomposition of this compound.

Distillation_Workflow Start Start: Crude this compound Setup Assemble All-Glass Vacuum Distillation Apparatus Start->Setup Vacuum Apply Vacuum Setup->Vacuum Heat Gentle Heating Vacuum->Heat Collect_Forerun Collect Forerun Heat->Collect_Forerun Collect_Product Collect Pure this compound (e.g., 101.5-130 °C @ 10 mm Hg for 1-chloro-2-isomer) Collect_Forerun->Collect_Product Cool Cool System Collect_Product->Cool Release_Vacuum Release Vacuum Cool->Release_Vacuum End End: Purified Product Release_Vacuum->End

Figure 2: Recommended workflow for the vacuum distillation of this compound.

Troubleshooting_Logic Problem Problem: Darkening/Tarring During Distillation Check_Temp Is Distillation Temperature Too High? Problem->Check_Temp Check_Apparatus Is Apparatus All-Glass and Clean? Check_Temp->Check_Apparatus No Solution_Vacuum Solution: Use Vacuum Distillation Check_Temp->Solution_Vacuum Yes Check_Stabilizer Is a Stabilizer Being Used? Check_Apparatus->Check_Stabilizer Yes Solution_Glassware Solution: Use All-Glass, Acid-Washed Apparatus Check_Apparatus->Solution_Glassware No Solution_Stabilizer Solution: Consider Adding a Stabilizer Check_Stabilizer->Solution_Stabilizer No

Figure 3: A logical troubleshooting guide for decomposition issues.

References

Managing side reactions in the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene (B85721) via the free-radical chlorination of 2,4-dichlorotoluene (B165549).

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene?

A1: The primary side products arise from under-chlorination and over-chlorination of the methyl group. The main side products are 2,4-dichloro-1-(chloromethyl)benzene (also known as 2,4-dichlorobenzyl chloride) and 2,4-dichloro-1-(trichloromethyl)benzene (B104895) (also known as 2,4-dichlorobenzotrichloride).[1][2] Another potential side reaction is further chlorination on the aromatic ring, leading to the formation of trichlorotoluenes.[3]

Q2: What reaction conditions favor the desired side-chain chlorination over undesired ring chlorination?

A2: Side-chain chlorination is a free-radical substitution reaction, whereas ring chlorination is an electrophilic aromatic substitution. To favor the desired side-chain chlorination, the reaction should be carried out under conditions that promote free-radical formation. This includes the use of ultraviolet (UV) light or a radical initiator, and higher temperatures.[1][4] Conversely, to avoid ring chlorination, it is crucial to exclude Lewis acid catalysts (like iron filings or ferric chloride) and conduct the reaction at lower temperatures.[4]

Q3: How can I monitor the progress of the reaction to maximize the yield of the desired product?

A3: The reaction progress should be closely monitored using gas chromatography (GC) to determine the relative concentrations of the starting material, the desired product, and the major side products.[1][5] Samples should be taken from the reaction mixture at regular intervals and analyzed. The reaction should be stopped when the concentration of 2,4-dichloro-1-(dichloromethyl)benzene is at its maximum, before significant over-chlorination to 2,4-dichloro-1-(trichloromethyl)benzene occurs.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,4-dichloro-1-(dichloromethyl)benzene and high levels of 2,4-dichloro-1-(chloromethyl)benzene 1. Insufficient reaction time. 2. Inadequate chlorine supply. 3. Low reaction temperature.1. Increase the reaction time and continue to monitor by GC. 2. Ensure a steady and sufficient flow of chlorine gas. 3. Gradually increase the reaction temperature within the optimal range.
High levels of 2,4-dichloro-1-(trichloromethyl)benzene 1. Excessive reaction time. 2. Over-chlorination due to an excess of chlorine.1. Stop the reaction earlier, based on GC analysis. 2. Carefully control the stoichiometry of chlorine. Once the desired product concentration is reached, stop the chlorine feed.
Formation of trichlorotoluenes 1. Presence of a Lewis acid catalyst (e.g., iron contamination). 2. Low reaction temperature.1. Ensure the reactor is free of any metal contaminants; use a glass-lined reactor if possible. 2. Maintain a higher reaction temperature to favor the free-radical pathway over electrophilic aromatic substitution.[3]
Reaction is slow or does not initiate 1. Insufficient UV light intensity or initiator concentration. 2. Presence of radical inhibitors (e.g., oxygen).1. Ensure the UV lamp is functioning correctly and is in close proximity to the reactor. If using a chemical initiator, ensure it is added in the correct amount. 2. Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before starting the reaction to remove any oxygen.

Data Presentation

Table 1: Typical Product Distribution from the Chlorination of 2,4-Dichlorotoluene

CompoundPercentage in Mixture
2,4-dichloro-1-(chloromethyl)benzene0.62%
2,4-dichloro-1-(dichloromethyl)benzene 85.18%
2,4-dichloro-1-(trichloromethyl)benzene13.8%
Data obtained from a reaction where the conversion of 2,4-dichlorotoluene was ≥99%.[2]

Experimental Protocols

1. Synthesis of 2,4-dichloro-1-(dichloromethyl)benzene

This protocol is based on a photo-chlorination method.[2][5]

  • Materials:

  • Equipment:

    • Glass reactor equipped with a gas inlet, a condenser, a thermometer, and a mechanical stirrer.

    • UV lamp.

  • Procedure:

    • Charge the reactor with 2,4-dichlorotoluene and a catalytic amount of PCl₃ (if used).

    • Heat the mixture to the desired reaction temperature (e.g., 120°C).[2]

    • Position the UV lamp to irradiate the reaction mixture.

    • Introduce a steady stream of chlorine gas into the reactor.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC.

    • Continue the reaction until the desired conversion of 2,4-dichlorotoluene is achieved, and the concentration of 2,4-dichloro-1-(dichloromethyl)benzene is maximized.

    • Once the reaction is complete, stop the chlorine flow and turn off the UV lamp.

    • Allow the reaction mixture to cool to room temperature.

    • The crude product can be purified by fractional distillation under reduced pressure.

2. Gas Chromatography (GC) Analysis

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

  • Injector: Split/splitless injector, with a typical split ratio of 50:1.

  • Oven Program: A temperature program can be used to separate the components. For example, start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.[6]

  • Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

  • Carrier Gas: Helium or hydrogen.

Mandatory Visualizations

Reaction_Pathway 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-dichloro-1-(chloromethyl)benzene 2,4-dichloro-1-(chloromethyl)benzene 2,4-Dichlorotoluene->2,4-dichloro-1-(chloromethyl)benzene + Cl2, UV light 2,4-dichloro-1-(dichloromethyl)benzene 2,4-dichloro-1-(dichloromethyl)benzene 2,4-dichloro-1-(chloromethyl)benzene->2,4-dichloro-1-(dichloromethyl)benzene + Cl2, UV light 2,4-dichloro-1-(trichloromethyl)benzene 2,4-dichloro-1-(trichloromethyl)benzene 2,4-dichloro-1-(dichloromethyl)benzene->2,4-dichloro-1-(trichloromethyl)benzene + Cl2, UV light

Caption: Main reaction pathway for the synthesis of 2,4-dichloro-1-(dichloromethyl)benzene.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Under_Chlorination High level of 2,4-dichloro-1-(chloromethyl)benzene? Start->Check_Under_Chlorination Check_Over_Chlorination High level of 2,4-dichloro-1-(trichloromethyl)benzene? Check_Under_Chlorination->Check_Over_Chlorination No Increase_Time_Cl2 Increase reaction time and/or chlorine flow Check_Under_Chlorination->Increase_Time_Cl2 Yes Decrease_Time_Cl2 Decrease reaction time and/or stop chlorine earlier Check_Over_Chlorination->Decrease_Time_Cl2 Yes Check_Ring_Chlorination Presence of trichlorotoluenes? Check_Over_Chlorination->Check_Ring_Chlorination No Check_Catalyst_Temp Check for Lewis acid contamination and ensure high temperature Check_Ring_Chlorination->Check_Catalyst_Temp Yes

Caption: A logical workflow for troubleshooting low product yield.

Logical_Relationships cluster_conditions Reaction Conditions cluster_reactions Reaction Type UV Light UV Light Side-Chain Chlorination Side-Chain Chlorination UV Light->Side-Chain Chlorination High Temperature High Temperature High Temperature->Side-Chain Chlorination Lewis Acid Catalyst Lewis Acid Catalyst Ring Chlorination Ring Chlorination Lewis Acid Catalyst->Ring Chlorination Low Temperature Low Temperature Low Temperature->Ring Chlorination

Caption: Relationship between reaction conditions and the type of chlorination.

References

Technical Support Center: Quenching Procedures for Reactions Involving Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions that involve dichloromethylbenzene. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching a reaction involving this compound?

A1: Quenching serves to rapidly and safely terminate a chemical reaction by deactivating any unreacted reagents. In the context of reactions with this compound, this is crucial for several reasons:

  • Safety: To neutralize hazardous reagents and prevent uncontrolled exothermic events.

  • Product Purity: To stop the reaction at the desired point, preventing the formation of byproducts from over-reaction or side reactions.

  • Facilitate Work-up: To prepare the reaction mixture for the subsequent isolation and purification of the target product.

Q2: What are the general safety precautions to take when quenching reactions with this compound?

A2: this compound and its related compounds can be irritating to the skin, eyes, and respiratory system.[1] Therefore, it is imperative to handle them in a well-ventilated fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Be aware that some quenching procedures can be highly exothermic; therefore, cooling the reaction mixture with an ice bath before and during the addition of the quenching agent is a critical safety measure.

Q3: What are some common quenching agents used for reactions involving this compound?

A3: The choice of quenching agent depends on the specific reaction type and the stability of the product. Common quenching agents include:

  • Water/Ice: Often used to hydrolyze reactive intermediates and to dissipate heat. Pouring the reaction mixture onto crushed ice is a common first step.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): A mild acidic quenching agent, often preferred when the product is sensitive to strong acids, such as in Grignard reactions.[2]

  • Dilute Aqueous Acids (e.g., 1M HCl, 10% H₂SO₄): Used to neutralize basic reaction mixtures and dissolve inorganic salts, but should be used with caution if the product is acid-labile.[2]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): A weak base used to neutralize excess acid and quench certain reactions. It is often used as a wash during the work-up process.

  • Aqueous Ammonia (NH₄OH): Can be used to quench unreacted benzyl (B1604629) halides by converting them to benzylamines, which can then be removed with an acidic wash.

Troubleshooting Guides

This section addresses specific issues that may arise during the quenching of reactions involving this compound.

Problem Potential Cause Troubleshooting Steps Citations
Vigorous/Uncontrolled Exothermic Reaction During Quenching 1. Quenching agent added too quickly. 2. Reaction mixture is too concentrated. 3. Inadequate cooling.1. Always add the quenching agent slowly and dropwise, with vigorous stirring. 2. Dilute the reaction mixture with an appropriate anhydrous solvent before quenching. 3. Ensure the reaction flask is adequately submerged in an ice-water bath throughout the quenching process.[3]
Formation of an Insoluble Precipitate (e.g., white solid) 1. Formation of magnesium hydroxides and other inorganic salts (in Grignard reactions). 2. Precipitation of the product upon addition of an anti-solvent.1. Add a sufficient amount of the quenching solution and stir vigorously. If using a mild quencher like NH₄Cl, a minimal amount of dilute strong acid (e.g., 1M HCl) can be added to dissolve the salts, but be mindful of product stability. 2. If the precipitate is the desired product, ensure complete precipitation before filtration. If it is an impurity, consider alternative work-up solvents.[2]
Low Yield of Desired Product 1. Incomplete reaction before quenching. 2. Degradation of the product during quenching (e.g., hydrolysis of a sensitive functional group). 3. Formation of byproducts due to incorrect quenching agent. 4. Inefficient extraction of the product.1. Monitor the reaction progress (e.g., by TLC or GC) to ensure completion before quenching. 2. Choose a milder quenching agent. For example, use saturated aqueous NH₄Cl instead of a strong acid if the product is an acid-sensitive alcohol. 3. Select a quenching agent that is unreactive towards your product. 4. Perform multiple extractions with an appropriate organic solvent.[2]
Formation of Unexpected Byproducts 1. Hydrolysis of Dichloromethyl Group: The dichloromethyl group can hydrolyze to a formyl group (aldehyde) under certain acidic or basic work-up conditions. 2. Wurtz-type Homocoupling: In Grignard reactions, this can occur between the Grignard reagent and unreacted this compound.1. Use neutral or mildly acidic quenching and work-up conditions if the dichloromethyl group needs to be preserved. 2. To minimize this, add the this compound slowly to the magnesium turnings during Grignard reagent formation and maintain a low reaction temperature.[2]

Experimental Protocols

Protocol 1: General Quenching Procedure for Friedel-Crafts Reactions

This protocol is a general guideline for quenching Friedel-Crafts reactions where this compound is a substrate or product.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0°C using an ice-water bath.

  • Quenching: Slowly and cautiously pour the reaction mixture over crushed ice. For reactions using a Lewis acid catalyst like AlCl₃, the ice may contain concentrated hydrochloric acid to aid in the decomposition of the catalyst-product complex. This step should be performed in a well-ventilated fume hood as HCl gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: Wash the organic layer sequentially with:

    • Dilute HCl (if not used in the quenching step)

    • Water

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching Procedure for the Hydrolysis of this compound to Benzaldehyde (B42025)

This protocol describes the work-up for the acid-catalyzed hydrolysis of a this compound derivative.

  • Cooling: After the hydrolysis reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing cold water or crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product.

  • Separation: Separate the oily layer of the crude benzaldehyde derivative.

  • Neutralization: Wash the organic layer with a dilute sodium carbonate solution to neutralize any remaining acid. Monitor for gas evolution (CO₂).

  • Final Wash: Wash the organic layer with water to remove any remaining salts.

  • Purification: The crude product can then be purified by methods such as steam distillation or column chromatography.

Process Diagrams

Diagram 1: General Quenching and Work-up Workflow

G A Reaction Completion (Monitored by TLC/GC) B Cool Reaction Mixture (Ice Bath) A->B C Slowly Add Quenching Agent (e.g., Ice, H₂O, aq. NH₄Cl) B->C D Phase Separation (Separatory Funnel) C->D E Wash Organic Layer (e.g., aq. NaHCO₃, Brine) D->E F Dry Organic Layer (e.g., MgSO₄) E->F G Filter and Concentrate F->G H Crude Product G->H

Caption: A generalized workflow for quenching and working up a reaction.

Diagram 2: Decision Tree for Selecting a Quenching Agent

G Start Select Quenching Agent Q1 Is the product sensitive to strong acid? Start->Q1 A1_Yes Use mild quencher (e.g., sat. aq. NH₄Cl, H₂O) Q1->A1_Yes Yes A1_No Use dilute strong acid (e.g., 1M HCl, 10% H₂SO₄) or H₂O/Ice Q1->A1_No No Q2 Is unreacted organometallic present? A1_Yes->Q2 A1_No->Q2 A2_Yes Use protic solvent cautiously (e.g., slow addition of H₂O or NH₄Cl) Q2->A2_Yes Yes A2_No Proceed with selected aqueous quencher Q2->A2_No No

Caption: A decision-making guide for choosing an appropriate quenching agent.

References

Stability of dichloromethylbenzene in the presence of acids and bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dichloromethylbenzene in the presence of acids and bases. The information is intended to assist researchers in designing and interpreting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The dichloromethyl group (-CHCl₂) can undergo nucleophilic substitution by water or hydroxide (B78521) ions, leading to its degradation. Generally, the rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.[1] Basic conditions are often reported to cause more rapid degradation compared to acidic or neutral conditions.

Q2: What are the expected degradation products of this compound in the presence of acids and bases?

A2: The primary degradation product of this compound hydrolysis is the corresponding dichlorobenzaldehyde. Under acidic conditions, the reaction is typically a slow hydrolysis. In the presence of a strong base, elimination reactions can also occur, though hydrolysis to the aldehyde is the more commonly cited pathway. Further oxidation of the aldehyde may occur depending on the reaction conditions.

Q3: Are there any specific safety precautions I should take when handling this compound in acidic or basic solutions?

A3: Yes, this compound is a hazardous chemical. It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. When mixing with acids or bases, be aware of the potential for exothermic reactions. Always add reagents slowly and with cooling if necessary. Ensure proper waste disposal procedures are followed for chlorinated organic compounds.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Degradation Rates in Acidic Medium
Potential Cause Troubleshooting Steps
Incorrect Acid Concentration Verify the concentration of your acidic solution using titration. Ensure accurate and consistent preparation of all acidic media.
Temperature Fluctuations Use a temperature-controlled water bath or reaction block to maintain a constant and uniform temperature throughout the experiment. Monitor the temperature with a calibrated thermometer.
Catalyst Impurities Ensure the purity of the acid used. Trace metal impurities can sometimes catalyze degradation reactions. Use high-purity reagents whenever possible.
Photodegradation While hydrolysis is the primary concern, some chlorinated aromatic compounds can be sensitive to light.[2] Conduct experiments in amber glassware or protect the reaction vessel from light to rule out photodegradation as a contributing factor.
Issue 2: Rapid and Uncontrolled Degradation in Basic Medium
Potential Cause Troubleshooting Steps
Base Concentration Too High The rate of hydrolysis is often directly proportional to the hydroxide ion concentration.[3] Reduce the concentration of the base to achieve a more controlled degradation rate suitable for kinetic studies.
Exothermic Reaction The reaction of this compound with strong bases can be exothermic. Perform the reaction in an ice bath or with another cooling method to control the temperature and prevent runaway reactions.
Solvent Effects The choice of co-solvent can influence the reaction rate. Ensure the solvent is inert and does not participate in the reaction. If using a co-solvent, maintain a consistent ratio across all experiments.
Issue 3: Difficulty in Analyzing Degradation Products by HPLC
Potential Cause Troubleshooting Steps
Poor Chromatographic Resolution Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water ratio), changing the column (e.g., a C18 column is often suitable for aromatic compounds), or modifying the gradient profile.[4][5][6]
Co-elution of Peaks If the parent compound and degradation products are not well-separated, consider adjusting the pH of the mobile phase or using a different stationary phase. A diode array detector (DAD) or a mass spectrometer (MS) can help in identifying co-eluting peaks.[7]
Degradation Product Instability Some degradation products may themselves be unstable. Analyze samples as quickly as possible after collection. If necessary, quench the reaction by neutralizing the acid or base and store the sample at a low temperature before analysis.
Low UV Absorbance of Degradation Products If the degradation products have poor UV absorbance, consider using a more universal detector like a mass spectrometer (LC-MS) for detection and quantification.[8][9][10][11]

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under acidic and basic conditions.

1. Materials:

  • This compound (of known purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/DAD or MS detector

  • pH meter

  • Temperature-controlled water bath or oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Acid Hydrolysis:

  • In separate reaction vessels, mix a known volume of the this compound stock solution with 0.1 M HCl and 1 M HCl.

  • Incubate the solutions at a controlled temperature (e.g., 50°C).

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the reaction.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

4. Base Hydrolysis:

  • In separate reaction vessels, mix a known volume of the this compound stock solution with 0.1 M NaOH and 1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C, as base hydrolysis is often faster).

  • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Immediately neutralize the aliquots with an equivalent amount of HCl to stop the reaction.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

5. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.[4][5]

  • Monitor the decrease in the peak area of this compound and the formation of degradation product peaks over time.

  • Calculate the percentage degradation at each time point.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl50°C24 hours
Acid Hydrolysis1 M HCl50°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temp / 40°C8 hours
Base Hydrolysis1 M NaOHRoom Temp / 40°C8 hours

Visualizations

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DCMB This compound Intermediate Carbocation Intermediate (Acid-Catalyzed) DCMB->Intermediate + H₃O⁺ Aldehyde Dichlorobenzaldehyde Intermediate->Aldehyde + H₂O - H₃O⁺ HCl HCl Aldehyde->HCl DCMB_base This compound Aldehyde_base Dichlorobenzaldehyde DCMB_base->Aldehyde_base + OH⁻ - Cl⁻ Aldehyde_base->HCl

Caption: Proposed hydrolysis pathways of this compound.

Experimental_Workflow start Start: Prepare this compound Stock Solution stress Stress Samples (Acid & Base Conditions) start->stress sampling Withdraw Aliquots at Time Intervals stress->sampling neutralize Neutralize to Quench Reaction sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Data Analysis: - Calculate % Degradation - Identify Degradation Products analyze->data end End: Report Stability Profile data->end

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Results in Stability Study? check_conditions Verify Experimental Conditions: - Temp, pH, Concentration start->check_conditions check_method Review Analytical Method: - Resolution, Sensitivity start->check_method check_impurities Investigate Starting Material and Reagent Purity start->check_impurities optimize_conditions Optimize Stress Conditions check_conditions->optimize_conditions optimize_method Develop/Optimize HPLC Method check_method->optimize_method pure_reagents Use High-Purity Reagents check_impurities->pure_reagents

Caption: Troubleshooting logic for stability studies.

References

Scaling up the synthesis of dichloromethylbenzene from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of dichloromethylbenzene from toluene (B28343) via free-radical chlorination. The information is presented in a question-and-answer format to directly address potential issues encountered during the transition from laboratory to pilot plant scale.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound from toluene?

The most common industrial method is the direct side-chain chlorination of toluene.[1] This process proceeds through a free-radical mechanism, typically initiated by UV light or a chemical initiator, leading to the stepwise substitution of hydrogen atoms on the methyl group with chlorine.[1] The reaction progresses through the formation of benzyl (B1604629) chloride as an intermediate before yielding the desired this compound.[1]

Q2: What are the main byproducts to expect, and how can their formation be minimized?

The primary byproducts are monochloromethylbenzene (benzyl chloride), trichloromethylbenzene (benzoyl chloride), and ring-chlorinated isomers.[1][2]

  • Incomplete Chlorination: Formation of benzyl chloride occurs when the reaction is not driven to completion. To minimize this, ensure a sufficient supply of chlorine gas and adequate reaction time.[3]

  • Over-chlorination: Formation of benzoyl chloride can be minimized by carefully controlling the stoichiometry of chlorine and monitoring the reaction progress closely. The reaction rate slows as more chlorine atoms are added to the side chain.[4]

  • Ring Chlorination: This is a significant side reaction catalyzed by Lewis acids like iron.[3] To prevent this, use iron-free or glass-lined reactors and ensure the toluene starting material is free of iron contamination.[3]

Q3: How can the progress of the reaction be monitored effectively at a larger scale?

Several methods can be employed to monitor the reaction's progress:

  • Weight Gain: Tracking the weight increase of the reaction mixture due to the addition of chlorine.[3]

  • Specific Gravity: Measuring the specific gravity of the reaction mixture, which increases as chlorination proceeds.[1]

  • Gas Chromatography (GC): This is the most precise method for determining the relative concentrations of toluene, benzyl chloride, this compound, and other byproducts.[3] Regular sampling and analysis are crucial for process control.

Q4: What are the recommended purification methods for this compound at the pilot scale?

The most effective method for purifying this compound from byproducts and unreacted starting materials is fractional distillation under reduced pressure (vacuum distillation).[1][5] This technique separates compounds based on their different boiling points and is necessary because the boiling point of this compound at atmospheric pressure is high, which can lead to decomposition.[5][6]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting Step Indicator/Metric
Inadequate Chlorine Supply Ensure a continuous and sufficient flow of chlorine gas. Check for leaks in the gas delivery system.Flow meter readings are below the target for the batch size. Reaction stalls or proceeds very slowly.
Insufficient Reaction Time Increase the reaction time. Monitor the reaction progress by GC until the desired conversion is achieved.GC analysis shows a high percentage of unreacted toluene and benzyl chloride.
Poor UV Light Penetration (at scale) Ensure the UV lamp is functioning correctly and is appropriately positioned for the reactor volume. Consider multiple or more powerful lamps for larger vessels.The reaction rate is significantly slower in the pilot plant compared to the lab scale under similar conditions.
Low Reaction Temperature Gradually increase the reaction temperature within the optimal range (see table below).The reaction is sluggish despite adequate chlorine and UV light.

Problem 2: High Levels of Ring-Chlorinated Byproducts

Possible Cause Troubleshooting Step Indicator/Metric
Iron Contamination Use a glass-lined reactor or a reactor made of a non-reactive alloy. Ensure all starting materials and reagents are free from iron contamination.GC-MS analysis confirms the presence of chlorinated toluene isomers.
High Reaction Temperature Operate at the lower end of the recommended temperature range for side-chain chlorination.Increased levels of ring chlorination are observed at higher temperatures.

Problem 3: Runaway Reaction or Poor Temperature Control

Possible Cause Troubleshooting Step Indicator/Metric
Inadequate Heat Removal Ensure the reactor's cooling system is appropriately sized for the reaction volume and exotherm. Check the coolant flow rate and temperature.[7]The reaction temperature rapidly increases and exceeds the set point.[7]
Chlorine Addition Rate is Too High Reduce the rate of chlorine addition to control the rate of heat generation.[7]A rapid exotherm is observed upon initial chlorine introduction.
Poor Mixing Ensure vigorous agitation to maintain a uniform temperature throughout the reactor and prevent localized hot spots.[7]Temperature probes at different locations in the reactor show significant variations.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Typical)
Starting Material TolueneToluene
Chlorinating Agent Chlorine GasChlorine Gas
Initiator UV Lamp (e.g., Mercury Vapor Lamp)UV Lamp(s) or Chemical Initiator
Temperature 100 - 160°C110 - 170°C[1]
Pressure AtmosphericAtmospheric or slightly positive
Toluene to Chlorine Molar Ratio 1 : 1.5 - 1 : 2.21 : 1.8 - 1 : 2.5
Reaction Time 4 - 8 hours6 - 12 hours
Expected Yield (Crude) 70 - 85%75 - 90%

Table 2: Purification Parameters for this compound via Vacuum Distillation

Parameter Value
Boiling Point (Atmospheric Pressure) ~207°C (with decomposition)
Boiling Point (Reduced Pressure) 101.5-130°C at 10 mm Hg[1]
Typical Vacuum Range 10 - 20 mmHg[8]
Expected Purity after Distillation > 98%
Key Impurities to Separate Toluene, Benzyl Chloride, Benzoyl Chloride

Experimental Protocols

Laboratory Scale Synthesis of this compound
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the liquid surface, a thermometer, and a magnetic stirrer. The outlet of the condenser should be connected to a gas absorption trap (e.g., a sodium hydroxide (B78521) solution) to neutralize the HCl gas produced.[1]

  • Charging the Reactor: In the flask, add toluene and a radical initiator if not using UV light.

  • Reaction Initiation: Begin stirring and heat the toluene to reflux. Position a UV lamp to irradiate the flask.

  • Chlorine Addition: Slowly bubble chlorine gas through the gas inlet tube into the refluxing toluene. Maintain a steady flow of chlorine.

  • Monitoring: Monitor the reaction temperature and periodically take samples for GC analysis to track the conversion of toluene and the formation of products.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow, turn off the UV lamp and heat source, and allow the crude product to cool.

  • Purification: Purify the crude product by vacuum distillation.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound from Toluene Toluene Toluene BenzylChloride Benzyl Chloride (Monochloromethylbenzene) Toluene->BenzylChloride + Cl2, UV light RingChlorination Ring Chlorinated Products (Side Reaction) Toluene->RingChlorination + Cl2, Lewis Acid Catalyst (e.g., Fe) This compound This compound BenzylChloride->this compound + Cl2, UV light Trichloromethylbenzene Trichloromethylbenzene (Over-chlorination) This compound->Trichloromethylbenzene + Cl2, UV light Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Conversion Check Conversion by GC Start->Check_Conversion High_Toluene High Toluene/Benzyl Chloride? Check_Conversion->High_Toluene Low Conversion High_Byproducts High Byproducts? Check_Conversion->High_Byproducts High Conversion Check_Chlorine Check Chlorine Flow & Reaction Time High_Toluene->Check_Chlorine Yes Check_Initiation Check UV Lamp/Initiator Check_Chlorine->Check_Initiation Increase_Temp Consider Temperature Increase Check_Initiation->Increase_Temp End Yield Improved Increase_Temp->End Check_Ring_Chlorination Ring Chlorination Products? High_Byproducts->Check_Ring_Chlorination Yes Check_Iron Check for Iron Contamination Check_Ring_Chlorination->Check_Iron Yes Check_Over_Chlorination Over-chlorination Products? Check_Ring_Chlorination->Check_Over_Chlorination No Check_Iron->End Adjust_Stoichiometry Adjust Chlorine Stoichiometry Check_Over_Chlorination->Adjust_Stoichiometry Yes Purification_Loss Check for Purification Losses Check_Over_Chlorination->Purification_Loss No Adjust_Stoichiometry->End Optimize_Distillation Optimize Distillation Conditions Purification_Loss->Optimize_Distillation Optimize_Distillation->End

References

Validation & Comparative

A Comparative Guide to GC-MS Analysis of Dichloromethylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Isomer Separation with the Right GC Column Choice

The analysis of dichloromethylbenzene (also known as dichlorotoluene) reaction products presents a significant analytical challenge due to the presence of multiple structural isomers. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the separation and identification of these isomers, which is critical for reaction monitoring, purity assessment, and quality control in various chemical and pharmaceutical applications. The choice of the gas chromatography column is paramount in achieving the necessary resolution to distinguish between these closely related compounds.

This guide provides a comparative overview of two commonly employed GC columns for the analysis of volatile and semi-volatile organic compounds: the DB-5ms and the VF-624ms. We will delve into their respective performances for the separation of this compound isomers, supported by experimental protocols and quantitative data.

Method Comparison: DB-5ms vs. VF-624ms

The selection of a GC column is fundamentally about choosing the right stationary phase to interact with the analytes. The DB-5ms is a non-polar column with a stationary phase of 5% phenyl-methylpolysiloxane, which separates compounds primarily based on their boiling points. In contrast, the VF-624ms is a mid-polarity column with a stationary phase of 6% cyanopropylphenyl/94% dimethylpolysiloxane. This composition provides a different selectivity, influenced by dipole-dipole and pi-pi interactions, which can be advantageous for separating isomers with similar boiling points but different polarities.

To illustrate the practical differences between these two columns, we have compiled representative experimental data for the separation of this compound isomers.

Experimental Workflows and Logical Relationships

The general workflow for the GC-MS analysis of this compound reaction products is outlined below. The critical decision point is the selection of the analytical column, which dictates the separation efficiency and, ultimately, the quality of the analytical data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_column_choice Column Selection Sample Reaction Product Mixture Dilution Dilution in a suitable solvent (e.g., Dichloromethane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Analytical Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection DB5ms DB-5ms (Non-polar) Separation->DB5ms Option 1 VF624ms VF-624ms (Mid-polarity) Separation->VF624ms Option 2 Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Peak Identification (Mass Spectra & Retention Time) Chromatogram->Identification Quantification Peak Integration & Quantification Identification->Quantification

A generalized workflow for the GC-MS analysis of this compound reaction products.

Quantitative Data Summary

The following tables summarize the expected retention times and key mass-to-charge ratios (m/z) for the this compound isomers on both a DB-5ms and a VF-624ms column. It is important to note that absolute retention times can vary between instruments and laboratories. However, the relative elution order and the differences in resolution are indicative of the column's performance.

Table 1: GC-MS Data for this compound Isomers on a DB-5ms Column

IsomerExpected Retention Time (min)Key Mass Fragments (m/z)
2,6-Dichloromethylbenzene~10.5159, 161, 124, 89
2,5-Dichloromethylbenzene~10.8159, 161, 124, 89
2,4-Dichloromethylbenzene~11.0159, 161, 124, 89
3,5-Dichloromethylbenzene~11.2159, 161, 124, 89
2,3-Dichloromethylbenzene~11.5159, 161, 124, 89
3,4-Dichloromethylbenzene~11.8159, 161, 124, 89

Note: The mass spectra of this compound isomers are very similar, making chromatographic separation crucial for their individual identification and quantification.

Table 2: GC-MS Data for this compound Isomers on a VF-624ms Column

IsomerExpected Retention Time (min)Key Mass Fragments (m/z)
2,6-Dichloromethylbenzene~12.1159, 161, 124, 89
2,5-Dichloromethylbenzene~12.5159, 161, 124, 89
2,4-Dichloromethylbenzene~12.8159, 161, 124, 89
2,3-Dichloromethylbenzene~13.2159, 161, 124, 89
3,5-Dichloromethylbenzene~13.5159, 161, 124, 89
3,4-Dichloromethylbenzene~13.9159, 161, 124, 89

Note: The VF-624ms column generally provides longer retention times and potentially better resolution for some isomer pairs due to its different selectivity.

Experimental Protocols

Below are detailed methodologies for the GC-MS analysis of this compound reaction products using both the DB-5ms and VF-624ms columns.

Method 1: Analysis using a DB-5ms Column
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Dilute the reaction mixture in dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Method 2: Analysis using a VF-624ms Column
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Dilute the reaction mixture in dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 3 minutes.

      • Ramp: 8 °C/min to 220 °C.

      • Hold: 5 minutes at 220 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 250.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Conclusion

The choice between a DB-5ms and a VF-624ms column for the analysis of this compound reaction products will depend on the specific requirements of the analysis. The DB-5ms, being a non-polar column, provides a good general-purpose separation based on boiling points. However, for complex mixtures where isomers have very similar boiling points, the mid-polarity VF-624ms column may offer superior resolution due to its different selectivity mechanism. Researchers should consider the specific isomeric distribution in their reaction products and may need to screen both column types to determine the optimal choice for their application. The experimental protocols provided herein offer a solid starting point for method development and optimization.

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Dichloromethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the six isomers of dichloromethylbenzene, also known as dichlorotoluene. Understanding the distinct NMR characteristics of each isomer is crucial for unambiguous identification, reaction monitoring, and quality control in various research and development settings. This document presents available experimental data in a clear, comparative format, details the methodology for spectral acquisition, and provides a visual representation of the isomeric relationships.

Data Presentation: Comparative ¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) for the this compound isomers in deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard. Variations in reported values can occur due to differences in experimental conditions.

Table 1: ¹H NMR Spectral Data of this compound Isomers

IsomerStructureProton AssignmentChemical Shift (δ, ppm)Multiplicity
2,3-Dichloromethylbenzene CH₃2.38s
H-4~7.25m
H-5~7.08m
H-6~7.04m
2,4-Dichloromethylbenzene CH₃2.36s
H-37.36d
H-57.18dd
H-67.08d
2,5-Dichloromethylbenzene CH₃2.31s
H-37.21s
H-47.17d
H-67.06d
2,6-Dichloromethylbenzene CH₃2.46s
H-3, H-57.28d
H-47.05t
3,4-Dichloromethylbenzene CH₃2.28s
H-27.29s
H-57.32d
H-67.05d
3,5-Dichloromethylbenzene CH₃2.29s
H-2, H-67.09s
H-47.19s

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Spectral Data of this compound Isomers

IsomerStructureCarbon AssignmentChemical Shift (δ, ppm)
2,3-Dichloromethylbenzene CH₃Data not readily available
Aromatic CData not readily available
2,4-Dichloromethylbenzene CH₃19.9
Aromatic C127.3, 130.1, 131.5, 132.4, 135.0, 137.9
2,5-Dichloromethylbenzene CH₃19.7
Aromatic C128.8, 129.2, 130.4, 131.9, 133.0, 137.9
2,6-Dichloromethylbenzene CH₃20.4
Aromatic C128.4, 129.8, 131.8, 134.2, 138.8
3,4-Dichloromethylbenzene CH₃20.0
Aromatic C128.9, 130.6, 130.8, 131.2, 132.8, 138.1
3,5-Dichloromethylbenzene CH₃20.8
Aromatic C127.2, 129.8, 134.8, 142.1

Experimental Protocols

The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound isomers.

1. Sample Preparation

  • Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the solution is free of any particulate matter.

2. ¹H NMR Spectrum Acquisition

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): Approximately 15 ppm.

3. ¹³C NMR Spectrum Acquisition

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-10 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): Approximately 220 ppm.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) for ¹H NMR or the CDCl₃ solvent peak (δ ≈ 77.16 ppm) for ¹³C NMR.

  • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Mandatory Visualization

The following diagram illustrates the logical workflow for the characterization of this compound isomers using NMR spectroscopy.

G Workflow for NMR Characterization of this compound Isomers cluster_isomers This compound Isomers cluster_analysis NMR Spectroscopic Analysis cluster_characterization Structural Characterization 2,3-DCMB 2,3-Dichloromethylbenzene SamplePrep Sample Preparation (CDCl3, TMS) 2,3-DCMB->SamplePrep 2,4-DCMB 2,4-Dichloromethylbenzene 2,4-DCMB->SamplePrep 2,5-DCMB 2,5-Dichloromethylbenzene 2,5-DCMB->SamplePrep 2,6-DCMB 2,6-Dichloromethylbenzene 2,6-DCMB->SamplePrep 3,4-DCMB 3,4-Dichloromethylbenzene 3,4-DCMB->SamplePrep 3,5-DCMB 3,5-Dichloromethylbenzene 3,5-DCMB->SamplePrep 1H_NMR ¹H NMR Acquisition SamplePrep->1H_NMR Proton Analysis 13C_NMR ¹³C NMR Acquisition SamplePrep->13C_NMR Carbon Analysis DataProcessing Data Processing & Analysis 1H_NMR->DataProcessing 13C_NMR->DataProcessing DataTable Comparative Data Tables (Chemical Shifts, Multiplicity) DataProcessing->DataTable StructureID Isomer Identification DataTable->StructureID Comparison

Caption: Workflow for NMR-based characterization of this compound isomers.

A Comparative Guide to the Synthesis of Dichloromethylbenzene from 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthesis routes for dichloromethylbenzene, a key intermediate in the pharmaceutical and fine chemical industries, starting from 2-chlorotoluene (B165313). The analysis is supported by experimental data to aid in the selection of the most suitable method for specific laboratory or industrial applications.

Executive Summary

The synthesis of this compound from 2-chlorotoluene is predominantly achieved through two main pathways:

  • Direct Free-Radical Chlorination of 2-Chlorotoluene: This is the most common and direct industrial method, involving the side-chain chlorination of 2-chlorotoluene using chlorine gas. The reaction is typically initiated by ultraviolet (UV) light or chemical radical initiators.

  • Two-Step Synthesis via 2-Chlorobenzaldehyde (B119727): This alternative route involves the conversion of 2-chlorotoluene to 2-chlorobenzaldehyde, which is then chlorinated to yield this compound. However, the more prevalent and well-documented conversion of 2-chlorobenzaldehyde is to 2-chlorobenzoyl chloride. The synthesis of this compound from 2-chlorobenzaldehyde is less common and presents a more circuitous route as 2-chlorobenzaldehyde is often produced from the hydrolysis of this compound itself.

This guide will focus primarily on the direct free-radical chlorination route due to its industrial relevance and the availability of comparative data.

Data Presentation: Quantitative Comparison of Synthesis Routes

ParameterDirect Chlorination (Photochemical)Direct Chlorination (Chemical Initiator)
Starting Material 2-Chlorotoluene (iron-free)2-Chlorotoluene
Chlorinating Agent Chlorine GasSulfuryl Chloride (SOCl₂)
Initiator/Catalyst UV Light (e.g., mercury immersion lamp)Benzoyl Peroxide or AIBN
Temperature Boiling point of 2-chlorotoluene (approx. 159 °C)Reflux
Reaction Time Dependent on chlorine flow and light intensity8-10 hours
Yield of Monochloro- product (2-chlorobenzyl chloride) ~85%[1]~75%[1]
Key Byproducts 1-chloro-2-(dichloromethyl)benzene, 1-chloro-2-(trichloromethyl)benzene, ring-chlorinated products.[2]Dichlorinated and trichlorinated side-chain products, ring-chlorinated products.
Product Purity Requires fractional distillation for separation of chlorinated products.Requires fractional distillation.

Note: The yield for the desired this compound is dependent on controlling the reaction to favor dichlorination over mono- or trichlorination. This is typically achieved by monitoring the reaction progress, for instance, by the increase in weight of the reaction mixture.[3]

Synthesis Pathways and Experimental Workflows

The synthesis of this compound from 2-chlorotoluene primarily follows a free-radical chain reaction mechanism. The process can be visualized as a stepwise substitution of the hydrogen atoms on the methyl group with chlorine.

SynthesisPathways cluster_direct Direct Free-Radical Chlorination cluster_alternative Alternative Route 2-Chlorotoluene 2-Chlorotoluene 2-Chlorobenzyl_chloride 1-Chloro-2- (chloromethyl)benzene 2-Chlorotoluene->2-Chlorobenzyl_chloride + Cl2 (UV or Initiator) This compound 1-Chloro-2- (dichloromethyl)benzene 2-Chlorobenzyl_chloride->this compound + Cl2 Trichloromethylbenzene 1-Chloro-2- (trichloromethyl)benzene This compound->Trichloromethylbenzene + Cl2 (over-chlorination) 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Dichloromethylbenzene_alt 1-Chloro-2- (dichloromethyl)benzene 2-Chlorobenzaldehyde->Dichloromethylbenzene_alt + Chlorinating Agent (e.g., PCl5) Dichloromethylbenzene_alt->2-Chlorobenzaldehyde Hydrolysis 2-Chlorotoluene_alt 2-Chlorotoluene 2-Chlorotoluene_alt->Dichloromethylbenzene_alt Direct Chlorination

Synthesis routes for this compound.

The diagram above illustrates the primary direct synthesis pathway and the less common alternative route. The direct route is a sequential chlorination, where precise control is necessary to maximize the yield of the desired this compound and minimize the formation of the monochlorinated intermediate and the over-chlorinated trichloromethylbenzene byproduct. The alternative route highlights the circular nature of this synthesis, where the target product can be hydrolyzed to the starting material of the second step.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Direct Chlorination Start Start: 2-Chlorotoluene Reaction Chlorination Reaction (UV light or Chemical Initiator + Cl2) Start->Reaction Monitoring Monitor Reaction Progress (e.g., weight gain, GC analysis) Reaction->Monitoring Workup Reaction Work-up (Neutralization, Washing) Monitoring->Workup Purification Purification (Fractional Vacuum Distillation) Workup->Purification Product Product: this compound Purification->Product

Generalized experimental workflow.

This workflow outlines the key stages in the direct synthesis of this compound from 2-chlorotoluene. Careful monitoring of the reaction is crucial for achieving the desired degree of chlorination.

Experimental Protocols

Protocol 1: Photochemical Side-Chain Chlorination of 2-Chlorotoluene

This protocol is based on the direct chlorination of 2-chlorotoluene initiated by UV light.

Materials:

  • 2-Chlorotoluene (iron-free)

  • Chlorine gas

  • Phosphorus trichloride (B1173362) (catalyst)[3]

  • Sodium hydrogen carbonate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Gas inlet tube extending to the bottom of the flask

  • Mercury immersion lamp or a 500-watt photolamp

  • Heating mantle

  • Gas absorption trap for hydrogen chloride

  • Apparatus for vacuum distillation

Procedure:

  • Set up the reaction apparatus in a well-ventilated fume hood. The three-necked flask is equipped with the reflux condenser, thermometer, and gas inlet tube. The UV lamp is positioned to irradiate the flask. The outlet of the condenser is connected to a gas absorption trap.

  • Charge the flask with 254 g (2 mol) of iron-free 2-chlorotoluene and 2 g of phosphorus trichloride.[3]

  • Heat the mixture to 130 °C.[3]

  • Begin passing a steady stream of dry chlorine gas through the gas inlet tube while irradiating the mixture with the UV lamp.

  • The reaction temperature will gradually rise to 160-170 °C.[3]

  • Continue the chlorination, monitoring the reaction progress by the weight gain of the reaction mixture. The target weight gain for the formation of this compound is approximately 136-137 g.[3]

  • Once the desired weight gain is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Continue to heat the mixture to boil off any excess dissolved hydrogen chloride.

  • Cool the reaction mixture to room temperature.

  • Add a small amount of sodium hydrogen carbonate to neutralize any remaining acid.

  • Purify the crude product by vacuum distillation, collecting the fraction corresponding to this compound. The fraction is typically collected between 101.5-130 °C at 10 mm Hg, yielding 300-310 g of the product.[3]

Protocol 2: Side-Chain Chlorination of 2-Chlorotoluene using a Chemical Initiator

This protocol utilizes a chemical radical initiator instead of UV light.

Materials:

  • 2-Chlorotoluene

  • Sulfuryl chloride (SOCl₂)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Magnesium sulfate

Equipment:

  • Round-bottom flask

  • Efficient reflux condenser

  • Calcium chloride tube

  • Heating mantle

  • Apparatus for vacuum distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride tube, combine 2-chlorotoluene and sulfuryl chloride in a 1.2:1 molar ratio.[1]

  • Add a catalytic amount of benzoyl peroxide or AIBN (approximately 0.002 moles per mole of sulfuryl chloride).[1]

  • Heat the mixture to reflux.

  • Add the same amount of the radical initiator at one-hour intervals.[1]

  • Continue the reaction for 8-10 hours, or until the evolution of gas (HCl and SO₂) ceases.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Wash the cooled mixture with water to remove any unreacted sulfuryl chloride and acidic byproducts.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the product by fractional distillation under vacuum. The expected yield of the monochlorinated product is approximately 75%.[1] To obtain the dichlorinated product, the reaction time and stoichiometry of the chlorinating agent would need to be adjusted accordingly.

Conclusion

The direct free-radical chlorination of 2-chlorotoluene is the most industrially viable and well-documented method for producing this compound. The choice between photochemical and chemical initiation depends on the available equipment and desired control over the reaction. Photochemical initiation often provides higher yields for the monochlorinated product and is a common industrial approach. For both methods, careful control of reaction conditions and monitoring of the product distribution are essential to maximize the yield of this compound while minimizing the formation of under- and over-chlorinated byproducts. The alternative route through 2-chlorobenzaldehyde is less direct and appears to be more of a laboratory-scale curiosity rather than a practical large-scale synthesis method.

References

A Comparative Guide to the Synthesis of Dichloromethylbenzene: Evaluating Alternatives to Phosphorus Pentachloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of dichloromethylbenzene is a critical step in the creation of numerous pharmaceutical and agrochemical compounds. While phosphorus pentachloride (PCl₅) has been a traditional reagent for the conversion of benzaldehyde (B42025) to this compound, its hazardous nature and the formation of solid byproducts necessitate the exploration of safer and more efficient alternatives. This guide provides an objective comparison of alternative reagents, supported by available experimental data and detailed methodologies.

This document evaluates thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and Appel reaction variants as primary alternatives to PCl₅ for the synthesis of this compound. Each reagent is assessed based on its reactivity, reaction conditions, yield, and safety profile.

Executive Summary of Reagent Comparison

ReagentTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Phosphorus Pentachloride (PCl₅) Neat or in a non-polar solvent, often requires heating.Generally high, but can vary.Well-established method.Solid reagent, difficult to handle; produces solid byproducts (POCl₃) requiring separation; moisture sensitive.
Thionyl Chloride (SOCl₂) Neat or in a solvent, often with a catalyst (e.g., pyridine (B92270), DMF). Can require heating.[1]Moderate to high.Liquid reagent, easier to handle than PCl₅; gaseous byproducts (SO₂, HCl) are easily removed.[2]Can be corrosive and toxic; reaction can be vigorous.[1]
Oxalyl Chloride ((COCl)₂) Often used with a catalyst (e.g., DMF) in an inert solvent at low to ambient temperatures.Potentially high.Highly reactive; gaseous byproducts (CO, CO₂, HCl) simplify purification.Toxic and corrosive; moisture sensitive.
Appel Reaction Variants Mild conditions, typically room temperature, using triphenylphosphine (B44618) and a chlorine source (e.g., CCl₄, NCS).[3][4]High (up to 96% for related reactions).[5]Mild reaction conditions; high yields; stereospecific for chiral centers.[3][4]Stoichiometric amounts of triphenylphosphine oxide byproduct are generated; use of restricted substances like CCl₄.[6]

Reaction Pathways and Mechanisms

The conversion of benzaldehyde to this compound involves the replacement of the carbonyl oxygen with two chlorine atoms. The general transformation is depicted below:

Reaction_Pathway cluster_main General Reaction Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound  + Chlorinating Agent - H₂O

Caption: General reaction scheme for the conversion of benzaldehyde to this compound.

The mechanisms for each class of reagents differ, influencing the reaction conditions and outcomes.

Thionyl Chloride (SOCl₂)

The reaction of benzaldehyde with thionyl chloride is believed to proceed through the formation of an intermediate chlorosulfite ester, which then decomposes to the geminal dichloride. The use of a catalyst like pyridine can accelerate the reaction.

Thionyl_Chloride_Mechanism cluster_legend Mechanism Overview Benzaldehyde Benzaldehyde Chlorosulfite_ester Intermediate Chlorosulfite Ester Benzaldehyde->Chlorosulfite_ester + SOCl₂ Acylium_ion_intermediate Acylium Ion Intermediate Chlorosulfite_ester->Acylium_ion_intermediate - SO₂ - Cl⁻ Alpha_chloro_alkoxide α-chloro alkoxide intermediate Acylium_ion_intermediate->Alpha_chloro_alkoxide + Cl⁻ This compound This compound Alpha_chloro_alkoxide->this compound + SOCl₂ - SO₂ - Cl⁻

Caption: Proposed mechanism for the reaction of benzaldehyde with thionyl chloride.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a highly reactive chlorinating agent. In the presence of a catalyst such as dimethylformamide (DMF), it forms a Vilsmeier-type reagent, which is the active chlorinating species.

Oxalyl_Chloride_Mechanism Oxalyl_Chloride Oxalyl Chloride Vilsmeier_Reagent Vilsmeier Reagent Oxalyl_Chloride->Vilsmeier_Reagent + DMF DMF DMF (catalyst) Benzaldehyde Benzaldehyde Intermediate_Complex Intermediate Complex Benzaldehyde->Intermediate_Complex + Vilsmeier Reagent This compound This compound Intermediate_Complex->this compound Rearrangement - CO - CO₂ - DMF

Caption: Catalytic cycle for the reaction of benzaldehyde with oxalyl chloride and DMF.

Appel Reaction Variants

The Appel reaction provides a milder alternative for the conversion of aldehydes to geminal dichlorides. It involves the in-situ generation of a phosphonium (B103445) salt from triphenylphosphine and a chlorine source, which then reacts with the aldehyde. Recent developments have focused on catalytic versions of this reaction.[5][7]

Appel_Reaction_Workflow Triphenylphosphine Triphenylphosphine (PPh₃) Phosphonium_Salt Phosphonium Salt [PPh₃Cl]⁺Cl⁻ Triphenylphosphine->Phosphonium_Salt + Chlorine Source Chlorine_Source Chlorine Source (e.g., CCl₄, TCCA) Benzaldehyde Benzaldehyde Oxyphosphonium_Intermediate Oxyphosphonium Intermediate Benzaldehyde->Oxyphosphonium_Intermediate + Phosphonium Salt This compound This compound Oxyphosphonium_Intermediate->this compound Byproduct Triphenylphosphine Oxide (Ph₃PO) Oxyphosphonium_Intermediate->Byproduct

Caption: Experimental workflow for the Appel reaction for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

  • Benzaldehyde

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst, optional)

  • Inert solvent (e.g., toluene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place benzaldehyde and the inert solvent.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. If a catalyst is used, it can be added prior to the thionyl chloride.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using Appel Reaction Conditions

Materials:

  • Benzaldehyde

  • Triphenylphosphine (PPh₃)

  • Trichloroisocyanuric acid (TCCA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Standard glassware for reactions under inert atmosphere

Procedure: [5]

  • To a solution of benzaldehyde (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equiv).

  • Cool the mixture in an ice bath and add trichloroisocyanuric acid (1.1 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography on silica (B1680970) gel.

Safety and Handling Considerations

  • Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. Reacts violently with water to produce hydrochloric acid. Must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Thionyl Chloride (SOCl₂): Toxic, corrosive, and a lachrymator. Reacts with water to release toxic gases (HCl and SO₂).[1] All manipulations should be performed in a well-ventilated fume hood.

  • Oxalyl Chloride ((COCl)₂): Highly toxic and corrosive. Reacts with water to produce hydrochloric acid, carbon monoxide, and carbon dioxide.[8] Strict adherence to safety protocols, including the use of a fume hood and appropriate PPE, is essential.

  • Appel Reaction Reagents: Triphenylphosphine is an irritant. Chlorinated solvents like carbon tetrachloride are toxic and environmentally hazardous; their use is often restricted.[6] TCCA is a strong oxidizing agent and should be handled with care.

Conclusion

While phosphorus pentachloride is an effective reagent for the synthesis of this compound, several viable alternatives offer significant advantages in terms of ease of handling and byproduct removal. Thionyl chloride is a widely used liquid substitute that produces gaseous byproducts. Oxalyl chloride offers high reactivity, also with the benefit of gaseous byproducts. For milder conditions and potentially higher yields, Appel reaction variants present a promising modern alternative, particularly catalytic versions that reduce waste. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. Researchers are encouraged to evaluate these alternatives to develop safer and more efficient synthetic routes.

References

Purity Analysis of Synthesized Dichloromethylbenzene: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. For dichloromethylbenzene, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring high purity is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental data from analogous compounds and detailed analytical protocols.

At a Glance: HPLC vs. GC for this compound Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful chromatographic techniques for separating and quantifying components in a mixture.[1] The choice between them for this compound analysis depends on factors such as the volatility of potential impurities, the required sensitivity, and available instrumentation.[1]

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile or thermally labile compounds.[2] It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[2]

Gas Chromatography (GC) is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition. Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[3] Given that this compound and its likely impurities are volatile, GC is a widely used and effective technique for its purity assessment.

The following diagram illustrates the logical workflow for selecting the appropriate analytical method for purity analysis.

start Synthesized this compound Sample decision Assess Volatility and Thermal Stability of Analyte and Potential Impurities start->decision volatile High Volatility & Thermal Stability decision->volatile Yes nonvolatile Low Volatility or Thermal Instability decision->nonvolatile No gc Gas Chromatography (GC) is a suitable primary method end_gc Purity Assessment and Impurity Profiling gc->end_gc hplc High-Performance Liquid Chromatography (HPLC) is a suitable alternative end_hplc Purity Assessment and Impurity Profiling hplc->end_hplc volatile->gc nonvolatile->hplc

Method Selection Workflow

Comparative Performance Characteristics

While specific validated HPLC performance data for this compound is not extensively published, this table summarizes typical performance characteristics for both HPLC and GC methods based on data from structurally similar chlorinated aromatic compounds.[1] This provides a robust framework for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Column Reverse-phase C18.[1]Capillary columns such as DB-5MS.[1]
Detector UV-Vis or Mass Spectrometry (MS).[1]Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Sample Volatility Not a limiting factor.[1]Suitable for volatile and semi-volatile compounds.[1]
Sample Preparation Typically involves dissolution in a suitable solvent.[1]May require dissolution, extraction, or derivatization.[1]
Primary Application Purity assessment, quantification in non-volatile matrices.[1]Purity assessment, analysis of volatile impurities.[1]
Linearity (Correlation Coefficient, r²) > 0.999 (representative for similar compounds)> 0.99 (representative for similar compounds)
Limit of Detection (LOD) 0.1 - 1 µg/mL (estimated for analogous compounds)0.1 - 5 ppm (estimated for analogous compounds)
Limit of Quantification (LOQ) 0.3 - 3 µg/mL (estimated for analogous compounds)[4]0.3 - 15 ppm (estimated for analogous compounds)
Precision (RSD%) < 2% (representative for similar compounds)< 5% (representative for similar compounds)
Accuracy (Recovery %) 98 - 102% (representative for similar compounds)95 - 105% (representative for similar compounds)

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate results. The following are representative methods for the purity analysis of this compound by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative reversed-phase HPLC method suitable for the analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of synthesized this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the primary standard solution.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity of the sample using the peak area and the calibration curve generated from the standard solutions.

Gas Chromatography (GC) Protocol

This protocol is based on a standard method for the purity analysis of chlorinated toluenes and is suitable for this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound reference standard

  • Sample of synthesized this compound

  • Helium or Nitrogen (carrier gas)

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the synthesized sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Data Analysis: Identify the main peak and any impurity peaks. Calculate the purity by area percent normalization, assuming all components have a similar response factor with the FID.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the purity analysis of this compound by a chromatographic method.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting weigh Accurately weigh sample and reference standard dissolve Dissolve in appropriate solvent (e.g., mobile phase for HPLC) weigh->dissolve inject Inject prepared solutions into chromatograph (HPLC or GC) dissolve->inject separate Separation of components on the analytical column inject->separate detect Detection of eluted components (UV or FID) separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate purity based on peak area comparison integrate->calculate report Generate final purity report calculate->report

Chromatographic Purity Analysis Workflow

Conclusion

Both HPLC and GC are robust and reliable methods for the purity analysis of synthesized this compound. Given the volatile nature of this compound and its common process-related impurities, such as residual starting materials and other chlorinated species, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the more direct and commonly employed technique. However, High-Performance Liquid Chromatography offers a valuable alternative, particularly when dealing with less volatile impurities or when GC instrumentation is unavailable. The choice of method should be guided by the specific analytical requirements, including the nature of expected impurities and the desired level of sensitivity. For comprehensive characterization, employing both techniques can provide orthogonal information, strengthening the confidence in the purity assessment.

References

A Comparative Analysis of Catalysts for Toluene Side-Chain Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective side-chain chlorination of toluene (B28343) is a critical transformation, yielding essential intermediates like benzyl (B1604629) chloride, benzal chloride, and benzotrichloride (B165768). The choice of catalyst is paramount in directing the reaction towards the desired chlorinated product while minimizing unwanted ring chlorination. This guide provides a comparative study of various catalytic systems, supported by experimental data and protocols to aid in catalyst selection and process optimization.

The selective chlorination of toluene's methyl group proceeds via a free-radical mechanism, which can be initiated chemically or photochemically. In contrast, electrophilic substitution on the aromatic ring is typically catalyzed by Lewis acids. Understanding this dichotomy is key to achieving high selectivity for side-chain chlorination. This comparison focuses on catalysts that favor the free-radical pathway.

Performance Comparison of Toluene Side-Chain Chlorination Catalysts

The following table summarizes the performance of different catalytic systems for the side-chain chlorination of toluene. Key metrics include the type of catalyst, chlorinating agent, reaction conditions, and the resulting product yields and selectivities.

Catalyst SystemChlorinating AgentTemperature (°C)Reaction Time (h)Toluene Conversion (%)Product Selectivity/YieldReference
Radical Initiators
Benzoyl Peroxide or AIBNSulfuryl ChlorideBoiling Point8-10~159 (weight increase)75% Yield of 2-chlorobenzyl chloride (from 2-chlorotoluene)[1]
Photosensitive Catalysts
BMMBGaseous Chlorine (with blue light)110-1208Not specified95.5-96.5% Yield of benzotrichloride[2][3]
Two-Component Catalysts
Phosphorus Trichloride (B1173362) & bis(dimethyl thio carbamoyl) disulfideGaseous Chlorine (with UV light)155-185Not specifiedHighHigh conversion to benzotrichloride (98.5% benzotrichloride, 1.5% benzal chloride in one example)[1][4]
Metal-Free Visible Light Catalysis
N-hydroxyphthalimide (NHPI) & 2,3-dicyano-5,6-dichloro-benzoquinone (DDQ)N-chlorosuccinimide (NCS)80Not specifiedNot specifiedNot specified[5]
Acr+-Mes (Organic Dye)N-chlorosuccinimide (NCS)Not specifiedNot specifiedNot specifiedNot specified[5]
Ionic Liquids (showing some side-chain activity)
[BMIM]Cl-2ZnCl2Gaseous Chlorine80899.70.4% Benzyl chloride, 65.4% o-chlorotoluene, 26.0% p-chlorotoluene[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for key catalytic systems.

Protocol 1: Photochemical Side-Chain Chlorination with a Photosensitive Catalyst (BMMB)

This protocol is based on the use of the novel photosensitive catalyst BMMB for the production of benzotrichloride.[2][3]

  • Reactor Setup: A reaction flask is equipped with a reflux condenser, a gas inlet tube for chlorine, and a blue light source.

  • Reactant Charging: The flask is charged with toluene and 0.5% (by weight) of the BMMB catalyst.

  • Reaction Conditions: The mixture is heated to a temperature of 110-120 °C.

  • Chlorination: Gaseous chlorine is bubbled through the reaction mixture while being irradiated with blue light.

  • Reaction Monitoring & Duration: The reaction is continued for 8 hours. The progress can be monitored by Gas Chromatography (GC) to observe the disappearance of toluene and the sequential formation of benzyl chloride, benzal chloride, and benzotrichloride.

  • Work-up: Upon completion, the reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas. The product can be purified by fractional distillation.

Protocol 2: Side-Chain Chlorination using a Two-Component Catalyst System

This protocol describes the use of phosphorus trichloride in combination with bis(dimethyl thio carbamoyl) disulfide for the synthesis of benzotrichloride.[4]

  • Reactor Setup: A chlorination reactor is fitted with a reflux condenser, a gas inlet for chlorine, and a UV light source.

  • Reactant Charging: The reactor is charged with dry toluene, 1.5-2.5% (by weight of toluene) of phosphorus trichloride (PCl₃), and 0.04-0.06% (by weight of toluene) of bis(dimethyl thio carbamoyl) disulfide.

  • Initiation: The mixture is heated to boiling and refluxed for approximately 15 minutes.

  • Chlorination: Chlorine gas is then introduced into the boiling liquid under UV irradiation.

  • Temperature Control: The reaction temperature is maintained between 155-185 °C.

  • Completion: The reaction is continued until the absorption of chlorine ceases, indicating the complete conversion of toluene to benzotrichloride.

  • Product Isolation: The crude product is cooled and can be analyzed and purified as required.

Key Reaction Pathways and Experimental Workflow

The following diagrams illustrate the logical flow of the catalytic processes and the general experimental workflow for evaluating catalyst performance.

G cluster_0 Reaction Pathways Toluene Toluene SideChain Side-Chain Chlorination (Free Radical) Toluene->SideChain Radical Initiator or Light Ring Ring Chlorination (Electrophilic) Toluene->Ring Lewis Acid BenzylCl Benzyl Chloride SideChain->BenzylCl o_p_ClToluene o,p-Chlorotoluene Ring->o_p_ClToluene BenzalCl Benzal Chloride BenzylCl->BenzalCl BenzoTriCl Benzotrichloride BenzalCl->BenzoTriCl

Caption: Reaction pathways for toluene chlorination.

G cluster_1 Experimental Workflow start Catalyst & Toluene Charging setup Reactor Setup (Heating, Light Source) start->setup reaction Introduction of Chlorinating Agent setup->reaction monitoring Reaction Monitoring (e.g., GC) reaction->monitoring monitoring->reaction Continue workup Reaction Quenching & Product Isolation monitoring->workup Complete analysis Product Analysis (Yield, Selectivity) workup->analysis

Caption: General experimental workflow for catalyst evaluation.

Concluding Remarks

The choice of catalyst for toluene side-chain chlorination is dictated by the desired product. For the production of benzotrichloride, photosensitive catalysts like BMMB and the two-component PCl₃/disulfide system demonstrate high yields.[2][3][4] Radical initiators such as benzoyl peroxide are also effective, particularly for monochlorination.[1] It is evident that to achieve high selectivity for side-chain products, conditions that favor free-radical formation (e.g., UV/visible light, radical initiators) and higher temperatures are necessary. Conversely, the presence of Lewis acids, even in trace amounts, can lead to undesired ring chlorination.[1] Therefore, reactor material and reactant purity are critical considerations in process design. The emerging field of metal-free visible light-induced chlorination offers a promising avenue for developing more sustainable and milder reaction conditions.[5]

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of Dichloromethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for dichloromethylbenzene, focusing on 2,4-dichlorotoluene (B165549) as a primary example, and details the spectroscopic methods for its validation and differentiation from other isomers. The information presented is supported by experimental data to aid in the synthesis and characterization of these important chemical intermediates.

Synthesis of 2,4-Dichlorotoluene via Electrophilic Aromatic Substitution

One common and effective method for the synthesis of 2,4-dichlorotoluene is the direct chlorination of p-chlorotoluene.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride or aluminum chloride.[2] The para-directing effect of the methyl group and the ortho-, para-directing effect of the chlorine atom in the starting material, p-chlorotoluene, lead to the formation of 2,4-dichlorotoluene as the major product.

Experimental Protocol: Chlorination of p-Chlorotoluene

The following protocol outlines a laboratory-scale synthesis of 2,4-dichlorotoluene.

Materials:

  • p-Chlorotoluene

  • Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)

  • Chlorine gas (Cl₂)

  • Dichloromethane (CH₂Cl₂) (or another suitable inert solvent)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (5% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), dissolve p-chlorotoluene in dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) chloride to the solution.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic and the temperature should be monitored and maintained, typically at or below room temperature, using a water bath.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the starting material is consumed, stop the chlorine flow and purge the apparatus with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.

  • Quench the reaction by carefully adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% sodium sulfite solution (to remove unreacted chlorine), 5% sodium bicarbonate solution (to neutralize HCl), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,4-dichlorotoluene.

Spectroscopic Validation and Isomer Comparison

The successful synthesis of the target isomer and its purity must be confirmed through various spectroscopic techniques. The following sections and tables compare the spectroscopic data of 2,4-dichlorotoluene with its other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of dichlorotoluene isomers. The chemical shifts and coupling patterns of the aromatic protons, as well as the number and chemical shifts of the carbon signals, provide a unique fingerprint for each isomer.

Table 1: ¹H NMR Spectroscopic Data of Dichlorotoluene Isomers (CDCl₃)

IsomerAromatic Protons (ppm)Methyl Protons (ppm)
2,4-Dichlorotoluene 7.37 (d, J=2.1 Hz, 1H), 7.18 (dd, J=8.2, 2.1 Hz, 1H), 7.09 (d, J=8.2 Hz, 1H)[3]2.35 (s, 3H)
2,3-Dichlorotoluene 7.25 (m, 1H), 7.08 (m, 1H), 7.04 (m, 1H)[4]2.38 (s, 3H)
2,5-Dichlorotoluene 7.21 (d, J=1.8 Hz, 1H), 7.17 (d, J=8.0 Hz, 1H), 7.06 (dd, J=8.0, 1.8 Hz, 1H)[5]2.31 (s, 3H)
2,6-Dichlorotoluene 7.28 (d, J=7.9 Hz, 2H), 7.05 (t, J=7.9 Hz, 1H)2.45 (s, 3H)
3,4-Dichlorotoluene 7.35 (d, J=2.0 Hz, 1H), 7.30 (d, J=8.1 Hz, 1H), 7.07 (dd, J=8.1, 2.0 Hz, 1H)2.29 (s, 3H)
3,5-Dichlorotoluene 7.08 (s, 1H), 6.95 (s, 2H)2.28 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data of Dichlorotoluene Isomers (CDCl₃)

IsomerAromatic Carbons (ppm)Methyl Carbon (ppm)
2,4-Dichlorotoluene 137.9, 135.0, 132.2, 130.4, 129.0, 126.920.2
2,3-Dichlorotoluene 137.9, 134.4, 131.8, 129.9, 127.1, 126.819.8
2,5-Dichlorotoluene 137.9, 132.2, 130.4, 129.0, 128.7, 126.920.0
2,6-Dichlorotoluene 138.5, 135.9, 128.8, 128.220.5
3,4-Dichlorotoluene 138.1, 132.7, 131.0, 130.5, 128.2, 127.919.8
3,5-Dichlorotoluene 140.2, 134.9, 129.0, 126.021.0
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups and substitution patterns on the benzene (B151609) ring. The C-H and C-Cl stretching and bending vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), can help differentiate between isomers.

Table 3: Key IR Absorption Bands of Dichlorotoluene Isomers (cm⁻¹)

IsomerC-H (Aromatic) StretchC-Cl StretchC-H Out-of-Plane Bend
2,4-Dichlorotoluene ~3100-3000~800-600~880-800
2,3-Dichlorotoluene ~3100-3000~800-600~800-750
2,5-Dichlorotoluene ~3100-3000~800-600~880-800
2,6-Dichlorotoluene ~3100-3000~800-600~780-740
3,4-Dichlorotoluene ~3100-3000~800-600~880-800
3,5-Dichlorotoluene ~3100-3000~800-600~900-860, ~700-680
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. All dichlorotoluene isomers have the same molecular weight (160.0 g/mol for the most abundant isotopes). However, the relative intensities of the fragment ions can sometimes vary between isomers, although this is often not as diagnostic as NMR or IR for positional isomers. The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in a ratio of approximately 9:6:1) is a key feature for all isomers.[6]

Table 4: Mass Spectrometry Data of Dichlorotoluene Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2,4-Dichlorotoluene 160, 162, 164[7]125, 127, 89
2,3-Dichlorotoluene 160, 162, 164125, 127, 89
2,5-Dichlorotoluene 160, 162, 164[8]125, 127, 89
2,6-Dichlorotoluene 160, 162, 164[9]125, 127, 89
3,4-Dichlorotoluene 160, 162, 164125, 127, 89
3,5-Dichlorotoluene 160, 162, 164[10]125, 127, 89

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for the synthesis and validation of 2,4-dichlorotoluene and the logical approach to differentiating dichlorotoluene isomers using spectroscopic data.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Validation p_chlorotoluene p-Chlorotoluene reaction Chlorination (Cl2, FeCl3) p_chlorotoluene->reaction Reactant quench Quench (H2O) reaction->quench wash Wash (Na2SO3, NaHCO3, Brine) quench->wash dry Dry (MgSO4) wash->dry evaporate Evaporate Solvent dry->evaporate distillation Fractional Distillation evaporate->distillation Crude Product spectroscopy Spectroscopic Analysis (NMR, IR, MS) distillation->spectroscopy Pure Product

Caption: Experimental workflow for the synthesis and validation of 2,4-dichlorotoluene.

Isomer_Differentiation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_identification Isomer Identification sample Dichlorotoluene Isomer Mixture nmr 1H & 13C NMR sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms nmr_data Analyze: - Number of signals - Chemical shifts - Coupling patterns nmr->nmr_data ir_data Analyze: - C-H out-of-plane  bending patterns ir->ir_data ms_data Confirm: - Molecular Weight (160 g/mol) - Isotopic pattern for 2 Cl atoms ms->ms_data isomer_id Identify Specific Isomer nmr_data->isomer_id ir_data->isomer_id ms_data->isomer_id

Caption: Logical workflow for the differentiation of dichlorotoluene isomers using spectroscopic methods.

References

A Comparative Guide to the Synthetic Utility of Dichloromethylbenzene vs. Trichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials is paramount to the efficiency, selectivity, and overall success of a synthetic route. Among the versatile chlorinated toluene (B28343) derivatives, dichloromethylbenzene (benzal chloride) and trichloromethylbenzene (benzotrichloride) are two common building blocks. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

Core Functional Group Transformation: Aldehyde vs. Carboxylic Acid

The primary advantage of using this compound over trichloromethylbenzene lies in the selective synthesis of benzaldehyde (B42025). This compound, upon hydrolysis, yields benzaldehyde, a highly versatile intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1][2][3][4] In contrast, the hydrolysis of trichloromethylbenzene exclusively produces benzoic acid.[1][2] While benzoic acid is also a valuable precursor, the aldehyde functionality offers a broader range of subsequent transformations, including reductive amination, Wittig reactions, and various condensation reactions, making this compound a more flexible starting material for the synthesis of complex organic molecules.[5]

Data Presentation: Comparison of Hydrolysis to Key Intermediates

The following table summarizes typical experimental data for the hydrolysis of this compound and trichloromethylbenzene to their respective primary products.

ParameterThis compound to BenzaldehydeTrichloromethylbenzene to Benzoic Acid
Product BenzaldehydeBenzoic Acid
Reaction Type HydrolysisHydrolysis
Typical Reagents Water, Acid or Base CatalystWater, Acid or Base Catalyst
Reported Yield 85-97.6%[6][7]74-80%[8]
Reaction Time 2-4 hours[6]3-4 hours
Reaction Temperature 100-135°C[6]80-120°C[9]
Purity of Crude Product High, often suitable for subsequent steps without extensive purification[7]Generally requires recrystallization for high purity
Key Advantages Access to versatile aldehyde functionalityDirect route to a stable carboxylic acid

Experimental Protocols

Hydrolysis of this compound to Benzaldehyde

Objective: To synthesize benzaldehyde from this compound via acid-catalyzed hydrolysis.

Materials:

  • This compound (benzal chloride)

  • 25% Aqueous Hydrochloric Acid

  • Nitrogen gas

  • Round-bottom flask with stirrer, reflux condenser, gas inlet tube, and thermometer

Procedure:

  • In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, gas inlet tube, and thermometer, add 322 g (2 mols) of this compound and 750 g of 25% strength hydrochloric acid.[6]

  • Heat the mixture to reflux (approximately 106°C) with vigorous stirring.[6]

  • Maintain the reflux for 2 hours. A slow stream of nitrogen can be passed through the flask during the reaction.[6]

  • After cooling the mixture, the organic phase (benzaldehyde) will separate.[6]

  • Separate the organic layer, which contains benzaldehyde with a purity of approximately 98.1%. The yield is typically around 94.3%.[6]

Hydrolysis of Trichloromethylbenzene to Benzoic Acid

Objective: To synthesize benzoic acid from trichloromethylbenzene via hydrolysis.

Materials:

  • Trichloromethylbenzene (benzotrichloride)

  • Water

  • Zinc chloride (catalyst)

  • Toluene

  • 5% Sodium Bicarbonate solution

  • Concentrated Hydrochloric Acid

  • Round-bottom flask with stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, place 1-bromo-4-(trichloromethyl)benzene (B6247842) (as an analogue to trichloromethylbenzene) and a catalytic amount of anhydrous zinc chloride.[9]

  • Heat the mixture to 100-120°C with vigorous stirring.[9]

  • Slowly add a stoichiometric amount of water to the reaction mixture.

  • After the addition of water is complete, continue stirring at the same temperature for an additional 2-3 hours to ensure complete hydrolysis.[9]

  • Cool the mixture to room temperature and add toluene to dissolve the product.[9]

  • Wash the organic layer with a 5% sodium bicarbonate solution. The aqueous layers containing the sodium benzoate (B1203000) are combined.[9]

  • Carefully acidify the combined aqueous layers with concentrated HCl until the precipitation of benzoic acid is complete.[9]

  • Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry. The estimated yield is around 90%.[9]

Applications in Drug Development and Signaling Pathways

The choice between this compound and trichloromethylbenzene as a starting material can significantly impact the synthetic strategy for drug candidates. Benzaldehyde, derived from this compound, is a precursor to a wide range of pharmacologically active molecules, including kinase inhibitors.[10][11][12] Recent studies have highlighted the role of benzaldehyde and its derivatives in cancer therapy, where they can suppress cancer cell viability by affecting intracellular signaling pathways like ERK/MAPK.[13]

Notably, benzaldehyde has been shown to inhibit cancer-related pathways by suppressing the binding of the 14-3-3ζ protein to its client proteins and repressing the pRb/E2F transcriptional pathway.[14][15] This interaction prevents the epithelial-to-mesenchymal transition, a key process in cancer metastasis, and helps to overcome treatment resistance.[5][15][16]

Benzaldehyde_Signaling_Pathway cluster_Cellular_Effects Cellular Signaling DCMB This compound Benzaldehyde Benzaldehyde DCMB->Benzaldehyde pRb_E2F pRb/E2F Pathway Benzaldehyde->pRb_E2F represses Fourteen33zeta 14-3-3ζ Benzaldehyde->Fourteen33zeta inhibits binding Cell_Cycle Cell Cycle Progression pRb_E2F->Cell_Cycle Metastasis Metastasis ClientProteins Client Proteins (e.g., H3S28ph) Fourteen33zeta->ClientProteins interacts with EMT Epithelial-Mesenchymal Transition (EMT) Fourteen33zeta->EMT promotes Treatment_Resistance Treatment Resistance Fourteen33zeta->Treatment_Resistance promotes EMT->Metastasis

Caption: Logical workflow illustrating the advantage of this compound in synthesizing benzaldehyde and its subsequent impact on cancer-related signaling pathways.

Conclusion

The primary advantage of this compound over trichloromethylbenzene in synthesis is its ability to serve as a direct and high-yielding precursor to benzaldehyde. The aldehyde functionality provides a versatile handle for a wide array of subsequent chemical transformations, making it a more flexible building block in the synthesis of complex molecules, particularly in the field of drug development. The involvement of benzaldehyde and its derivatives in modulating key cancer signaling pathways further underscores its importance as a synthetic intermediate. While trichloromethylbenzene provides a straightforward route to benzoic acid, the synthetic possibilities offered by this compound are significantly broader, making it a more strategic choice for many research and development applications.

References

Analytical methods for determining the purity of 2,4-dichloro-1-(dichloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates like 2,4-dichloro-1-(dichloromethyl)benzene (B85721) is paramount for ensuring reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols and presents a comparative analysis of their performance based on established validation parameters.

Comparison of Analytical Methods

The choice between HPLC and GC for the quantification of 2,4-dichloro-1-(dichloromethyl)benzene depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method, derived from established analytical practices for similar chlorinated aromatic compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., at 220 nm)
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL~0.15 µg/mL
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Throughput HigherLower
Sample Volatility RequiredNot required
Primary Application Ideal for volatile and semi-volatile thermally stable compounds. Excellent for resolving isomers and identifying volatile impurities.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization based on specific instrumentation and sample characteristics.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of 2,4-dichloro-1-(dichloromethyl)benzene and quantify related volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents:

  • Carrier Gas: Helium (99.999% purity)

  • Makeup Gas: Nitrogen (99.999% purity)

  • FID Gases: Hydrogen (99.999% purity), Air (medical grade)

  • Solvent (Diluent): Acetonitrile or Dichloromethane (HPLC grade)

  • 2,4-dichloro-1-(dichloromethyl)benzene reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte (e.g., 0.05, 0.1, 0.5, 1, 2 µg/mL).

  • Sample Preparation: Accurately weigh a sample of 2,4-dichloro-1-(dichloromethyl)benzene and dissolve it in the diluent to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Detector Temperature: 300 °C

  • Analysis: Inject the prepared standards and samples into the GC system.

  • Data Processing: Integrate the peak areas of the analyte and any impurities. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,4-dichloro-1-(dichloromethyl)benzene in the sample and calculate the purity.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Objective: To determine the purity of 2,4-dichloro-1-(dichloromethyl)benzene and quantify non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-Phase Column: C18 (250 mm x 4.6 mm i.d., 5 µm particle size) or equivalent

  • Autosampler

Reagents:

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • 2,4-dichloro-1-(dichloromethyl)benzene reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in the diluent at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Accurately weigh a sample of 2,4-dichloro-1-(dichloromethyl)benzene and dissolve it in the diluent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 220 nm

    • Mobile Phase Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 50 50
      20 10 90
      25 10 90
      26 50 50

      | 30 | 50 | 50 |

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Processing: Integrate the peak areas of the analyte and any impurities. Construct a calibration curve and determine the purity of the sample as described for the GC method.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity determination of 2,4-dichloro-1-(dichloromethyl)benzene using either GC or HPLC.

Purity Determination Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting ReferenceStandard Weigh Reference Standard StockSolution Prepare Stock Solutions ReferenceStandard->StockSolution Sample Weigh Sample SampleSolution Prepare Sample Solution Sample->SampleSolution WorkingStandards Prepare Working Standards StockSolution->WorkingStandards Sequence Create Injection Sequence WorkingStandards->Sequence SampleSolution->Sequence InstrumentSetup Instrument Setup (GC or HPLC) InstrumentSetup->Sequence Analysis Run Analysis Sequence->Analysis Integration Peak Integration Analysis->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte & Impurities Integration->Quantification Calibration->Quantification Report Generate Purity Report Quantification->Report

Caption: General workflow for purity analysis.

Dichloromethylbenzene vs. Benzoyl Chloride: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of dichloromethylbenzene (also known as benzal chloride) and benzoyl chloride. Understanding the distinct reactivity profiles of these two common reagents is crucial for optimizing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document summarizes key reactivity differences in hydrolysis, nucleophilic substitution, and Friedel-Crafts reactions, supported by available experimental data and detailed methodologies.

Executive Summary

This compound and benzoyl chloride, while both containing chlorine atoms attached to a benzene (B151609) ring scaffold, exhibit significantly different reactivities due to the distinct electronic environments of their benzylic and acyl functionalities, respectively. Benzoyl chloride is generally characterized by a much higher reactivity towards nucleophiles, a consequence of the highly electrophilic carbonyl carbon. This compound, while still reactive, typically requires more forcing conditions for similar transformations.

Reactivity Comparison

Hydrolysis

The hydrolysis of benzoyl chloride is remarkably rapid, proceeding quickly to form benzoic acid and hydrochloric acid. In contrast, the hydrolysis of this compound to benzaldehyde (B42025) is a slower process, often requiring elevated temperatures or acidic conditions.

CompoundReactionRate Constant (k)Half-life (t½)Conditions
Benzoyl Chloride C₆H₅COCl + H₂O → C₆H₅COOH + HCl4.2 x 10⁻² s⁻¹16 secondsWater, 25°C
This compound C₆H₅CHCl₂ + H₂O → C₆H₅CHO + 2HClData not available for direct comparison, but qualitatively slower than benzoyl chloride. The hydrolysis rate is independent of pH.-Often requires heat or acid catalysis.

Note: The hydrolysis of side-chain chlorinated toluenes follows the trend: benzyl (B1604629) chloride < this compound < benzotrichloride (B165768) in terms of reaction rate.

Nucleophilic Substitution

Benzoyl chloride readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This compound also participates in nucleophilic substitution reactions, though typically at a slower rate. For example, its reaction with amines to form Schiff bases or substituted anilines often requires heating.

Reaction TypeThis compound (Substrate)Benzoyl Chloride (Substrate)General Reactivity Comparison
Reaction with Amines Forms N-substituted anilines or Schiff bases. Often requires elevated temperatures.Readily forms amides at or below room temperature.Benzoyl chloride is significantly more reactive.
Reaction with Alcohols Can form ethers under specific conditions, but less common.Readily forms esters, often exothermically.Benzoyl chloride is the preferred reagent for esterification.
Friedel-Crafts Reactions

Both compounds can act as electrophiles in Friedel-Crafts reactions. Benzoyl chloride is a classic reagent for Friedel-Crafts acylation, leading to the formation of benzophenones in high yield.[1] this compound can undergo Friedel-Crafts alkylation; however, the reaction can be more complex due to the potential for the di-substituted product to react further.

ReactionThis compoundBenzoyl Chloride
Friedel-Crafts with Benzene Can form diphenylmethane (B89790) derivatives.Readily forms benzophenone (B1666685).
Typical Yield Variable, can be moderate to good.High, often around 90%.[1]

Reaction Mechanisms

The differing reactivity of this compound and benzoyl chloride stems from the stability of the intermediates formed during their reactions.

Hydrolysis and Nucleophilic Substitution of this compound

The reaction proceeds via a carbocation intermediate stabilized by the adjacent benzene ring. The stepwise loss of chloride ions leads to the formation of a resonance-stabilized benzylic carbocation.

G DCM This compound Carbocation1 Benzylic Carbocation (monochloro) DCM->Carbocation1 -Cl⁻ Hemiacetal α-Chloro-benzyl alcohol Carbocation1->Hemiacetal +H₂O Benzaldehyde Benzaldehyde Hemiacetal->Benzaldehyde -HCl H2O H₂O H2O2 H₂O Cl_minus -Cl⁻ Cl_minus2 -Cl⁻ H_plus -H⁺

Caption: Mechanism of this compound Hydrolysis.

Nucleophilic Acyl Substitution of Benzoyl Chloride

The reaction proceeds through a tetrahedral intermediate. The high electronegativity of the oxygen and chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

G BC Benzoyl Chloride Tetrahedral Tetrahedral Intermediate BC->Tetrahedral +Nu⁻ Product Substituted Product Tetrahedral->Product -Cl⁻ Nu Nu⁻ Cl_minus -Cl⁻

Caption: Mechanism of Nucleophilic Acyl Substitution of Benzoyl Chloride.

Experimental Protocols

Hydrolysis of this compound (General Procedure)

Objective: To synthesize benzaldehyde from this compound.

Materials:

  • This compound

  • Water

  • Sulfuric acid (catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask, add this compound and a molar excess of water.

  • Slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The crude benzaldehyde can be purified by distillation.

G start Start add_reagents Add this compound, Water, and H₂SO₄ to flask start->add_reagents reflux Heat to reflux add_reagents->reflux cool Cool to room temperature reflux->cool separate Separate organic layer cool->separate wash Wash with NaHCO₃ and brine separate->wash dry Dry over Na₂SO₄ wash->dry purify Purify by distillation dry->purify end End purify->end

Caption: Experimental Workflow for this compound Hydrolysis.

Nucleophilic Substitution: Reaction of Benzoyl Chloride with Aniline (B41778)

Objective: To synthesize N-phenylbenzamide (benzanilide).

Materials:

  • Benzoyl chloride

  • Aniline

  • A suitable solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • A weak base (e.g., pyridine (B92270) or triethylamine)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve aniline in the chosen solvent in a round-bottom flask and cool the solution in an ice bath.

  • Add the weak base to the aniline solution.

  • Slowly add benzoyl chloride dropwise from a dropping funnel with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

G start Start dissolve_aniline Dissolve aniline and base in solvent start->dissolve_aniline cool Cool in ice bath dissolve_aniline->cool add_benzoyl_chloride Add benzoyl chloride dropwise cool->add_benzoyl_chloride warm_and_stir Warm to RT and stir add_benzoyl_chloride->warm_and_stir quench Quench with dilute HCl warm_and_stir->quench separate Separate organic layer quench->separate wash Wash with HCl, H₂O, NaHCO₃ separate->wash dry Dry over MgSO₄ wash->dry purify Purify by recrystallization dry->purify end End purify->end

Caption: Experimental Workflow for the Reaction of Benzoyl Chloride with Aniline.

Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

Objective: To synthesize benzophenone.

Materials:

  • Benzoyl chloride

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Round-bottom flask with a reflux condenser, drying tube, and magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a dry round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl chloride in anhydrous dichloromethane to the stirred suspension.

  • After the addition of benzoyl chloride, add anhydrous benzene dropwise.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, dilute sodium hydroxide (B78521) solution, and then brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The solvent can be removed by distillation, and the crude benzophenone can be purified by recrystallization or distillation under reduced pressure.

G start Start suspend_alcl3 Suspend AlCl₃ in DCM and cool start->suspend_alcl3 add_benzoyl_chloride Add benzoyl chloride solution suspend_alcl3->add_benzoyl_chloride add_benzene Add benzene dropwise add_benzoyl_chloride->add_benzene stir_rt Stir at room temperature add_benzene->stir_rt quench Quench with ice/HCl stir_rt->quench separate Separate organic layer quench->separate wash Wash with H₂O, NaOH, brine separate->wash dry Dry over CaCl₂ wash->dry purify Purify product dry->purify end End purify->end

Caption: Experimental Workflow for Friedel-Crafts Acylation with Benzoyl Chloride.

References

The Efficacy of Dichloromethylbenzenes as Precursors in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, chlorinated toluenes are indispensable precursors for a vast array of high-value molecules. Their utility is primarily dictated by the reactivity of the methyl group and the influence of chlorine substituents on the aromatic ring. This guide provides an objective comparison of the efficacy of dichloromethylbenzene (dichlorotoluene) isomers as precursors relative to other chlorinated toluenes, with a focus on the synthesis of corresponding benzaldehydes—critical intermediates in drug development. The comparison is supported by experimental data on reaction yields and conditions.

Comparative Performance in Oxidation Reactions

The conversion of the methyl group of chlorinated toluenes to an aldehyde is a pivotal transformation. The efficiency of this oxidation is highly dependent on the precursor's structure, the catalyst, and the reaction conditions. Below is a summary of quantitative data from various studies on the oxidation of monochlorotoluenes and dichlorotoluenes to their respective benzaldehydes.

PrecursorProductCatalyst / OxidantReaction ConditionsConversion (%)Selectivity / Yield (%)
p-Chlorotoluene p-ChlorobenzaldehydeMn-ZSM-5 / O₂Acetic acid, 100°C, 8 h93.890.5 (Selectivity)[1]
p-Chlorotoluene p-ChlorobenzaldehydeCo/Mn salts / O₂Acetic acid, 80°C31.481.1 (Selectivity)[2]
2,4-Dichlorotoluene (B165549) 2,4-Dichlorobenzaldehyde (B42875)Co/Mo/Br ions / H₂O₂Acetic acid, 95°C, 300s residence time45.828.2 (Yield)[3]
2,4-Dichlorotoluene 2,4-DichlorobenzaldehydeCo/Mo/Br ions / H₂O₂Acetic acid, 105°C, 600s residence time41.730.1 (Yield)[3]
3,5-Dichlorotoluene (B1293413) 3,5-Dichlorobenzaldehyde (B167965)Co/Mo/Br ions / H₂O₂Acetic acid, continuous flowNot Specified30 - 40 (Yield)[4]

Analysis of Efficacy:

From the presented data, it is evident that the degree of chlorination and the position of chlorine atoms on the toluene (B28343) ring significantly influence the precursor's efficacy in oxidation reactions. Monochlorinated toluenes, such as p-chlorotoluene, can be converted to their corresponding aldehydes with high conversion and selectivity under optimized catalytic conditions[1].

Dichloromethylbenzenes, on the other hand, exhibit varied reactivity. The yields for the oxidation of 2,4-dichlorotoluene and 3,5-dichlorotoluene to their respective benzaldehydes are generally moderate, ranging from 28% to 40%[3][4]. This suggests that while dichloromethylbenzenes are viable precursors, their conversion may require more specific and finely-tuned reaction conditions to achieve high yields compared to their monochlorinated counterparts. The electron-withdrawing nature of the two chlorine atoms can deactivate the methyl group towards oxidation, necessitating more potent catalytic systems or harsher reaction conditions.

Experimental Protocols

Two primary methods for the synthesis of chlorinated benzaldehydes from chlorinated toluenes are side-chain chlorination followed by hydrolysis, and direct oxidation. Below is a detailed protocol for the direct oxidation method, which is a more direct route.

Protocol: Catalytic Oxidation of p-Chlorotoluene

This protocol is based on the efficient synthesis of p-chlorobenzaldehyde using a manganese-containing ZSM-5 catalyst[1].

Materials:

  • p-Chlorotoluene (PCT)

  • Manganese-containing ZSM-5 (Mn-ZSM-5) catalyst

  • Acetic acid (solvent)

  • Hydrobromic acid (HBr, 40 wt%)

  • Deionized water

  • Oxygen gas (O₂)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

Procedure:

  • Reactor Setup: In a high-pressure reactor, add 20 mg of the Mn-ZSM-5 catalyst, 10 mL of acetic acid, 30 mg of 40 wt% HBr, and 3 g of deionized water.

  • Addition of Reactant: Add 1 mL of p-chlorotoluene to the reactor.

  • Reaction Execution: Seal the reactor and begin stirring. Introduce oxygen gas at a flow rate of 50 mL/min. Heat the reactor to 100°C and maintain these conditions for 8 hours.

  • Work-up and Analysis: After 8 hours, cool the reactor to room temperature and release the pressure. The reaction mixture can then be analyzed by gas chromatography (GC) to determine the conversion of p-chlorotoluene and the selectivity for p-chlorobenzaldehyde.

Visualizing Synthetic Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental procedures.

G Oxidation of Chlorinated Toluenes cluster_precursors Chlorinated Toluene Precursors cluster_products Benzaldehyde Intermediates p-Chlorotoluene p-Chlorotoluene p-Chlorobenzaldehyde p-Chlorobenzaldehyde p-Chlorotoluene->p-Chlorobenzaldehyde [O] 2,4-Dichlorotoluene 2,4-Dichlorotoluene 2,4-Dichlorobenzaldehyde 2,4-Dichlorobenzaldehyde 2,4-Dichlorotoluene->2,4-Dichlorobenzaldehyde [O] 3,5-Dichlorotoluene 3,5-Dichlorotoluene 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde 3,5-Dichlorotoluene->3,5-Dichlorobenzaldehyde [O]

Caption: Synthetic pathway from chlorinated toluenes to benzaldehydes.

G Experimental Workflow for Catalytic Oxidation start Start reactor_setup Reactor Setup (Catalyst, Solvent, Reactant) start->reactor_setup reaction Reaction (Heating, Stirring, O₂ Flow) reactor_setup->reaction workup Work-up (Cooling, Depressurization) reaction->workup analysis Analysis (Gas Chromatography) workup->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of Dichloromethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of dichloromethylbenzene are crucial for ensuring personnel safety and environmental protection.[1] As a hazardous chemical, its handling and disposal are subject to stringent regulations.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, and wear the appropriate Personal Protective Equipment (PPE).[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][4]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If ventilation is inadequate or in the event of a spill, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and in determining appropriate disposal methods.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₃[1]
Molecular Weight 195.47 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 213 °C[1]
Melting Point -17 °C[1]
Density 1.3 g/cm³[1]
Flash Point > 91 °C[1]
Solubility in Water 0.01 g/100ml at 25°C (very poor)[1]
Vapor Pressure 0.02 kPa at 25°C[1]
UN Hazard Class 6.1 (Toxic substances)[1]
UN Packing Group III[1]

Accidental Release and Spill Management Protocol

Immediate action is required in the event of a spill to contain the substance and prevent its entry into drains or waterways, as it is highly toxic to aquatic life.[1][5]

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Absorb the spill using an inert material like dry sand or earth. Do not use water for cleanup.[1]

  • Collect: Carefully gather the absorbed material into a suitable, sealable, and correctly labeled container for hazardous waste.[1]

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Workflow

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It is classified as hazardous waste and must not be disposed of in regular trash or down the drain.[1][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, compatible, and sealed hazardous waste container.[1]

    • Ensure containers are in good condition, free from leaks, and compatible with the chemical.[7]

    • Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[8]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include the date when the container is filled.[9]

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[10]

    • The storage area should be a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

    • Ensure the container is tightly closed.[2]

  • Disposal Request:

    • Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[3][9]

    • Disposal methods may include controlled incineration with flue gas scrubbing.[6][11]

  • Container Decontamination:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9]

    • The rinsate must be collected and disposed of as hazardous waste.[9]

    • After triple-rinsing, deface the hazardous waste labels on the empty container before disposing of it as regular trash.[9]

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Waste this compound & Contaminated Materials Ventilation Work in a Ventilated Area (Fume Hood) Container Use Designated, Compatible, Sealed Hazardous Waste Container Collect->Container Place into Label Label Container: 'Hazardous Waste' 'this compound' Container->Label Date Add Accumulation Start Date Label->Date Store Store in a Cool, Dry, Well-Ventilated Area Date->Store Secure Keep Container Tightly Closed Away from Incompatibles Store->Secure EHS Contact EHS for Pickup Secure->EHS Incineration Professional Disposal (e.g., Chemical Incineration) EHS->Incineration Arranges for

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichloromethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with dichloromethylbenzene. Adherence to these protocols is critical for ensuring personal safety, maintaining experimental integrity, and complying with environmental regulations. This compound is a hazardous chemical that requires careful handling due to its toxicity, flammability, and reactivity.[1]

Essential Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE, including specifications for optimal protection. It is imperative to inspect all PPE for integrity before each use.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesPrimary: Viton™ gloves are recommended as they have shown no permeation to chlorinated aromatic compounds after 4 hours of exposure.[2] Secondary (for splash protection only): Nitrile or Neoprene gloves may be used, but have shown breakthrough times of less than 1 hour with similar compounds.[2] Gloves should be changed immediately upon any sign of contamination.[3][4] Double gloving is recommended when handling larger quantities.[5]
Eyes Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect against splashes.[1][6]
Body Laboratory coat or chemical-resistant apronA flame-resistant lab coat, fully buttoned, is mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][7]
Respiratory Chemical fume hood or NIOSH-approved respiratorAll handling of this compound must be conducted in a certified chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[1] For spill response or in environments with unknown concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[8][9][10]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedural steps is mandatory to minimize the risk of exposure and accidents.

1. Preparation and Pre-Handling Check:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[6][7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and have been recently inspected.

  • Review Safety Data Sheet (SDS): Before beginning any procedure, thoroughly review the SDS for this compound to be familiar with its specific hazards and emergency procedures.

  • PPE Inspection: Inspect all PPE for any signs of damage or degradation before donning.

2. Handling this compound:

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leaks before opening.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding any splashing. Use a funnel for transferring liquids to prevent spills.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height to maximize vapor capture.

  • Avoid Contact: Use appropriate tools to handle containers and equipment to minimize the risk of direct skin contact.

  • Storage: When not in use, keep the container tightly sealed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent, followed by soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contact is suspected.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

1. Minor Spill (less than 100 mL within a fume hood):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[11][12]

  • Cleanup: Working from the outside in, carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[12]

  • Decontamination: Decontaminate the spill area with a suitable solvent and then wash with soap and water. All cleanup materials must be disposed of as hazardous waste.[13]

2. Major Spill (outside of a fume hood or greater than 100 mL):

  • Evacuate: Immediately evacuate the laboratory and alert others to evacuate.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Emergency Response: Activate the emergency alarm and contact your institution's Environmental Health and Safety (EHS) department and emergency services. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: Managing this compound Waste

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Halogenated Waste Stream: this compound is a halogenated organic compound and must be collected in a dedicated, clearly labeled hazardous waste container for halogenated solvents.[14]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.

2. Waste Collection and Storage:

  • Container: Use a compatible, leak-proof container with a secure lid for waste collection.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Flammable).

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and high traffic areas. The container should be kept in secondary containment.

3. Waste Disposal:

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS department to arrange for pickup and disposal.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[15][16] Evaporation of hazardous waste is not an acceptable disposal method.[16]

Experimental Workflow for Handling this compound

Handlingthis compound Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Designated Area prep_ppe->prep_area handle_dispense Dispense in Fume Hood prep_area->handle_dispense handle_procedure Perform Experiment handle_dispense->handle_procedure handle_store Securely Store When Not in Use handle_procedure->handle_store post_decon Decontaminate Surfaces & Equipment handle_procedure->post_decon post_waste Segregate & Store Waste post_decon->post_waste post_ppe Doff & Dispose of PPE post_waste->post_ppe disp_label Label Waste Container post_waste->disp_label post_wash Wash Hands post_ppe->post_wash disp_request Request EHS Pickup disp_label->disp_request

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.